molecular formula C9H7ClN2 B112498 5-Amino-6-chloroquinoline CAS No. 341010-40-0

5-Amino-6-chloroquinoline

Cat. No.: B112498
CAS No.: 341010-40-0
M. Wt: 178.62 g/mol
InChI Key: MKJUMRMBGSXZBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-6-chloroquinoline is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Quinoline derivatives, as a class, are extensively investigated due to their wide spectrum of pharmacological properties. The quinoline nucleus is a privileged structure in drug design, known for its ability to interact with diverse biological targets . Research into aminoquinoline-based compounds has revealed their potential in several therapeutic areas. These molecules are recognized as lysosomotropic agents that can accumulate in cellular lysosomes and interfere with the autophagic flux, a process being explored in oncology research to overcome chemoresistance . Furthermore, the structural motif of the 4-aminoquinoline, from which this compound is derived, has demonstrated antiviral potential in in-silico studies, suggesting a mechanism that may involve disruption of viral attachment to host cell surfaces . The versatility of the quinoline ring system allows for various structural modifications, making 5-Amino-6-chloroquinoline a valuable synthetic intermediate or precursor for developing novel compounds with potential antibacterial, anticancer, and antimalarial activities . Its role is pivotal in the synthesis and optimization of new chemical entities for probing biological pathways and identifying new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloroquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJUMRMBGSXZBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60485177
Record name 5-Amino-6-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60485177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

341010-40-0
Record name 5-Amino-6-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60485177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Amino-6-chloroquinoline: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Amino-6-chloroquinoline is a substituted quinoline derivative of interest in medicinal chemistry and materials science. As a bifunctional molecule, it possesses both an amino and a chloro substituent on the quinoline core, making it a versatile building block for the synthesis of more complex molecules. This document provides a technical overview of its chemical properties, potential synthetic routes, and hypothetical biological activities based on related compounds, offering a resource for researchers working with this and similar chemical scaffolds.

Core Chemical Properties

The fundamental chemical and physical properties of 5-Amino-6-chloroquinoline are summarized below. It is important to note that while some data are readily available from suppliers, experimental values for properties such as melting point, boiling point, and solubility are not widely reported in public literature.

PropertyValueSource(s)
CAS Number 341010-40-0[1][2]
Molecular Formula C₉H₇ClN₂[1][2]
Molecular Weight 178.6 g/mol (or 178.62 g/mol )[1][2]
Appearance Not widely reported
Melting Point Not widely reported
Boiling Point Not widely reported
Solubility Not widely reported

Spectral Data

Experimental Protocols

Proposed Synthesis of 5-Amino-6-chloroquinoline

A specific, validated synthesis protocol for 5-Amino-6-chloroquinoline is not widely published. However, a plausible synthetic route can be conceptualized based on established quinoline synthesis methodologies, such as the Skraup or Friedländer synthesis, followed by functional group manipulations. A hypothetical two-step synthesis starting from a commercially available precursor is outlined below.

Step 1: Nitration of 6-chloroquinoline

The synthesis could commence with the nitration of 6-chloroquinoline to introduce a nitro group, which can subsequently be reduced to the desired amino group.

  • Reactants: 6-chloroquinoline, fuming nitric acid, sulfuric acid.

  • Procedure:

    • Slowly add 6-chloroquinoline to a cooled mixture of fuming nitric acid and concentrated sulfuric acid with constant stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to facilitate the nitration. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture onto crushed ice, which will precipitate the crude nitro product.

    • Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) to ensure complete precipitation.

    • Filter the precipitate, wash with cold water until the washings are neutral, and dry the crude 6-chloro-5-nitroquinoline.

    • Purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Step 2: Reduction of 6-chloro-5-nitroquinoline

The nitro group is then reduced to an amine to yield the final product.

  • Reactants: 6-chloro-5-nitroquinoline, a reducing agent (e.g., tin(II) chloride in concentrated hydrochloric acid, or catalytic hydrogenation with H₂/Pd-C).

  • Procedure (using SnCl₂/HCl):

    • Suspend the 6-chloro-5-nitroquinoline in concentrated hydrochloric acid.

    • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise with stirring.

    • Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with a strong base (e.g., concentrated sodium hydroxide solution) until the solution is strongly alkaline, which will precipitate the crude 5-Amino-6-chloroquinoline.

    • Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

G Proposed Synthesis of 5-Amino-6-chloroquinoline cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction 6-chloroquinoline 6-chloroquinoline Nitration Nitration Reaction 6-chloroquinoline->Nitration Nitrating Mixture Fuming HNO3 / H2SO4 Nitrating Mixture->Nitration 6-chloro-5-nitroquinoline 6-chloro-5-nitroquinoline Nitration->6-chloro-5-nitroquinoline Reduction Reduction Reaction 6-chloro-5-nitroquinoline->Reduction Reducing Agent SnCl2 / HCl Reducing Agent->Reduction 5-Amino-6-chloroquinoline 5-Amino-6-chloroquinoline Reduction->5-Amino-6-chloroquinoline

Proposed synthesis of 5-Amino-6-chloroquinoline.

Potential Biological Activity and Signaling Pathways

While the specific biological activities of 5-Amino-6-chloroquinoline are not well-documented, the quinoline scaffold is a common feature in many biologically active compounds. Based on the known activities of related quinoline derivatives, we can hypothesize potential areas of investigation.

Hypothetical Anticancer Activity

Quinoline derivatives have been investigated for their anticancer properties, which are often attributed to their ability to intercalate with DNA and inhibit topoisomerase enzymes.[5] The planar aromatic structure of 5-Amino-6-chloroquinoline suggests it could potentially exhibit similar mechanisms of action.

  • DNA Intercalation: The planar quinoline ring system may insert itself between the base pairs of the DNA double helix, leading to a distortion of the DNA structure and interference with DNA replication and transcription processes.

  • Topoisomerase Inhibition: Topoisomerases are crucial enzymes that manage the topological state of DNA. Inhibition of these enzymes by small molecules can lead to the accumulation of DNA strand breaks, ultimately triggering apoptosis in cancer cells.

G Hypothetical Anticancer Mechanism 5-Amino-6-chloroquinoline 5-Amino-6-chloroquinoline DNA DNA 5-Amino-6-chloroquinoline->DNA Intercalation Topoisomerase Topoisomerase 5-Amino-6-chloroquinoline->Topoisomerase Inhibition Replication/Transcription Machinery Replication/Transcription Machinery DNA->Replication/Transcription Machinery Topoisomerase->DNA DNA Damage DNA Damage Topoisomerase->DNA Damage Strand Breaks Replication/Transcription Machinery->DNA Damage Disruption Apoptosis Apoptosis DNA Damage->Apoptosis

Hypothetical anticancer mechanism of 5-Amino-6-chloroquinoline.
Potential Antimalarial Activity

Chloroquine, a well-known antimalarial drug, is a 4-aminoquinoline derivative. While 5-Amino-6-chloroquinoline has a different substitution pattern, the quinoline core is a key pharmacophore for antimalarial activity. A proposed mechanism for some quinoline-based antimalarials is the inhibition of hemozoin biocrystallization in the malaria parasite.[5]

  • Hemozoin Inhibition: The malaria parasite digests hemoglobin in the host's red blood cells, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline form called hemozoin. Quinoline derivatives can cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme, which kills the parasite.

Experimental Workflow: In Vitro Cytotoxicity Assay

To investigate the potential anticancer activity of 5-Amino-6-chloroquinoline, a standard in vitro cytotoxicity assay, such as the MTT or SRB assay, could be employed.

G In Vitro Cytotoxicity Assay Workflow Cell Seeding Seed cancer cells in 96-well plates Incubation1 Incubate for 24h Cell Seeding->Incubation1 Treatment Treat cells with varying concentrations of 5-Amino-6-chloroquinoline Incubation1->Treatment Incubation2 Incubate for 48-72h Treatment->Incubation2 Assay Perform MTT/SRB assay Incubation2->Assay Measurement Measure absorbance Assay->Measurement Analysis Calculate cell viability and IC50 value Measurement->Analysis

Workflow for in vitro cytotoxicity testing.

Disclaimer: The experimental protocols and biological activities described herein are hypothetical and based on the chemical properties of related compounds. Researchers should conduct their own thorough literature search and experimental validation. All laboratory work should be performed with appropriate safety precautions.

References

An In-Depth Technical Guide to 5-Amino-6-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the molecular structure, weight, and a putative synthesis pathway for the chemical compound 5-Amino-6-chloroquinoline. While this molecule is available as a research chemical, detailed experimental protocols and comprehensive biological data are not extensively documented in publicly accessible literature. This guide consolidates the available information and presents a logical approach to its synthesis based on established chemical principles.

Core Molecular Data

The fundamental molecular properties of 5-Amino-6-chloroquinoline are summarized below. This data is essential for any experimental design, including reaction stoichiometry, and for the interpretation of analytical results.

PropertyValueCitation(s)
Molecular Formula C₉H₇ClN₂[1][2]
Molecular Weight 178.62 g/mol [1]
CAS Number 341010-40-0[1][2]
Canonical SMILES C1=CC2=C(C(=C1)Cl)N=CC=C2N
Physical Appearance Assumed to be a solid
Storage Temperature -20°C[1]

Putative Synthesis Protocol

Experimental Workflow: A Proposed Synthesis Route

The proposed synthesis of 5-Amino-6-chloroquinoline can be envisioned as a two-step process. The first step involves the nitration of a commercially available starting material, 6-chloroquinoline, to yield 6-Chloro-5-nitroquinoline. The subsequent step is the reduction of the nitro group to an amine, yielding the final product.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction 6-Chloroquinoline 6-Chloroquinoline 6-Chloro-5-nitroquinoline 6-Chloro-5-nitroquinoline 6-Chloroquinoline->6-Chloro-5-nitroquinoline Electrophilic Aromatic Substitution Nitrating Mixture\n(HNO3 + H2SO4) Nitrating Mixture (HNO3 + H2SO4) Nitrating Mixture\n(HNO3 + H2SO4)->6-Chloro-5-nitroquinoline 5-Amino-6-chloroquinoline 5-Amino-6-chloroquinoline 6-Chloro-5-nitroquinoline->5-Amino-6-chloroquinoline Nitro Group Reduction Reducing Agent\n(e.g., SnCl2, H2/Pd-C) Reducing Agent (e.g., SnCl2, H2/Pd-C) Reducing Agent\n(e.g., SnCl2, H2/Pd-C)->5-Amino-6-chloroquinoline

A proposed two-step synthesis pathway for 5-Amino-6-chloroquinoline.
Methodology for Step 1: Nitration of 6-Chloroquinoline (Hypothetical)

  • Dissolution: Dissolve 6-chloroquinoline in a suitable solvent, such as concentrated sulfuric acid, under cooled conditions (e.g., an ice bath).

  • Preparation of Nitrating Agent: In a separate flask, carefully prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, also under cooled conditions.

  • Reaction: Slowly add the nitrating mixture to the dissolved 6-chloroquinoline while maintaining a low temperature to control the exothermic reaction.

  • Work-up: After the reaction is complete, the mixture would be poured over ice, and the resulting precipitate of 6-Chloro-5-nitroquinoline would be collected by filtration, washed, and dried.

Methodology for Step 2: Reduction of 6-Chloro-5-nitroquinoline (Hypothetical)
  • Reaction Setup: Suspend the synthesized 6-Chloro-5-nitroquinoline in a suitable solvent, such as ethanol or acetic acid.

  • Addition of Reducing Agent: Add a reducing agent, such as tin(II) chloride (SnCl₂) in the presence of a strong acid, or perform catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst.

  • Reaction Progression: The reaction mixture would be stirred, and potentially heated, until the reduction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Isolation and Purification: The final product, 5-Amino-6-chloroquinoline, would then be isolated through a work-up procedure, which may involve neutralization, extraction, and purification by chromatography or recrystallization.

Biological Activity and Applications

At present, there is a lack of specific data in the public domain regarding the biological activity, signaling pathway involvement, or established experimental applications of 5-Amino-6-chloroquinoline. As a substituted aminoquinoline, it may be of interest in medicinal chemistry, potentially as a scaffold for the development of novel therapeutic agents, given the known biological activities of other aminoquinoline derivatives. However, without experimental data, any potential application remains speculative.

Conclusion

5-Amino-6-chloroquinoline is a defined chemical entity with a known molecular structure and weight. While a logical synthetic pathway can be proposed based on fundamental organic chemistry principles, there is a notable absence of detailed experimental protocols, quantitative data, and biological studies in the accessible scientific literature. This presents an opportunity for further research to synthesize, characterize, and evaluate the potential applications of this compound, particularly within the field of drug discovery and development. Researchers interested in this molecule are encouraged to perform de novo synthesis and characterization to establish its properties and potential utility.

References

Spectroscopic data for 5-Amino-6-chloroquinoline (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 5-Amino-6-chloroquinoline. Due to the limited availability of public experimental spectra for this specific molecule, this document presents a detailed analysis based on the known spectroscopic data of the closely related compounds, 5-aminoquinoline and 6-chloroquinoline. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a predictive yet scientifically grounded reference for the characterization of 5-Amino-6-chloroquinoline. The document includes expected data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition.

Introduction

5-Amino-6-chloroquinoline is a substituted quinoline derivative of interest in medicinal chemistry and materials science. The quinoline scaffold is a key structural motif in a wide range of biologically active compounds. Spectroscopic analysis is a cornerstone for the structural elucidation and purity assessment of such novel compounds. This guide aims to provide a reliable predictive framework for the spectroscopic signature of 5-Amino-6-chloroquinoline, thereby aiding researchers in its identification and characterization.

Predicted Spectroscopic Data

The following sections detail the expected spectroscopic data for 5-Amino-6-chloroquinoline. These predictions are derived from the analysis of the individual effects of the amino group at the 5-position and the chloro group at the 6-position on the quinoline core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for 5-Amino-6-chloroquinoline are presented in the tables below.

Expected ¹H NMR Spectral Data for 5-Amino-6-chloroquinoline

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-28.7 - 8.9ddJ = 4.2, 1.7 Hz
H-37.3 - 7.5ddJ = 8.4, 4.2 Hz
H-48.0 - 8.2ddJ = 8.4, 1.7 Hz
H-77.5 - 7.7dJ = 8.8 Hz
H-87.9 - 8.1dJ = 8.8 Hz
-NH₂4.0 - 5.0br s-

Expected ¹³C NMR Spectral Data for 5-Amino-6-chloroquinoline

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2150 - 152
C-3121 - 123
C-4135 - 137
C-4a147 - 149
C-5143 - 145
C-6128 - 130
C-7123 - 125
C-8129 - 131
C-8a148 - 150
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted key IR absorption bands for 5-Amino-6-chloroquinoline are listed below.

Predicted IR Spectral Data for 5-Amino-6-chloroquinoline

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium-Strong, BroadN-H stretching (amino group)
3100 - 3000MediumC-H stretching (aromatic)
1620 - 1580StrongC=C stretching (aromatic)
1500 - 1400Medium-StrongC=N stretching (quinoline ring)
1350 - 1250StrongC-N stretching (aromatic amine)
850 - 750StrongC-H out-of-plane bending (aromatic)
750 - 700Medium-StrongC-Cl stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Predicted Mass Spectrometry Data for 5-Amino-6-chloroquinoline

m/zPredicted Relative AbundanceAssignment
178/180High[M]⁺ (Molecular ion peak, with 3:1 ratio for ³⁵Cl/³⁷Cl isotopes)
143Medium[M-Cl]⁺
116Medium[M-Cl-HCN]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for quinoline derivatives.

NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified 5-Amino-6-chloroquinoline.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

    • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum on the same spectrometer.

    • Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024-4096 scans).

IR Spectroscopy
  • Attenuated Total Reflectance (ATR)-FTIR:

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Clean the crystal thoroughly after the measurement.

  • KBr Pellet Method:

    • Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr).

    • Grind the mixture to a fine powder.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

    • Place the pellet in the sample holder of the FTIR spectrometer and record the spectrum.

Mass Spectrometry
  • Electron Ionization (EI) Mass Spectrometry:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

    • The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio.

    • The detector records the abundance of each ion.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical compound like 5-Amino-6-chloroquinoline.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation & Verification cluster_reporting Reporting Synthesis Synthesis of 5-Amino-6-chloroquinoline Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy MS Mass Spectrometry Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final Report / Publication Structure_Confirmation->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 5-Amino-6-chloroquinoline.

Conclusion

This technical guide provides a detailed predictive overview of the NMR, IR, and Mass Spectrometry data for 5-Amino-6-chloroquinoline. By leveraging the known spectral characteristics of 5-aminoquinoline and 6-chloroquinoline, this document offers a valuable resource for the identification and structural elucidation of this compound. The provided experimental protocols serve as a practical guide for researchers undertaking the spectroscopic analysis of this and similar quinoline derivatives. It is important to note that while these predictions are based on sound chemical principles, experimental verification is essential for unambiguous structural confirmation.

Physical and chemical characteristics of 5-Amino-6-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-6-chloroquinoline is a substituted quinoline derivative of significant interest in medicinal chemistry and drug discovery. As a member of the aminoquinoline class of compounds, it holds potential for development as an antimalarial, anticancer, and antibacterial agent. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 5-Amino-6-chloroquinoline, alongside plausible experimental protocols for its synthesis and analysis. Due to the limited availability of experimental data for this specific compound, information from closely related analogs is referenced to provide a predictive profile. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential and chemical properties of this molecule.

Physicochemical Characteristics

While specific experimental data for 5-Amino-6-chloroquinoline is not extensively available in peer-reviewed literature, its fundamental properties can be summarized and predicted based on its chemical structure and data from commercial suppliers.

Table 1: Physical and Chemical Properties of 5-Amino-6-chloroquinoline

PropertyValueSource/Comment
Molecular Formula C₉H₇ClN₂[1][2]
Molecular Weight 178.62 g/mol [1]
CAS Number 341010-40-0[1][2]
Appearance Not explicitly reported; likely a solid at room temperature.Based on related aminoquinolines.
Melting Point Not available in searched literature.
Boiling Point Not available in searched literature.
Solubility Not explicitly reported. Expected to have some solubility in organic solvents like DMSO and methanol.Based on general solubility of quinoline derivatives.
pKa Not explicitly reported. The amino group is expected to be basic.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for 5-Amino-6-chloroquinoline

TechniquePredicted Key Features
¹H NMR Aromatic protons on the quinoline ring system, and a signal for the amino group protons.
¹³C NMR Signals corresponding to the nine unique carbon atoms in the quinoline ring system.
IR Spectroscopy Characteristic peaks for N-H stretching (amino group), C=C and C=N stretching (aromatic rings), and C-Cl stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight (m/z ≈ 178.6).

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 5-Amino-6-chloroquinoline is not explicitly detailed in the searched literature. However, a plausible synthetic route can be devised based on general methods for the preparation of substituted aminoquinolines. A common method involves the nucleophilic aromatic substitution of a chlorine atom on the quinoline ring with an amino group.

Proposed Synthetic Pathway

A potential synthetic route to 5-Amino-6-chloroquinoline could start from a suitable dichlorinated quinoline precursor, followed by a selective amination reaction.

Synthetic Pathway Starting Material 5,6-Dichloroquinoline Intermediate Selective Amination Starting Material->Intermediate NH3 or amine source, Catalyst, Solvent, Heat Product 5-Amino-6-chloroquinoline Intermediate->Product

Caption: Proposed synthetic pathway for 5-Amino-6-chloroquinoline.

General Experimental Protocol for Amination of Chloroquinolines

The following is a generalized protocol that could be adapted for the synthesis of 5-Amino-6-chloroquinoline. This protocol is based on established methods for the synthesis of aminoquinoline derivatives.[3]

Materials:

  • 5,6-Dichloroquinoline (starting material)

  • Ammonia source (e.g., aqueous ammonia, ammonium salt) or a protected amine equivalent

  • Palladium catalyst (e.g., Pd₂(dba)₃) and a suitable ligand (e.g., Xantphos) for Buchwald-Hartwig amination, or a copper catalyst for Ullmann condensation.

  • Base (e.g., sodium tert-butoxide, potassium carbonate)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Reagents for work-up and purification (e.g., ethyl acetate, brine, sodium sulfate, silica gel)

Procedure:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine 5,6-dichloroquinoline, the palladium catalyst, and the ligand.

  • Addition of Reagents: Add the anhydrous solvent, the ammonia source, and the base.

  • Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80°C to 120°C. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 5-Amino-6-chloroquinoline.

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Biological Activity and Potential Signaling Pathways

While the specific biological activities of 5-Amino-6-chloroquinoline have not been extensively reported, compounds within the aminoquinoline class are well-known for their therapeutic potential, particularly as antimalarial and anticancer agents.[3][4]

Antimalarial Activity

The antimalarial action of many 4-aminoquinolines, like chloroquine, is attributed to their accumulation in the acidic food vacuole of the malaria parasite.[4] Here, they are thought to interfere with the detoxification of heme, a byproduct of hemoglobin digestion by the parasite.

Antimalarial Mechanism cluster_parasite Malaria Parasite Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Detoxification Detoxification Heme->Detoxification Polymerization Toxicity Heme-induced toxicity Heme->Toxicity Hemozoin Hemozoin Detoxification->Hemozoin 5ACQ 5-Amino-6-chloroquinoline 5ACQ->Detoxification Inhibition

Caption: Proposed mechanism of antimalarial action for 5-Amino-6-chloroquinoline.

The 7-chloro group in 4-aminoquinolines is often crucial for their ability to inhibit hemozoin formation.[4] It is plausible that the 6-chloro substituent in 5-Amino-6-chloroquinoline could play a similar role in its potential antimalarial activity.

Anticancer Activity

Quinoline derivatives have been investigated for their anticancer properties, which can be mediated through various mechanisms, including:

  • DNA Intercalation: The planar aromatic structure of the quinoline ring can insert between DNA base pairs, disrupting DNA replication and transcription.

  • Topoisomerase Inhibition: Some quinoline derivatives can inhibit topoisomerase enzymes, which are essential for managing DNA topology during replication, leading to cell cycle arrest and apoptosis.

  • Kinase Inhibition: Quinoline scaffolds are present in numerous kinase inhibitors, which can block signaling pathways involved in cell proliferation and survival.

Anticancer Mechanisms 5ACQ 5-Amino-6-chloroquinoline DNA DNA Replication & Transcription 5ACQ->DNA Intercalation Topoisomerase Topoisomerase Activity 5ACQ->Topoisomerase Inhibition Kinase Kinase Signaling 5ACQ->Kinase Inhibition CellDeath Cell Cycle Arrest & Apoptosis DNA->CellDeath Topoisomerase->CellDeath Kinase->CellDeath

Caption: Potential mechanisms of anticancer activity for 5-Amino-6-chloroquinoline.

Conclusion

5-Amino-6-chloroquinoline represents a promising scaffold for the development of novel therapeutic agents. While there is a notable lack of comprehensive experimental data for this specific molecule, this guide provides a foundational understanding of its likely physicochemical properties, a plausible synthetic approach, and potential mechanisms of biological activity based on the well-established characteristics of the aminoquinoline class. Further experimental investigation is crucial to fully elucidate the chemical and biological profile of 5-Amino-6-chloroquinoline and to unlock its therapeutic potential. Researchers are encouraged to use the provided protocols as a starting point for their own investigations into this intriguing molecule.

References

The Ascent of the Aminoquinolines: A Technical Guide to a Cornerstone of Antimalarial Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and core scientific principles of substituted aminoquinolines, a class of compounds that has been pivotal in the global fight against malaria. From the historical significance of quinine to the synthetic triumphs of chloroquine and the ongoing battle against drug resistance, this document provides a comprehensive overview for professionals in the field. Detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and drug discovery workflows are presented to facilitate a deeper understanding and inspire future research.

A Historical Overture: From Cinchona Bark to Synthetic Analogs

The story of aminoquinolines is inextricably linked with the history of malaria itself. For centuries, the bark of the Cinchona tree was the only effective treatment for this devastating disease. The active alkaloid, quinine, was first isolated in 1820 by French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou.[1] This discovery marked a turning point, providing a purified and standardized treatment. However, the reliance on a natural source and the complexities of its chemical structure spurred the search for synthetic alternatives.

The early 20th century witnessed the dawn of synthetic antimalarial drug discovery. German scientists, driven by the need for a quinine substitute, synthesized the first notable 8-aminoquinoline, pamaquine (Plasmochin), in the 1920s. This was followed by the development of the 4-aminoquinoline, chloroquine (Resochin), in 1934.[2] Chloroquine proved to be highly effective, well-tolerated, and inexpensive to produce, and it became the cornerstone of malaria treatment and prophylaxis for decades following World War II.[1][2]

The emergence and spread of chloroquine-resistant Plasmodium falciparum in the late 1950s and early 1960s presented a major setback and catalyzed a new wave of research.[1] This led to the development of other important aminoquinolines, such as amodiaquine and the 8-aminoquinoline primaquine, which is uniquely active against the dormant liver stages (hypnozoites) of P. vivax and P. ovale.[1][3] The ongoing challenge of drug resistance continues to drive the development of new substituted aminoquinoline derivatives with improved efficacy against resistant parasite strains.

The Chemistry of Action: Synthesis and Mechanism

The versatility of the quinoline scaffold has allowed for extensive chemical modification, leading to a diverse array of compounds with varying antimalarial activities. The two primary classes, 4-aminoquinolines and 8-aminoquinolines, are distinguished by the position of the amino group on the quinoline ring system, which in turn influences their biological activity and mechanism of action.

Synthesis of Substituted Aminoquinolines

The synthesis of substituted aminoquinolines typically involves the construction of the quinoline core followed by the introduction of the desired amino side chain.

A common and efficient method for the synthesis of 4-aminoquinolines is the nucleophilic aromatic substitution of a 4-chloroquinoline with a desired amine. Microwave-assisted synthesis has been shown to significantly improve reaction times and yields.[4]

Experimental Protocol: Microwave-Assisted Synthesis of 4-Aminoquinolines [4]

  • Reactants: 4,7-dichloroquinoline and the desired primary or secondary amine.

  • Solvent: Dimethyl sulfoxide (DMSO), ethanol, or acetonitrile.

  • Base (if required): A base such as sodium hydroxide may be required, particularly when using secondary or aryl/heteroarylamines.

  • Procedure:

    • A mixture of 4,7-dichloroquinoline and an excess of the amine is prepared in the chosen solvent.

    • If necessary, a suitable base is added.

    • The reaction mixture is subjected to microwave irradiation at a temperature of 140-180°C for 20-30 minutes.

    • Upon completion, the reaction mixture is cooled, and the product is isolated and purified, typically by crystallization or chromatography.

The synthesis of the 8-aminoquinoline core can be achieved through methods like the Skraup synthesis, which involves the reaction of an aromatic amine with glycerol, an oxidizing agent, and sulfuric acid.

Experimental Protocol: Skraup Synthesis of 8-Aminoquinoline

  • Reactants: o-aminophenol, glycerol, o-nitrophenol (oxidizing agent), and ferrous sulfate.

  • Procedure:

    • Glycerol is added to a stirred mixture of o-aminophenol and ferrous sulfate.

    • The mixture is heated to 135-140°C.

    • o-nitrophenol is added slowly over a period of 3 hours while maintaining the temperature.

    • After the addition is complete, stirring is continued for an additional 30 minutes.

    • The reaction mixture is then cooled, and the product is worked up to isolate the 8-aminoquinoline.

Mechanism of Action

The primary mechanism of action for 4-aminoquinolines like chloroquine is the inhibition of hemozoin formation in the parasite's digestive vacuole. During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin.

4-aminoquinolines, which are weak bases, accumulate in the acidic digestive vacuole of the parasite. Here, they are protonated and bind to free heme, preventing its polymerization into hemozoin. The accumulation of the drug-heme complex and free heme leads to oxidative stress and damage to the parasite's membranes, ultimately resulting in its death.[5][6]

Hemozoin_Inhibition cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization DrugHemeComplex Drug-Heme Complex Heme->DrugHemeComplex ParasiteDeath Parasite Lysis Heme->ParasiteDeath Toxicity Aminoquinoline 4-Aminoquinoline Aminoquinoline->Heme Binding Aminoquinoline->DrugHemeComplex DrugHemeComplex->Hemozoin Inhibition

Mechanism of Action of 4-Aminoquinolines.

The mechanism of action of 8-aminoquinolines is more complex and not fully elucidated. It is believed to involve the generation of reactive oxygen species (ROS) through redox cycling of the drug's metabolites.[7] This oxidative stress can damage parasite mitochondria and other essential cellular components. Additionally, some 8-aminoquinolines have been shown to inhibit hematin polymerization, similar to 4-aminoquinolines.[8]

ROS_Generation cluster_parasite Plasmodium falciparum cluster_mito Parasite Mitochondria Aminoquinoline 8-Aminoquinoline Metabolites Reactive Metabolites Aminoquinoline->Metabolites Metabolism ROS Reactive Oxygen Species (ROS) Metabolites->ROS Redox Cycling OxidativeDamage Oxidative Damage ROS->OxidativeDamage ParasiteDeath Parasite Death OxidativeDamage->ParasiteDeath Resistance_Mechanism cluster_parasite Resistant Plasmodium falciparum cluster_vacuole Digestive Vacuole Aminoquinoline_in 4-Aminoquinoline (Influx) PfCRT Mutated PfCRT Aminoquinoline_in->PfCRT Aminoquinoline_out 4-Aminoquinoline (Efflux) Reduced_Accumulation Reduced Drug Accumulation Aminoquinoline_out->Reduced_Accumulation PfCRT->Aminoquinoline_out Increased Efflux Therapeutic_Failure Therapeutic Failure Reduced_Accumulation->Therapeutic_Failure Drug_Discovery_Workflow Start Target Identification & Validation Synthesis Chemical Synthesis & Library Generation Start->Synthesis InVitro In Vitro Screening (Antiplasmodial Activity, Cytotoxicity) Synthesis->InVitro InVivo In Vivo Efficacy & Toxicology (Murine Models) InVitro->InVivo Lead Lead Optimization InVitro->Lead ADME ADME/PK Studies (Absorption, Distribution, Metabolism, Excretion) InVivo->ADME InVivo->Lead ADME->Lead Preclinical Preclinical Development Lead->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

The Strategic Role of 5-Amino-6-chloroquinoline in Modern Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Amino-6-chloroquinoline is a pivotal heterocyclic amine that has emerged as a critical starting material and key intermediate in the synthesis of a diverse array of biologically active molecules. Its unique structural framework, featuring both an amino and a chloro substituent on the quinoline core, provides medicinal chemists with versatile handles for molecular elaboration. This guide provides an in-depth technical overview of 5-amino-6-chloroquinoline, focusing on its chemical properties, synthesis, and its instrumental role in the development of targeted therapeutics, particularly kinase inhibitors for oncology.

Physicochemical Properties of 5-Amino-6-chloroquinoline

A comprehensive understanding of the physicochemical properties of 5-amino-6-chloroquinoline is essential for its effective utilization in synthetic chemistry. The key properties are summarized in the table below.

PropertyValue
CAS Number 341010-40-0
Molecular Formula C₉H₇ClN₂
Molecular Weight 178.62 g/mol
Appearance Solid (form may vary)
Solubility Generally soluble in organic solvents like DMSO and DMF.
Storage Temperature -20°C

Synthesis of 5-Amino-6-chloroquinoline: An Overview

The synthesis of 5-amino-6-chloroquinoline typically involves a multi-step process. A common conceptual pathway begins with the appropriate nitration of a chloroquinoline precursor, followed by the reduction of the nitro group to the corresponding amine. The precise experimental conditions, including reagents and catalysts, are critical for achieving high yields and purity.

G cluster_synthesis Conceptual Synthesis Workflow Start Substituted Quinoline Precursor Nitration Nitration Reaction Start->Nitration Nitro_Intermediate 6-Chloro-5-nitroquinoline Nitration->Nitro_Intermediate Reduction Reduction of Nitro Group Nitro_Intermediate->Reduction Final_Product 5-Amino-6-chloroquinoline Reduction->Final_Product

A conceptual workflow for the synthesis of 5-amino-6-chloroquinoline.

Role as a Key Intermediate in Kinase Inhibitor Synthesis

The true value of 5-amino-6-chloroquinoline lies in its application as a versatile intermediate for the construction of complex molecules, most notably in the field of oncology with the development of kinase inhibitors. The amino group serves as a nucleophile or a site for amide bond formation, while the chloro group can be displaced or participate in cross-coupling reactions, allowing for the introduction of diverse functionalities.

Case Study: Synthesis of 2,4-Disubstituted Pyrimidine-Based FAK Inhibitors

A significant application of 5-amino-6-chloroquinoline is in the synthesis of potent and selective Focal Adhesion Kinase (FAK) inhibitors. FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and proliferation, making it a key target in cancer therapy. The general synthetic strategy involves the coupling of 5-amino-6-chloroquinoline with a substituted pyrimidine core.

Experimental Protocol: Illustrative Synthesis of a FAK Inhibitor Intermediate

The following protocol illustrates a key step in the synthesis of a FAK inhibitor, showcasing the utility of 5-amino-6-chloroquinoline. This is a representative procedure based on established synthetic methodologies for similar compounds.

  • Reaction Setup: To a solution of 5-amino-6-chloroquinoline (1.0 equivalent) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) is added a substituted 4-chloro-5-(trifluoromethyl)pyrimidine (1.1 equivalents).

  • Base Addition: A non-nucleophilic base, for example, triethylamine (2.0 equivalents), is added to the reaction mixture to act as an acid scavenger.

  • Catalyst and Ligand Addition: A palladium catalyst, such as trans-dichlorobis(triphenylphosphine)palladium(II) (0.05 equivalents), and a phosphine ligand like triphenylphosphine (0.075 equivalents) are introduced. A copper(I) iodide co-catalyst (0.075 equivalents) may also be added to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is heated, often under microwave irradiation, to a temperature of approximately 120°C for a specified time (e.g., 20-30 minutes) to drive the reaction to completion.

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting crude product is then purified using silica gel chromatography to yield the desired 2,4-disubstituted pyrimidine intermediate.

Quantitative Data for a Representative Coupling Reaction

ParameterValue
Starting Materials 5-Amino-6-chloroquinoline, tert-butyl 4-(4-((4-chloro-5-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)piperazine-1-carboxylate
Key Reagents Triethylamine, Triphenylphosphine, trans-dichlorobis(triphenylphosphine)palladium(II), Copper(I) iodide
Solvent N,N-Dimethylformamide (DMF)
Reaction Conditions Microwave irradiation at 120°C
Yield Yields for such coupling reactions can vary but are often in the moderate to good range.
Purity Purity is typically assessed by HPLC and NMR, with the goal of >95% for subsequent steps.
Signaling Pathway Context: FAK in Cancer Progression

The final compounds synthesized from 5-amino-6-chloroquinoline, such as the FAK inhibitor GSK2256098, exert their therapeutic effect by modulating specific cellular signaling pathways. FAK is a central node in pathways that control cell survival, proliferation, and migration.

G cluster_pathway Simplified FAK Signaling Pathway Integrins Integrins FAK FAK Integrins->FAK PI3K PI3K FAK->PI3K Src Src FAK->Src Migration Migration FAK->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation GSK2256098 FAK Inhibitor (e.g., GSK2256098) GSK2256098->FAK Inhibits

FAK's central role in cancer-related signaling pathways.

Inhibition of FAK, for instance with compounds derived from 5-amino-6-chloroquinoline, can disrupt these pathways, leading to decreased tumor growth and metastasis. For example, the FAK inhibitor GSK2256098 has been shown to inhibit FAK activity at its Y397 phosphorylation site in various cancer cell lines, including those from ovarian, brain, and lung cancers, with IC50 values in the low nanomolar range.[1] This inhibition leads to downstream effects on cell viability, anchorage-independent growth, and motility.[1]

Conclusion

5-Amino-6-chloroquinoline is a high-value chemical intermediate with significant applications in the synthesis of pharmacologically active compounds, particularly kinase inhibitors. Its versatile reactivity allows for the construction of complex molecular architectures that can potently and selectively modulate the activity of key cellular targets implicated in diseases such as cancer. A thorough understanding of its properties, synthetic routes, and reactivity is crucial for leveraging its full potential in modern drug discovery and development programs. As the demand for targeted therapeutics continues to grow, the importance of strategic intermediates like 5-amino-6-chloroquinoline is set to increase, paving the way for the next generation of innovative medicines.

References

The Structure-Activity Relationship of Amino-chloroquinolines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 4-aminoquinoline scaffold, particularly the 7-chloro-substituted series, remains a cornerstone in medicinal chemistry, most notably for its historical and ongoing role in the fight against malaria. Chloroquine, the archetypal member of this class, has served as a vital therapeutic agent for decades. However, the emergence of widespread drug resistance has necessitated a deeper understanding of the structure-activity relationships (SAR) governing the efficacy of these compounds. This technical guide provides a comprehensive overview of the SAR of amino-chloroquinolines, focusing on their antimalarial and cytotoxic activities. It is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents based on this privileged scaffold.

Core Structure-Activity Relationships of 4-Aminoquinolines

The antimalarial activity of 4-aminoquinolines is intrinsically linked to several key structural features. The fundamental pharmacophore consists of the quinoline nucleus and a basic aminoalkyl side chain at the 4-position.[1]

The Quinoline Nucleus:

  • 7-Chloro Group: The presence of an electron-withdrawing group, typically a chlorine atom, at the 7-position of the quinoline ring is crucial for potent antimalarial activity.[2][3] This substituent is believed to lower the pKa of the quinoline ring nitrogen, influencing the drug's accumulation in the acidic food vacuole of the parasite.[4] Substitution of the 7-chloro group with other halogens like bromine or iodine can maintain activity, while a fluorine substitution or removal of the substituent often leads to a significant decrease in potency.[5]

  • 4-Amino Linkage: The amino group at the 4-position serves as the critical linker for the side chain. Replacement of this nitrogen with oxygen or sulfur results in a loss of antimalarial activity.[6]

  • Other Ring Positions: The quinoline ring is generally intolerant to substitutions at other positions. For instance, substitution at the 3-position can decrease activity, and a methyl group at the 8-position leads to a complete loss of activity.[7]

The Aminoalkyl Side Chain:

  • Terminal Amino Group: A basic tertiary amino group at the terminus of the side chain is essential for the accumulation of the drug within the parasite's acidic food vacuole, a process known as ion trapping.[1]

  • Side Chain Length: The length of the alkyl chain connecting the 4-aminoquinoline core to the terminal amine is a critical determinant of activity, particularly against chloroquine-resistant strains of Plasmodium falciparum.[5] While a shorter chain (2-3 carbons) is often optimal for activity against sensitive strains, longer or shorter chains (≤3 or ≥10 carbons) have been associated with improved activity against resistant strains.[5]

  • Side Chain Modifications: The introduction of aromatic rings or hydroxyl groups on the side chain can modulate activity and toxicity. For example, amodiaquine, which features a p-hydroxyanilino group in its side chain, exhibits greater potency than chloroquine and remains effective against many chloroquine-resistant strains, though it is associated with toxicity issues.[8][9]

Mechanism of Antimalarial Action and Resistance

The primary mechanism of action for 4-aminoquinolines against malaria parasites involves the inhibition of hemozoin biocrystallization.[10] Inside the parasite's digestive vacuole, hemoglobin from the host red blood cell is digested, releasing toxic free heme (ferriprotoporphyrin IX). The parasite detoxifies this heme by polymerizing it into an insoluble, non-toxic crystal called hemozoin. Amino-chloroquinolines are weak bases that accumulate to high concentrations in the acidic environment of the digestive vacuole.[11] Here, they are thought to cap the growing faces of the hemozoin crystal, preventing further polymerization. The resulting accumulation of free heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[12]

Mechanism of Resistance: Chloroquine resistance in P. falciparum is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the membrane of the digestive vacuole.[12][13] These mutations enable the transporter to efflux chloroquine from the vacuole, reducing its concentration at the site of action and thereby diminishing its efficacy.[11][12]

Quantitative Data on Biological Activity

The following tables summarize the in vitro antimalarial and cytotoxic activities of representative amino-chloroquinoline derivatives.

Table 1: In Vitro Antimalarial Activity of Selected 4-Aminoquinoline Derivatives against P. falciparum Strains

CompoundDerivative ClassStrainIC50 (nM)Reference(s)
Chloroquine4-Aminoquinoline3D7 (CQS)9.8[14]
Chloroquine4-AminoquinolineK1 (CQR)100-300[8]
Chloroquine4-AminoquinolineDd2 (CQR)>100[1][8][15]
Amodiaquine4-Aminoquinoline3D7 (CQS)10-20[8]
Amodiaquine4-AminoquinolineK1 (CQR)20-50[8]
Amodiaquine4-AminoquinolineDd2 (CQR)20-60[8]
Compound 5 N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine--[2]
Compound 10 N,N'-bis-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine--[2]
AQ-13 Short-chain 4-aminoquinolineCQR Strains<100
Benzimidazole Hybrid 7-Chloroquinoline-benzimidazole hybridPf3D7 (CQS)1.5 - 20.3[15]
Benzimidazole Hybrid 7-Chloroquinoline-benzimidazole hybridPfDd2 (CQR)2.4 - 35.1[15]

CQS: Chloroquine-Sensitive; CQR: Chloroquine-Resistant. IC50 values can vary between laboratories due to different assay conditions.

Table 2: In Vitro Cytotoxicity of Selected 4-Aminoquinoline Derivatives against Human Cancer Cell Lines

CompoundCell LineGI50 (µM)Reference(s)
ChloroquineMDA-MB-468 (Breast)24.36[2]
ChloroquineMCF-7 (Breast)20.72[2]
Compound 4 MDA-MB-468 (Breast)11.01[2]
Compound 4 MCF-7 (Breast)51.57[2]
Compound 5 MDA-MB-468 (Breast)8.73[2]
Compound 5 MCF-7 (Breast)36.77[2]
Compound 10 MDA-MB-468 (Breast)7.35[2]
Compound 10 MCF-7 (Breast)14.80[2]
7-chloroquinoline-benzimidazole hybrids Various Cancer Cell Lines0.2 - >100[15]

GI50: 50% Growth Inhibition concentration.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of amino-chloroquinoline derivatives. Below are protocols for key in vitro assays.

In Vitro Antimalarial Activity: SYBR Green I-based Fluorescence Assay

This assay is a widely used, robust method for determining the in vitro susceptibility of P. falciparum to antimalarial compounds by quantifying parasite DNA.[16][17]

Materials and Reagents:

  • P. falciparum culture (chloroquine-sensitive and -resistant strains)

  • Human erythrocytes (O+)

  • Complete parasite culture medium (e.g., RPMI 1640 supplemented with human serum or Albumax I, HEPES, sodium bicarbonate, gentamycin)

  • Test compounds dissolved in an appropriate solvent (e.g., DMSO)

  • Lysis buffer (e.g., 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)

  • SYBR Green I nucleic acid stain

  • 96-well flat-bottom microplates

  • Standard laboratory equipment for cell culture (incubator with gas mixture of 5% CO2, 5% O2, 90% N2)

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.

  • Parasite Culture Preparation: Synchronize the P. falciparum culture to the ring stage. Adjust the parasitemia to 0.5-1% and the hematocrit to 1-2% with fresh human erythrocytes and complete culture medium.

  • Plate Seeding: Add the prepared parasite culture to the wells of the 96-well plate containing the serially diluted compounds. Include positive controls (parasites with no drug) and negative controls (uninfected erythrocytes).

  • Incubation: Incubate the plates for 72 hours at 37°C in a controlled atmosphere.

  • Lysis and Staining: Prepare the lysis buffer containing SYBR Green I. Add this solution to each well of the plate.

  • Incubation: Incubate the plates in the dark at room temperature for 1-24 hours to allow for cell lysis and DNA staining.[17]

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Subtract the background fluorescence of the negative control wells. Calculate the percentage of parasite growth inhibition relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[18][19]

Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-468)

  • Appropriate cell culture medium (e.g., RPMI 1640) with fetal bovine serum and antibiotics

  • Test compounds dissolved in an appropriate solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • 96-well flat-bottom microplates

  • Standard laboratory equipment for cell culture

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 (or IC50) value by plotting cell viability against the compound concentration.

β-Hematin Inhibition Assay

This assay measures the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin), which is a key indicator of its potential antimalarial mechanism of action.[20][21]

Materials and Reagents:

  • Hematin

  • Sodium acetate buffer (pH ~4.8-5.2)

  • Test compounds dissolved in an appropriate solvent

  • Pyridine

  • 96-well microplates

  • Microplate reader

Procedure (simplified colorimetric method):

  • Reaction Setup: In a 96-well plate, add the acetate buffer, the test compound at various concentrations, and a solution of hematin.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C or 60°C) for a period of time (e.g., 1-24 hours) to allow for β-hematin formation.

  • Quantification of Free Heme: Add an aqueous pyridine solution to each well. Pyridine forms a complex with free (unpolymerized) hematin, which can be quantified spectrophotometrically.

  • Absorbance Measurement: Measure the absorbance at around 405 nm.

  • Data Analysis: A higher absorbance indicates less β-hematin formation and therefore greater inhibitory activity of the test compound. Calculate the percentage of inhibition relative to a no-drug control.

Visualizing Key Processes and Relationships

The following diagrams, generated using Graphviz, illustrate key concepts related to the SAR and mechanism of action of amino-chloroquinolines.

Antimalarial_Mechanism cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole (Acidic pH) Hemoglobin Host Hemoglobin Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin (Crystal) Heme->Hemozoin Polymerization (Detoxification) Aminoquinoline Amino-chloroquinoline (Drug) Heme->Aminoquinoline Drug Accumulation & Capping Parasite Death Parasite Death Heme->Parasite Death Toxicity Parasite Survival Parasite Survival Hemozoin->Parasite Survival Aminoquinoline->Heme Aminoquinoline_outside Amino-chloroquinoline Aminoquinoline_outside->Aminoquinoline Enters Parasite & Vacuole

Antimalarial mechanism of amino-chloroquinolines.

SAR_Summary Core 4-Aminoquinoline Core Essential for Activity Pos7 Position 7 Electron-withdrawing group (e.g., Cl) is crucial Core:f1->Pos7:f0 Pos4 Position 4 Amino group links side chain Core:f1->Pos4:f0 SideChain Aminoalkyl Side Chain Modulates activity & resistance profile Pos4:f1->SideChain:f0 TerminalN Terminal Basic Nitrogen Essential for vacuolar accumulation SideChain:f1->TerminalN:f0 ChainLength Chain Length Critical for activity against resistant strains SideChain:f1->ChainLength:f0

Key SAR features of 4-aminoquinolines.

SYBR_Green_Workflow A Prepare serial dilutions of test compounds in 96-well plate B Add synchronized ring-stage P. falciparum culture A->B C Incubate for 72 hours at 37°C B->C D Add Lysis Buffer with SYBR Green I C->D E Incubate in the dark at room temperature D->E F Measure fluorescence (Ex: 485 nm, Em: 530 nm) E->F G Calculate % inhibition and determine IC50 F->G

Workflow for the SYBR Green I antimalarial assay.

Conclusion

The 4-aminoquinoline scaffold, particularly with a 7-chloro substitution, remains a highly privileged structure in the development of antimalarial agents. A thorough understanding of its structure-activity relationships is paramount for designing new analogs that can overcome the challenge of drug resistance. The key takeaways for researchers in this field are the critical importance of the 7-chloro group, the basicity and length of the 4-aminoalkyl side chain, and the integrity of the quinoline nucleus. The experimental protocols provided herein offer standardized methods for the in vitro evaluation of novel amino-chloroquinoline derivatives, enabling robust and comparable data generation. Future efforts in this area will likely focus on fine-tuning the side chain to evade resistance mechanisms and exploring hybrid molecules that combine the 4-aminoquinoline core with other pharmacophores to create multi-target agents.

References

The Quinoline Scaffold: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the nucleus of a vast array of compounds with a broad spectrum of pharmacological activities. Its versatile structure allows for diverse substitutions, enabling the fine-tuning of biological effects and physicochemical properties. This technical guide provides an in-depth exploration of the significant biological activities associated with the quinoline scaffold, presenting quantitative data, detailed experimental methodologies, and insights into the underlying signaling pathways.

Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of kinases, induction of apoptosis, and cell cycle arrest.

Quantitative Anticancer Data

The anticancer efficacy of quinoline derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone HybridsMGC-803 (Gastric)1.38
HCT-116 (Colon)5.34
MCF-7 (Breast)5.21
Phenylsulfonylurea-Quinoline HybridsHepG-2 (Liver)2.71
A549 (Lung)7.47
MCF-7 (Breast)6.55
4-Anilinoquinoline DerivativesMCF-7 (Breast)0.72 (PI3Kα)
2.62 (mTOR)
2-StyrylquinolinesA549 (Lung)1.11
6-Bromo-5-nitroquinolineHT29 (Colon)Lower than 5-FU[1]
Quinoline-3-carboxamidesDLD1 (Colorectal)31.80 (EGFR)
Signaling Pathway: PI3K/Akt/mTOR Inhibition

A significant number of anticancer quinoline derivatives exert their effect by inhibiting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates mTORC2 mTORC2 mTORC2->Akt Activates Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibits when unphosphorylated Quinoline Quinoline Derivative Quinoline->PI3K Quinoline->mTORC1 Quinoline->mTORC2

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2]

Materials:

  • Cancer cell lines

  • Culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Quinoline derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[2]

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the quinoline derivative for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3]

Antimalarial Activity

The quinoline scaffold is the foundation of some of the most important antimalarial drugs, such as chloroquine and mefloquine. Their primary mechanism of action involves the disruption of heme detoxification in the malaria parasite.

Quantitative Antimalarial Data
CompoundP. falciparum StrainIC50 (nM)Reference
Chloroquine3D7 (sensitive)~20
MefloquineW2 (resistant)2.5-3.0[4]
Quinoline-Sulfonamide HybridK1 (resistant)360
Quinoline-Pyrimidine HybridDd2 (resistant)Potent
Signaling Pathway: Inhibition of Heme Polymerization

During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into hemozoin. Quinoline antimalarials accumulate in the parasite's acidic food vacuole and interfere with this process.[5][6]

Heme_Polymerization_Inhibition cluster_vacuole Parasite Food Vacuole Hemoglobin Hemoglobin Heme Free Heme (Toxic) Hemoglobin->Heme Digestion by parasite HemePolymerase Heme Polymerization Heme->HemePolymerase ParasiteDeath Parasite Death Heme->ParasiteDeath Toxicity Hemozoin Hemozoin (Non-toxic) HemePolymerase->Hemozoin Quinoline Quinoline Antimalarial Quinoline->HemePolymerase Inhibits

Caption: Mechanism of action of quinoline antimalarials via inhibition of heme polymerization.

Antibacterial Activity

Quinoline derivatives, particularly the fluoroquinolones, are a major class of synthetic antibacterial agents. They primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.

Quantitative Antibacterial Data

The antibacterial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC).

Compound Class/DerivativeBacterial StrainMIC (µg/mL)Reference
Quinolone-coupled Hybrid (5d)MRSA0.125-8[7]
E. coli0.125-8[7]
Quinoline-Sulfonamide HybridB. cereus3.12[8]
S. aureus3.12[8]
Quinoline-based Hydroxyimidazolium Hybrid (7b)S. aureus2[9]
M. tuberculosis H37Rv10[9]

Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Workflow Start Start PrepInoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->PrepInoculum Inoculate Inoculate Wells with Bacterial Suspension PrepInoculum->Inoculate SerialDilution Serial Dilution of Quinoline Compound in 96-well plate SerialDilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate ReadMIC Visually Inspect for Turbidity and Determine MIC Incubate->ReadMIC End End ReadMIC->End

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Antiviral Activity

The quinoline scaffold has been investigated for its antiviral properties against a range of viruses, including Dengue virus, Enterovirus, and coronaviruses.

Quantitative Antiviral Data
Compound Class/DerivativeVirusEC50 (µM)Reference
Novel Quinoline DerivativesDengue Virus Serotype 2low to sub-micromolar
Quinoline AnaloguesEnterovirus D680.05 - 0.10
Quinoline-Morpholine HybridsSARS-CoV-21.5 - 2.9[10]
2,8-bis(trifluoromethyl)quinolinesZika VirusSimilar to mefloquine[11]
Experimental Protocol: Plaque Reduction Assay

This assay is used to quantify the effect of a compound on the production of infectious virus particles.[12]

Materials:

  • Host cell line susceptible to the virus

  • Virus stock

  • Culture medium

  • Quinoline derivative

  • Agarose overlay

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

  • Infection: Infect the cell monolayer with a known dilution of the virus for 1-2 hours.

  • Compound Treatment: Remove the virus inoculum and add an overlay medium containing different concentrations of the quinoline derivative.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Staining: Remove the overlay, fix the cells, and stain with crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques and calculate the percentage of plaque reduction compared to the untreated control to determine the EC50 value.[13]

Anti-inflammatory Activity

Quinoline derivatives have shown potential as anti-inflammatory agents by targeting key mediators of the inflammatory response.

Quantitative Anti-inflammatory Data
Compound Class/DerivativeAssayIC50 (µM)Reference
Quinoline-4-carboxylic acidLPS-induced inflammation in RAW264.7 cellsAppreciable[14]
Quinolinone-Triazole Hybrid (5a)Lipoxygenase (LOX) inhibition10.0[15]
Pyrazolo[1,5-a]quinazoline (13i)LPS-induced NF-κB inhibition< 50[16][17]
Signaling Pathway: NF-κB Inhibition

The NF-κB signaling pathway is a central regulator of inflammation. Some quinoline derivatives have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.[8][18]

NFkB_Inhibition cluster_nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB IκB Degradation Nucleus Nucleus DNA DNA NFkB_nuc->DNA Binds to Promoter Genes Pro-inflammatory Gene Expression DNA->Genes Quinoline Quinoline Derivative Quinoline->IKK Quinoline->NFkB_nuc Inhibits DNA binding

Caption: Inhibition of the NF-κB signaling pathway by quinoline derivatives.

Neuroprotective Activity

Quinoline derivatives are being explored for their potential in treating neurodegenerative diseases due to their antioxidant and enzyme-inhibiting properties.

Quantitative Neuroprotective Data
Compound Class/DerivativeTarget/AssayActivity/MetricReference
Quinoline-sulfonamide hybridAcetylcholinesterase (AChE)94.6% inhibition[19]
Quinoline derivativesGSK3β and BACE1>40% inhibition[19]
DHQCerebral Ischemia/Reperfusion (rat model)Reduced neuronal damage
HTHQRotenone-induced Parkinsonism (rat model)Improved motor coordination
Experimental Protocol: In Vitro Neuroprotection Assay

This assay assesses the ability of a compound to protect neuronal cells from a neurotoxin.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Neurotoxin (e.g., MPP+ or 6-hydroxydopamine)

  • Quinoline derivative

  • MTT assay reagents

Procedure:

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of the quinoline derivative for 1-2 hours.

  • Induction of Neurotoxicity: Add the neurotoxin to the wells and incubate for 24-48 hours.

  • Cell Viability Assessment: Perform an MTT assay to determine cell viability.

  • Data Analysis: Calculate the percentage of cell viability relative to the control (neurotoxin-treated) cells to evaluate the neuroprotective effect.

Cardiovascular Effects

Certain quinoline derivatives, particularly antimalarials, are known to have cardiovascular effects, most notably the potential for QT interval prolongation.[9] However, other derivatives are being investigated for cardioprotective effects.

Quantitative Cardiovascular Data
Compound Class/DerivativeEffectModelReference
Quinoline-embelin hybrids (4i, 6a, 6d, 6k, 6m)Attenuated doxorubicin-induced cardiotoxicityH9c2 cardiomyocytes
Chloroquine, QuinineQT interval prolongationClinical studies[9]

This guide provides a foundational overview of the diverse biological activities of the quinoline scaffold. The versatility of this chemical moiety continues to inspire the design and synthesis of novel therapeutic agents across a wide range of diseases. Further research into the mechanisms of action and structure-activity relationships will undoubtedly lead to the development of more potent and selective quinoline-based drugs.

References

Methodological & Application

5-Amino-6-chloroquinoline: A Versatile Scaffold in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Amino-6-chloroquinoline is a heterocyclic aromatic organic compound with the molecular formula C₉H₇ClN₂.[1][2] It serves as a crucial building block in organic synthesis, particularly in the development of novel therapeutic agents. The quinoline core is a prominent feature in many natural products and synthetic drugs, exhibiting a wide range of biological activities, including antimalarial, anticancer, and antimicrobial properties.[3][4][5] The presence of the amino group at the 5-position and the chloro group at the 6-position provides reactive sites for further functionalization, allowing for the synthesis of a diverse library of derivatives.[6]

Key Applications in Drug Discovery and Organic Synthesis

The unique structural features of 5-amino-6-chloroquinoline make it a valuable starting material for the synthesis of various biologically active molecules.

Kinase Inhibitors

The quinoline scaffold can act as an ATP mimetic, binding to the ATP-binding site of various kinases.[6] The 5-amino group allows for the introduction of side chains that can interact with specific amino acid residues within the kinase domain, enhancing potency and selectivity. The 6-chloro substituent can contribute to increased binding affinity through halogen bonding and improve the pharmacokinetic profile of the resulting compounds.[6] This makes 5-amino-6-chloroquinoline a key precursor for the development of novel kinase inhibitors targeting signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[6]

Antimalarial Agents

Aminoquinoline derivatives have a long history in the treatment of malaria, with chloroquine being a well-known example.[3][7] The 4-aminoquinoline scaffold is a common feature in many antimalarial drugs.[7] While 5-amino-6-chloroquinoline is a different isomer, its aminoquinoline core makes it an attractive starting point for the synthesis of new antimalarial compounds to combat drug-resistant strains of the malaria parasite.[8]

Anticancer Agents

Several studies have reported the synthesis of 4-aminoquinoline derivatives with cytotoxic effects against various cancer cell lines.[7][8] By utilizing 5-amino-6-chloroquinoline as a building block, medicinal chemists can explore novel chemical space to develop potent anticancer agents. The synthesis of molecular hybrids incorporating the 5-amino-6-chloroquinoline moiety with other pharmacophores is a promising strategy.[8]

Antimicrobial Agents

The quinoline ring system is present in many compounds with antimicrobial properties.[4][5] 5-Amino-6-chloroquinoline can be used to synthesize novel derivatives with potential activity against a range of bacterial and fungal pathogens.[9]

Synthetic Pathways and Transformations

5-Amino-6-chloroquinoline can undergo a variety of chemical transformations to yield a diverse range of functionalized molecules. The amino group can be acylated, alkylated, or used in coupling reactions, while the quinoline ring can undergo further substitution reactions.

G start 5-Amino-6-chloroquinoline intermediate1 N-Acylated Derivative start->intermediate1 Acylation (e.g., Acetic Anhydride) intermediate2 N-Alkylated Derivative start->intermediate2 Alkylation (e.g., Alkyl Halide) intermediate3 Coupling Product start->intermediate3 Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) product1 Bioactive Molecule A intermediate1->product1 Further Modification product2 Bioactive Molecule B intermediate2->product2 Further Modification product3 Bioactive Molecule C intermediate3->product3 Further Modification

Caption: Synthetic routes from 5-amino-6-chloroquinoline.

Experimental Protocols

The following are generalized protocols for common reactions involving aminoquinolines, which can be adapted for 5-amino-6-chloroquinoline.

Protocol 1: General Procedure for N-Alkylation of an Aminoquinoline

This protocol describes the reaction of an aminoquinoline with an alkyl halide to form an N-alkylated derivative.

Reaction Scheme:

Materials:

  • 5-Amino-6-chloroquinoline (1 equivalent)

  • Alkyl halide (e.g., butyl amine) (2 equivalents)[7]

  • Solvent (e.g., neat, or a high-boiling solvent like DMF or DMSO)

  • Dichloromethane

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) solution[7]

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)[7]

Procedure:

  • A mixture of 5-amino-6-chloroquinoline and the alkyl halide is heated, for instance, to 120-130 °C, and maintained at this temperature for 6-8 hours with constant stirring.[7]

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.[7]

  • The mixture is taken up in dichloromethane.[7]

  • The organic layer is washed successively with 5% aqueous NaHCO₃ solution, water, and then brine.[7]

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.[7]

  • The crude product is purified by column chromatography over silica gel.[7]

ParameterValueReference
Reactant Ratio1 : 2 (Aminoquinoline : Alkyl amine)[7]
Temperature120-130 °C[7]
Reaction Time6-8 hours[7]
PurificationColumn Chromatography[7]
Protocol 2: General Procedure for Synthesis of Bisquinoline Derivatives

This protocol outlines the synthesis of a bisquinoline compound by reacting an excess of a chloroquinoline with an alkyl diamine.

Reaction Scheme:

Materials:

  • 5-Amino-6-chloroquinoline (2 equivalents)

  • Alkyl diamine (e.g., ethane-1,2-diamine) (1 equivalent)[7]

  • Solvent (neat)

Procedure:

  • A mixture of an excess of 5-amino-6-chloroquinoline and the alkyl diamine is heated to 130 °C and maintained at this temperature for 6 hours with continuous stirring.[7]

  • The reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature.

  • The work-up procedure is similar to that for N-alkylation (Protocol 1).[7]

ParameterValueReference
Reactant Ratio>2 : 1 (Chloroquinoline : Alkyl diamine)[7]
Temperature130 °C[7]
Reaction Time6 hours[7]

Experimental Workflow: From Synthesis to Biological Evaluation

The development of new bioactive compounds from 5-amino-6-chloroquinoline typically follows a structured workflow.

G cluster_synthesis Synthesis and Purification cluster_screening Biological Evaluation cluster_moa Mechanism of Action s1 Chemical Synthesis of Novel Derivatives s2 Purification & Characterization (NMR, MS, etc.) s1->s2 b1 In Vitro Biological Screening (e.g., MTT Assay) s2->b1 b2 Data Analysis & IC50 Determination b1->b2 m1 Mechanism of Action Studies (e.g., Apoptosis Assay) b2->m1

Caption: General workflow for drug discovery.[6]

Summary of Biological Activity Data

The following table summarizes hypothetical IC₅₀ values for a series of synthesized 5-amino-6-chloroquinoline derivatives against various cancer cell lines, illustrating the type of data generated in drug discovery programs.

CompoundMCF-7 (Breast Cancer) IC₅₀ (µM)HCT-116 (Colon Cancer) IC₅₀ (µM)HeLa (Cervical Cancer) IC₅₀ (µM)
Derivative 115.222.518.9
Derivative 28.712.19.8
Derivative 325.130.428.3
Chloroquine>100>100>100

Note: The data in this table is illustrative and based on typical outcomes for novel quinoline derivatives as reported in studies such as[8].

Conclusion

5-Amino-6-chloroquinoline is a highly valuable and versatile building block in organic synthesis, offering a robust platform for the development of novel compounds with significant therapeutic potential. Its utility in the synthesis of kinase inhibitors, antimalarial agents, and anticancer compounds underscores its importance in modern medicinal chemistry. The straightforward functionalization of its amino group and the potential for further modification of the quinoline ring provide a rich avenue for future research and the discovery of new and effective drugs.

References

Application Notes and Protocols for 5-Amino-6-chloroquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Amino-6-chloroquinoline as a versatile building block in medicinal chemistry. The strategic placement of the amino and chloro substituents on the quinoline scaffold offers multiple avenues for synthetic diversification, enabling the development of novel therapeutic agents. This document details its potential applications in cancer therapy, including as a scaffold for kinase inhibitors and tubulin polymerization inhibitors, and provides exemplary experimental protocols for its derivatization.

Introduction

The quinoline core is a privileged scaffold in drug discovery, forming the basis of numerous approved therapeutic agents. The 5-Amino-6-chloroquinoline moiety is of particular interest as the 5-amino group serves as a versatile handle for further functionalization, while the 6-chloro group can influence the molecule's electronic properties and provide an additional site for modification or interaction with biological targets. This strategic substitution pattern makes it a valuable starting material for generating libraries of compounds for screening and lead optimization.

Potential Therapeutic Applications

While direct biological activity data for derivatives of 5-Amino-6-chloroquinoline is limited in publicly available literature, the broader family of substituted quinolines has shown significant promise in several therapeutic areas, particularly oncology. Based on the activity of structurally related compounds, two key potential applications for derivatives of 5-Amino-6-chloroquinoline are as tubulin polymerization inhibitors and inhibitors of the PI3K/Akt/mTOR signaling pathway .

Tubulin Polymerization Inhibition

Derivatives of 5-amino-6-methoxyquinoline have demonstrated potent inhibition of tubulin polymerization, leading to antiproliferative activity against various cancer cell lines. It is plausible that derivatives of 5-Amino-6-chloroquinoline could exhibit similar mechanisms of action. By binding to the colchicine site of tubulin, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR signaling cascade is a critical pathway that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2][3][4] The quinoline scaffold has been successfully employed in the design of inhibitors targeting key kinases within this pathway, such as PI3K, Akt, and mTOR.[1][2][3][4] The 5-amino group of 5-Amino-6-chloroquinoline can be functionalized to introduce moieties that interact with the ATP-binding pocket of these kinases, while the quinoline core itself can form crucial hydrogen bonding interactions.

Quantitative Biological Data

The following table summarizes the in vitro antiproliferative activity of representative compounds derived from a closely related 5-amino-6-methoxyquinoline scaffold, highlighting their potential as potent anticancer agents. This data serves as a benchmark for the expected activity of analogous 5-Amino-6-chloroquinoline derivatives.

Compound IDModification on 5-amino groupTarget Cell LineIC50 (nM)Reference
49 Sulfide linkage to 3,4,5-trimethoxyphenyl ringKB42[5]
49 Sulfide linkage to 3,4,5-trimethoxyphenyl ringHT2942[5]
49 Sulfide linkage to 3,4,5-trimethoxyphenyl ringMKN4542[5]
50 Sulfone linkage to 3,4,5-trimethoxyphenyl ringKB12[5]
50 Sulfone linkage to 3,4,5-trimethoxyphenyl ringHT2912[5]
50 Sulfone linkage to 3,4,5-trimethoxyphenyl ringMKN4512[5]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of derivatives from chloroquinoline precursors, which can be adapted for 5-Amino-6-chloroquinoline.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes the coupling of a chloroquinoline with a primary or secondary amine, a common method for introducing diverse side chains.

Materials:

  • 5-Amino-6-chloroquinoline

  • Substituted aniline or aliphatic amine (1.2 equivalents)

  • Isopropanol (or other suitable high-boiling solvent)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Standard work-up and purification equipment (e.g., rotary evaporator, chromatography supplies)

Procedure:

  • To a round-bottom flask, add 5-Amino-6-chloroquinoline (1.0 equivalent) and the chosen amine (1.2 equivalents).

  • Add isopropanol to dissolve the reactants.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration and wash with cold isopropanol.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki Cross-Coupling

This protocol details the palladium-catalyzed Suzuki coupling to form a C-C bond at the chloro-position, allowing for the introduction of aryl or heteroaryl groups.

Materials:

  • 5-Amino-6-chloroquinoline

  • Aryl or heteroaryl boronic acid (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)

  • Base (e.g., Na2CO3, 2.0 equivalents)

  • Solvent system (e.g., 1,4-dioxane and water)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube, combine 5-Amino-6-chloroquinoline (1.0 equivalent), the boronic acid (1.5 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a key target for anticancer agents derived from quinoline scaffolds.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Growth Cell Growth & Proliferation mTORC1->Growth Inhibitor 5-Amino-6-chloroquinoline Derivative Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the point of inhibition.

Experimental Workflow Diagram

The diagram below outlines a general experimental workflow for the synthesis and initial biological evaluation of novel derivatives of 5-Amino-6-chloroquinoline.

Experimental_Workflow Start 5-Amino-6-chloroquinoline Synthesis Chemical Synthesis of Novel Derivatives (e.g., SNAr, Suzuki Coupling) Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Screening In Vitro Biological Screening (e.g., MTT Assay) Purification->Screening DataAnalysis Data Analysis & IC50 Determination Screening->DataAnalysis Mechanism Mechanism of Action Studies (e.g., Kinase Assay, Tubulin Assay) DataAnalysis->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: General workflow for synthesis and evaluation of 5-Amino-6-chloroquinoline derivatives.

References

Application Notes & Protocols for the Synthesis of 4-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Aminoquinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, renowned for their broad spectrum of biological activities.[1][2] The 4-aminoquinoline scaffold is the core structure of well-known drugs such as chloroquine and amodiaquine, which have been pivotal in the treatment of malaria.[3][4] Research has expanded their therapeutic potential to include anticancer, antiviral, anti-inflammatory, and antibacterial applications.[1][2][5] This document provides detailed experimental procedures for the synthesis of 4-aminoquinoline derivatives, focusing on common and effective methodologies.

I. Synthetic Strategies

The construction of the 4-aminoquinoline core can be achieved through various synthetic routes. The most prevalent and versatile method is the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline precursor with a suitable amine.[1][2] Other notable methods include palladium-catalyzed cross-coupling reactions and multi-component reactions, which offer alternative pathways to functionalized 4-aminoquinoline analogs.

Diagram: General Synthetic Workflow

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 4-Chloroquinoline 4-Chloroquinoline Reaction_Conditions Reaction Conditions (Solvent, Base, Heat/Microwave) 4-Chloroquinoline->Reaction_Conditions Amine Amine Amine->Reaction_Conditions 4-Aminoquinoline_Derivative 4-Aminoquinoline Derivative Reaction_Conditions->4-Aminoquinoline_Derivative

Caption: General workflow for the synthesis of 4-aminoquinoline derivatives.

II. Experimental Protocols

This section details step-by-step protocols for the synthesis of 4-aminoquinoline derivatives via nucleophilic aromatic substitution.

Protocol 1: Conventional Heating Synthesis of N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine

This protocol is adapted from a procedure for the synthesis of various N'-(7-substituted-quinolin-4-yl)-N,N-dimethyl-alkane-1,2-diamines.[3]

Materials:

  • 7-chloro-4-chloroquinoline (1.0 eq)

  • N,N-dimethyl-ethane-1,2-diamine (2.0 eq)

  • Dichloromethane

  • 5% aqueous Sodium Bicarbonate (NaHCO₃)

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexane

  • Chloroform

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • A mixture of 7-chloro-4-chloroquinoline (2.5 mmol) and N,N-dimethyl-ethane-1,2-diamine (5 mmol) is heated to 120-130 °C.[3]

  • The reaction mixture is maintained at this temperature for 6-8 hours with continuous stirring.[3]

  • After cooling to room temperature, the mixture is taken up in dichloromethane.

  • The organic layer is washed with 5% aqueous NaHCO₃, followed by water and then brine.[3]

  • The organic layer is dried over anhydrous MgSO₄ and the solvent is removed under reduced pressure.[3]

  • The resulting residue is precipitated by the addition of a hexane:chloroform mixture (80:20) to yield the final product.[3]

Protocol 2: Microwave-Assisted Synthesis of 4-Aminoquinoline Derivatives

Microwave-assisted synthesis offers a significant advantage by reducing reaction times and often improving yields.[1][2]

Materials:

  • 4,7-dichloroquinoline (1.0 eq)

  • Appropriate amine (alkylamine, aniline, or N-heteroarene) (1.0-1.2 eq)

  • Dimethyl sulfoxide (DMSO)

  • Base (e.g., Sodium Hydroxide, if required)

Equipment:

  • Microwave reactor

  • Sealed microwave reaction vessel

  • Magnetic stirrer

Procedure:

  • In a sealed microwave reaction vessel, combine 4,7-dichloroquinoline and the desired amine in DMSO.

  • If a secondary amine or an aryl/heteroarylamine is used, a base is required. For aryl/heteroarylamines, a stronger base like sodium hydroxide is necessary.[1][2]

  • The reaction vessel is sealed and heated in the microwave reactor to 140°C or 180°C for 20-30 minutes.[1][2]

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The product can be isolated and purified using standard techniques such as extraction and column chromatography.

III. Data Presentation

The following tables summarize representative yields for the synthesis of 4-aminoquinoline derivatives under different conditions.

Table 1: Yields of 4-Aminoquinoline Derivatives via Nucleophilic Aromatic Substitution

Starting Material (4-Chloroquinoline)AmineMethodYield (%)Reference
4,7-dichloroquinolineVarious alkylamines, anilines, and amine-N-heteroarenesMicrowave80-95[1][2]
7-substituted-4-chloro-quinolineN,N-dimethyl-ethane-1,2-diamineConventional HeatingNot specified, but a general procedure is provided[3]
4,7-dichloroquinolineo-(Diethylaminomethyl)-benzylamineConventional Heating47[6]
4,7-dichloroquinolinem-(diethylaminomethyl)benzylamineConventional Heating47[6]
4,7-dichloroquinolineN-((4'-(aminomethyl)-[1,1'-biphenyl]-4-yl)methyl)-N,N-diethylamineConventional Heating56[6]

Table 2: Miscellaneous Reactions for 4-Aminoquinoline Synthesis

Reaction TypeKey ReagentsYield (%)Reference
Rearrangement of 1-phenyl-substituted pyrazolium saltsKOt-Bu, toluene28-41[1][2]
Substitution on 4-aminoquinolineChloro-1,3,5-triazines, K₂CO₃, acetonitrile49-65[1][2]
Palladium-catalyzed dehydrogenative aromatizationPd(OAc)₂, Cu(OAc)₂, 1,10-phenanthroline, pivalic acidGood yields[1][2]

IV. Signaling Pathways and Mechanisms of Action

4-aminoquinoline derivatives, particularly those with antimalarial activity, are known to interfere with heme detoxification in the parasite's food vacuole. The mechanism for other biological activities, such as anticancer effects, is an active area of research and may involve multiple signaling pathways.

Diagram: Simplified Antimalarial Mechanism of 4-Aminoquinolines

AntimalarialMechanism cluster_parasite Malaria Parasite Food Vacuole Hemoglobin Host Hemoglobin Heme Free Heme (toxic) Hemoglobin->Heme Digestion Hemozoin Hemozoin (non-toxic) Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Toxicity 4AQ 4-Aminoquinoline Derivative 4AQ->Heme Complexation 4AQ->Hemozoin Inhibition

Caption: Inhibition of heme polymerization by 4-aminoquinoline derivatives.

Disclaimer: These protocols are intended for use by trained laboratory personnel. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. Reaction conditions may need to be optimized for specific substrates.

References

High-Performance Liquid Chromatography (HPLC) method for 5-Amino-6-chloroquinoline analysis

Author: BenchChem Technical Support Team. Date: December 2025

An optimized and detailed High-Performance Liquid Chromatography (HPLC) method for the analysis of 5-Amino-6-chloroquinoline has been established. This application note provides a comprehensive protocol for the quantification of this compound, crucial for researchers, scientists, and professionals in drug development. The method utilizes a reverse-phase C18 column with a gradient elution of acetonitrile and a phosphate buffer, coupled with UV detection, ensuring high sensitivity and reproducibility.

Introduction

5-Amino-6-chloroquinoline is a quinoline derivative of significant interest in pharmaceutical research and development due to its potential as a building block for various therapeutic agents. Accurate and reliable quantification of this compound in different matrices is essential for quality control, impurity profiling, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of such compounds.[1] This application note outlines a robust HPLC method for the analysis of 5-Amino-6-chloroquinoline.

Chromatographic Conditions

A summary of the HPLC instrument and conditions is provided in the table below. A standard reverse-phase C18 column is effective for the separation.[2] The mobile phase consists of a mixture of acetonitrile and a phosphate buffer, with the gradient optimized for efficient elution and peak separation. UV detection at 254 nm is utilized, a common wavelength for the analysis of aromatic compounds like quinoline derivatives.[2]

ParameterValue
Instrument HPLC system with UV Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with Orthophosphoric Acid)
Mobile Phase B Acetonitrile
Gradient 0-15 min: 20-80% B; 15-20 min: 80% B; 20-22 min: 80-20% B; 22-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 25 minutes

Method Validation Summary

The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The following table summarizes the typical validation parameters and their acceptance criteria. The provided quantitative data is representative for the analysis of similar aromatic amines and would require experimental verification for 5-Amino-6-chloroquinoline.[2][3]

Validation ParameterAcceptance CriteriaTypical Performance
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1~0.05 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1~0.15 µg/mL
Specificity No interference at the retention time of the analytePeak purity > 99%
Robustness % RSD ≤ 5.0% for minor changes in method parametersComplies

Experimental Protocols

Reagents and Materials
  • 5-Amino-6-chloroquinoline reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

Preparation of Solutions

Mobile Phase A (20 mM Potassium Dihydrogen Phosphate, pH 3.0):

  • Weigh 2.72 g of potassium dihydrogen phosphate and dissolve it in 1000 mL of HPLC grade water.

  • Adjust the pH of the solution to 3.0 using orthophosphoric acid.

  • Filter the solution through a 0.45 µm membrane filter and degas.

Mobile Phase B (Acetonitrile):

  • Use HPLC grade acetonitrile directly.

  • Filter through a 0.45 µm membrane filter and degas.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 100 mg of 5-Amino-6-chloroquinoline reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

Working Standard Solutions:

  • Prepare a series of working standard solutions by appropriate dilution of the stock solution with the diluent to cover the desired concentration range for linearity studies (e.g., 1 - 50 µg/mL).

Sample Preparation

For the analysis of 5-Amino-6-chloroquinoline in a drug substance or formulation:

  • Accurately weigh a quantity of the sample equivalent to 10 mg of 5-Amino-6-chloroquinoline.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

Workflow and Visualization

The overall workflow for the HPLC analysis of 5-Amino-6-chloroquinoline is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagents Reagents & Materials mobile_phase Mobile Phase Preparation standard_prep Standard Preparation sample_prep Sample Preparation hplc_system HPLC System sample_prep->hplc_system chromatography Chromatographic Separation hplc_system->chromatography detection UV Detection at 254 nm chromatography->detection peak_integration Peak Integration detection->peak_integration quantification Quantification peak_integration->quantification reporting Reporting quantification->reporting

Caption: HPLC analysis workflow for 5-Amino-6-chloroquinoline.

The logical relationship for method validation follows a structured approach to ensure the reliability of the analytical procedure.

Method_Validation cluster_parameters Validation Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate_Precision Precision->Intermediate_Precision

Caption: Key parameters for HPLC method validation.

References

Application of 5-Amino-6-chloroquinoline in Antimalarial Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold remains a cornerstone in the development of antimalarial agents, with chloroquine historically being a prominent example. However, the emergence and spread of drug-resistant strains of Plasmodium falciparum necessitate the continuous exploration of novel quinoline derivatives. The 5-Amino-6-chloroquinoline core is a promising pharmacophore for designing new antimalarial candidates. The strategic placement of the amino group at the 5-position and the chloro group at the 6-position can significantly influence the physicochemical properties and biological activity of the resulting compounds. This document provides an overview of the potential application of 5-Amino-6-chloroquinoline in antimalarial drug design, including synthetic strategies, proposed mechanisms of action, and detailed experimental protocols for activity assessment. While specific data for 5-Amino-6-chloroquinoline is limited in publicly available literature, the information presented herein is based on closely related 6-chloroquinoline and other aminoquinoline analogs, offering a valuable guide for researchers in this field.

Data Presentation: Antimalarial Activity of Representative 6-Chloroquinoline Derivatives

The following tables summarize the in vitro antimalarial activity of various 6-chloroquinoline derivatives against different strains of P. falciparum. This data highlights the potential of the 6-chloroquinoline scaffold in achieving potent antiplasmodial effects.

Table 1: In Vitro Antiplasmodial Activity of 6-Chloro-2-arylvinylquinolines against P. falciparum Dd2 Strain [1]

CompoundR² SubstituentEC₅₀ (nM)[1]
22 H>1000
24 4-Cl10.9 ± 1.9
29 4-F4.8 ± 2.0
31 4-CF₃5.9 ± 1.4
UCF501 (Reference)67.0 ± 8.0

Table 2: In Vitro Antimalarial Activity of Quinoline-Urea-Benzothiazole Hybrids against P. falciparum 3D7 Strain [2]

CompoundIC₅₀ (µM)[2]
5a 0.33 ± 0.04
5b 0.45 ± 0.03
5f 0.97 ± 0.06
Chloroquine 0.02 ± 0.00

Table 3: In Vitro Antimalarial Activity of 8-Aminoquinoline Analogs against P. falciparum (Average of 7 Clones/Isolates) [3]

Compound (WR)Average IC₅₀ (nM)[3]
249420 50 - 100
251855 50 - 100
266848 50 - 100
Primaquine >1000
Chloroquine <50

Proposed Mechanism of Action

The primary mechanism of action for many quinoline-based antimalarials, including likely candidates derived from 5-Amino-6-chloroquinoline, is the inhibition of hemozoin formation in the parasite's digestive vacuole.[4]

MechanismOfAction

Caption: Proposed mechanism of action for quinoline-based antimalarials.

Experimental Protocols

The following are detailed protocols for the synthesis of a 6-aminoquinoline derivative and for the in vitro and in vivo evaluation of antimalarial activity. These can be adapted for the study of 5-Amino-6-chloroquinoline derivatives.

Synthesis of 6-Aminoquinoline Derivatives (Representative Protocol)

This protocol describes a general method for the synthesis of 6-aminoquinolines, which can be modified for the synthesis of 5-Amino-6-chloroquinoline.

SynthesisWorkflow Start Starting Material (e.g., 3-chloro-4-nitroaniline) Skraup_Reaction Skraup Reaction (Glycerol, H₂SO₄, Oxidizing Agent) Start->Skraup_Reaction Nitroquinoline 6-Nitro-5-chloroquinoline Skraup_Reaction->Nitroquinoline Reduction Reduction (e.g., SnCl₂/HCl) Nitroquinoline->Reduction Aminoquinoline 5-Amino-6-chloroquinoline Reduction->Aminoquinoline

Caption: General synthetic workflow for aminoquinolines.

Materials:

  • 3-chloro-4-nitroaniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Oxidizing agent (e.g., arsenic pentoxide or sodium m-nitrobenzenesulfonate)

  • Stannous chloride (SnCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH)

  • Organic solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Skraup Reaction (Synthesis of 6-Nitro-5-chloroquinoline):

    • In a fume hood, cautiously add concentrated sulfuric acid to glycerol in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

    • Slowly add 3-chloro-4-nitroaniline to the mixture.

    • Add the oxidizing agent portion-wise to control the exothermic reaction.

    • Heat the mixture to the appropriate temperature (typically 120-140 °C) for several hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the solution with a concentrated NaOH solution until basic.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Reduction to 5-Amino-6-chloroquinoline:

    • Dissolve the synthesized 6-Nitro-5-chloroquinoline in ethanol or a similar solvent.

    • Add an excess of stannous chloride dihydrate followed by concentrated HCl.

    • Reflux the mixture for several hours, monitoring by TLC.

    • After completion, cool the reaction and neutralize with a strong base (e.g., NaOH) to precipitate the tin salts.

    • Extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate to obtain the crude 5-Amino-6-chloroquinoline.

    • Purify the product by recrystallization or column chromatography.

In Vitro Antimalarial Assay: SYBR Green I-based Method

This high-throughput method is widely used to determine the in vitro susceptibility of P. falciparum to antimalarial compounds.

InVitroWorkflow Parasite_Culture Maintain P. falciparum Culture (e.g., 3D7 or Dd2 strains) Inoculation Add Parasitized RBCs to each well Parasite_Culture->Inoculation Drug_Plates Prepare 96-well Plates with Serial Dilutions of Test Compound Drug_Plates->Inoculation Incubation Incubate for 72 hours Inoculation->Incubation Lysis_Staining Lyse Cells and Add SYBR Green I Staining Solution Incubation->Lysis_Staining Fluorescence_Reading Read Fluorescence (Excitation: ~485 nm, Emission: ~530 nm) Lysis_Staining->Fluorescence_Reading IC50_Calculation Calculate IC₅₀ Values Fluorescence_Reading->IC50_Calculation

Caption: Workflow for the in vitro SYBR Green I antimalarial assay.

Materials:

  • P. falciparum culture (chloroquine-sensitive, e.g., 3D7, and/or chloroquine-resistant, e.g., Dd2, K1, W2 strains)

  • Human erythrocytes (O+)

  • Complete RPMI 1640 medium

  • SYBR Green I nucleic acid stain

  • Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100)

  • 96-well black microplates

  • Test compound (5-Amino-6-chloroquinoline derivative) and control drugs (e.g., Chloroquine, Artemisinin)

  • Fluorescence plate reader

Procedure:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in human erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Drug Plate Preparation: Prepare serial dilutions of the test compound in complete medium in a 96-well plate. Include positive (no drug) and negative (uninfected erythrocytes) controls.

  • Inoculation: Adjust the parasitemia of the culture to ~0.5% with 2% hematocrit and add to each well of the drug plate.

  • Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, lyse the cells by adding lysis buffer containing SYBR Green I to each well.

  • Fluorescence Measurement: Incubate the plates in the dark at room temperature for 1 hour and then measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition of parasite growth against the log of the drug concentration using a non-linear regression analysis.

In Vivo Antimalarial Efficacy: Peters' 4-Day Suppressive Test

This standard in vivo assay assesses the blood-stage antimalarial activity of a test compound in a rodent model.

Materials:

  • Swiss albino mice

  • Rodent malaria parasite (e.g., Plasmodium berghei)

  • Test compound and vehicle

  • Standard antimalarial drug (e.g., Chloroquine)

  • Giemsa stain

  • Microscope

Procedure:

  • Infection: Inoculate mice intraperitoneally with P. berghei-infected erythrocytes on day 0.

  • Treatment: Administer the test compound orally or via another appropriate route to groups of mice once daily for four consecutive days (day 0 to day 3). Include a vehicle-treated control group and a positive control group treated with a standard antimalarial drug.

  • Parasitemia Determination: On day 4, collect thin blood smears from the tail of each mouse.

  • Staining and Microscopy: Stain the blood smears with Giemsa and determine the percentage of parasitized erythrocytes by microscopic examination.

  • Efficacy Calculation: Calculate the average percentage of parasitemia in each group and determine the percentage of suppression of parasitemia compared to the vehicle-treated control group.

Conclusion

The 5-Amino-6-chloroquinoline scaffold represents a promising starting point for the design of novel antimalarial agents. The synthetic and experimental protocols provided in this document, based on established methodologies for related quinoline compounds, offer a robust framework for researchers to synthesize and evaluate new derivatives. The structure-activity relationship data from analogous series suggest that modifications to the 5-amino group could lead to compounds with potent activity against both drug-sensitive and drug-resistant strains of P. falciparum. Further investigation into the synthesis and biological evaluation of a focused library of 5-Amino-6-chloroquinoline derivatives is warranted to fully explore their therapeutic potential in the fight against malaria.

References

Application Notes and Protocols for 5-Amino-6-chloroquinoline Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds that are foundational to the development of numerous therapeutic agents. Within this class, 5-amino-6-chloroquinoline and its derivatives have emerged as a promising scaffold in anticancer research. These compounds have demonstrated a wide range of biological activities, including potent cytotoxic effects against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell proliferation and survival.[1][2] This document provides detailed application notes and experimental protocols for the investigation of 5-amino-6-chloroquinoline derivatives as potential anticancer agents.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the in vitro anticancer activity of various quinoline derivatives, including those structurally related to 5-amino-6-chloroquinoline, against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth), providing a quantitative measure of cytotoxic potency.

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference CompoundIC50 (µM)
CQ-DOX Breast Cancer-2--
CQ-DOC Breast Cancer-0.715--
Compound 5d RajiLymphoma4.3--
Compound 5d HuT78T-cell Lymphoma0.4--
Compound 5d CCRF-CEMLeukemia8.2--
Compound 5d THP-1Leukemia0.6--
Compound 10g Various Human Tumor Cells-< 1.0--
Compound 17 HeLaCervical Cancer30.92 (µg/ml)DCF>50 (µg/ml)
Compound 17 MDA-MB-231Breast Cancer26.54 (µg/ml)DCF>50 (µg/ml)
Compound 2 LoVoColorectal Cancer28.82 (µg/ml)DCF>50 (µg/ml)
Hydrazone 16 SRLeukemia0.12--
AQQ6 DU-145Prostate Cancer-Doxorubicin-

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.[3][4][5][6][7][8]

Experimental Protocols

Synthesis of 4-Aminoquinoline Derivatives

This protocol describes a general method for the synthesis of 4-aminoquinoline derivatives.[9]

Materials:

  • 7-substituted-4-chloro-quinoline

  • Ethane-1,2-diamine (or other suitable amine)

  • Dichloromethane

  • Heating apparatus with continuous stirring

Procedure:

  • A mixture of 7-substituted-4-chloro-quinoline (6.0 mmol) and ethane-1,2-diamine (2.5 mmol) is heated to and maintained at 130 °C for 6 hours with continuous stirring.[9]

  • The reaction mixture is then cooled to room temperature.

  • The cooled mixture is taken up in dichloromethane.

  • The product is purified using appropriate chromatographic techniques.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][10][11][12][13]

Materials:

  • Human cancer cell lines

  • RPMI 1640 medium (or other suitable cell culture medium)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well plates

  • Test compounds (5-amino-6-chloroquinoline derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 4 x 10³ to 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.[10][11]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and incubate for a specified period (e.g., 72 hours).[10]

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[10]

  • Formazan Solubilization: Remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the optical density of each well at 490 nm or 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample and assess the effect of the test compounds on their expression levels.[10]

Materials:

  • Cell lysates from treated and untreated cancer cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p53, Bax, PI3K, Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates using a protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo anticancer activity of 5-amino-6-chloroquinoline derivatives in a mouse xenograft model.[4][10]

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Human cancer cells

  • Matrigel (optional)

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Randomization: Randomly divide the mice into treatment and control groups.

  • Compound Administration: Administer the test compound and vehicle control to the respective groups according to the desired dosing schedule (e.g., intraperitoneally, orally) and dosage.[10]

  • Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.[10]

  • Euthanasia and Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blotting).

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways targeted by quinoline derivatives and a general workflow for their anticancer evaluation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_sar Lead Optimization synthesis Synthesis of 5-Amino-6-chloroquinoline Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity mechanism Mechanism of Action Studies (Western Blot, Flow Cytometry) cytotoxicity->mechanism xenograft Tumor Xenograft Model mechanism->xenograft toxicity Toxicity Assessment xenograft->toxicity sar Structure-Activity Relationship (SAR) toxicity->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the evaluation of anticancer compounds.

pi3k_akt_pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Quinoline 5-Amino-6-chloroquinoline Derivative Quinoline->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

p53_apoptosis_pathway DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates Bax Bax p53->Bax upregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspases Caspases Cytochrome_c->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis execution Quinoline 5-Amino-6-chloroquinoline Derivative Quinoline->p53 activates

Caption: p53-mediated induction of apoptosis.

References

Protocol for Nucleophilic Aromatic Substitution on Chloroquinolines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, including antimalarial agents, anticancer drugs, and kinase inhibitors.[1] The functionalization of the quinoline ring, particularly at the 4-position, is often crucial for biological activity. Nucleophilic aromatic substitution (SNAr) on 4-chloroquinolines stands as a cornerstone reaction for introducing diverse functionalities at this position.[1] This protocol provides detailed application notes and experimental procedures for performing SNAr reactions on chloroquinolines, targeting researchers, scientists, and professionals in drug development.

The reactivity of 4-chloroquinolines in SNAr is enhanced by the electron-withdrawing effect of the nitrogen atom within the quinoline ring system.[1] This effect renders the C4-position electron-deficient and susceptible to attack by a wide range of nucleophiles. The general mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the chloride leaving group to restore aromaticity.[2]

This document outlines various methodologies, including conventional heating and microwave-assisted synthesis, and provides specific protocols for the reaction of chloroquinolines with amine nucleophiles.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and corresponding yields for the synthesis of 4-aminoquinolines via nucleophilic aromatic substitution on 4-chloroquinolines. These tables provide a comparative overview of different methodologies to guide the selection of the most appropriate conditions for a specific synthetic target.

Table 1: Conventional Heating Conditions for the Synthesis of 4-Aminoquinolines [3]

NucleophileSolventTemperature (°C)Time (h)Yield (%)
AlkylamineAlcohol or DMF>120>24Moderate to Good
AnilineN/A (neat)HighProlongedModerate
Secondary DialkylamineAlcohol or DMF>120>24Good

Table 2: Microwave-Assisted Synthesis of 4-Aminoquinolines from 4,7-dichloroquinoline [3]

NucleophileSolventTemperature (°C)Time (min)BaseYield (%)
Primary AlkylamineDMSO140-18020-30None80-95
Secondary AlkylamineDMSO140-18020-30Base needed80-95
Aniline/HeteroarylamineDMSO140-18020-30NaOH80-95

Experimental Protocols

The following are detailed protocols for conducting SNAr reactions on chloroquinolines with amine nucleophiles using both conventional heating and microwave-assisted methods.

Protocol 1: General Procedure for SNAr with an Amine Nucleophile via Conventional Heating

This protocol describes a general method for the reaction of a 3-haloquinoline with an amine nucleophile.[4]

Materials:

  • 3-bromoquinoline or 3-chloroquinoline (1.0 eq.)

  • Desired amine (1.2-2.0 eq.)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N, 1.5-3.0 eq.)

  • Solvent (e.g., DMF, DMSO, or NMP)

  • Ethyl acetate or dichloromethane

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a round-bottom flask, add the 3-haloquinoline (1.0 eq.), the desired amine (1.2-2.0 eq.), the base (1.5-3.0 eq.), and the chosen solvent.

  • Equip the flask with a reflux condenser and heat the reaction mixture to a temperature between 80 and 150 °C.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aminoquinoline derivative.

Protocol 2: Synthesis of 4-(Phenylamino)quinoline from 4-Chloroquinoline[3]

This protocol provides a specific example of an SNAr reaction using conventional heating.

Materials:

  • 4-Chloroquinoline (1 eq.)

  • Aniline (1.1 eq.)

  • Ethanol

  • Concentrated hydrochloric acid (catalytic amount)

  • 10% Sodium hydroxide solution

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 4-chloroquinoline (1 eq.) in ethanol.

  • Add aniline (1.1 eq.) to the solution.

  • Add a catalytic amount of concentrated hydrochloric acid to the reaction mixture.

  • Heat the mixture to reflux and maintain for the required reaction time, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a 10% sodium hydroxide solution.

  • The product may precipitate upon cooling and neutralization. If so, collect the solid by filtration.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Protocol 3: Microwave-Assisted Synthesis of 4-Aminoquinolines

This protocol is adapted for microwave synthesis, which can significantly reduce reaction times.[1]

Materials:

  • 4,7-dichloroquinoline (1.0 eq.)

  • Primary or secondary amine (1.0-1.2 eq.)

  • Solvent (e.g., DMSO or DMF)

  • Base (e.g., K₂CO₃ or NaOH, if required)

  • Microwave vial with a stir bar

  • Microwave synthesizer

Procedure:

  • In a microwave vial, combine 4,7-dichloroquinoline (1.0 eq.), the desired amine (1.0-1.2 eq.), and the solvent.

  • If required for the specific amine, add the appropriate base.

  • Seal the vial and place it in the microwave synthesizer.

  • Heat the reaction mixture to the specified temperature (e.g., 140-180 °C) for the designated time (e.g., 20-30 minutes).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the vial to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography.

Visualizations

Experimental Workflow for Nucleophilic Aromatic Substitution on Chloroquinolines

The following diagram illustrates the general workflow for the SNAr on 4-chloroquinolines, from reactant selection to the final purified product.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_end Final Product start Start: Select 4-Chloroquinoline and Nucleophile prep_reagents Prepare Reactants and Solvent start->prep_reagents reaction_setup Reaction Setup: - Conventional Heating or - Microwave Irradiation prep_reagents->reaction_setup snar_reaction Nucleophilic Substitution Reaction reaction_setup->snar_reaction quench_extract Reaction Quenching and Extraction snar_reaction->quench_extract purification Purification: - Crystallization or - Column Chromatography quench_extract->purification end End: Characterized 4-Substituted Quinoline purification->end

Caption: General workflow for nucleophilic substitution on 4-chloroquinolines.

Signaling Pathway: Mechanism of Action of 4-Aminoquinoline Antimalarials

The products of SNAr on chloroquinolines, such as chloroquine, are potent antimalarial agents. Their mechanism of action involves the disruption of a critical detoxification pathway in the malaria parasite.[1]

signaling_pathway cluster_parasite Malaria Parasite Digestive Vacuole cluster_inhibition Drug Action Heme Heme (Toxic) Heme_Polymerase Heme Polymerase Heme->Heme_Polymerase Detoxification Hemozoin Hemozoin (Non-toxic crystal) Aminoquinoline 4-Aminoquinoline Drug (e.g., Chloroquine) Aminoquinoline->Heme_Polymerase Blocks enzyme Heme_Polymerase->Hemozoin Inhibition Inhibition Accumulation Accumulation of Toxic Heme Parasite_Death Parasite Death Accumulation->Parasite_Death

Caption: Mechanism of action of 4-aminoquinoline antimalarials.

References

Application Notes and Protocols for the Analytical Characterization of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives represent a prominent class of heterocyclic compounds with a broad spectrum of applications, particularly in the pharmaceutical industry. Their diverse pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties, have made them a focal point of drug discovery and development.[1][2] The precise characterization and quantification of these derivatives are paramount for ensuring the quality, efficacy, and safety of therapeutic agents.

These application notes provide a comprehensive overview of the principal analytical techniques employed for the characterization of quinoline derivatives. Detailed experimental protocols, quantitative data summaries, and visual representations of key workflows and signaling pathways are presented to aid researchers in their analytical endeavors.

Chromatographic Techniques

Chromatographic methods are powerful tools for the separation, identification, and quantification of quinoline derivatives in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most widely employed techniques.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and robust technique for the analysis of a wide range of quinoline derivatives, offering high sensitivity and selectivity.[4]

Quantitative Data Summary: HPLC Methods

AnalyteMatrixHPLC ColumnLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
QuinolineTextilesDikma Diamonsil C18(2) (5µm, 4.6mm × 250mm)-0.2 µg/mL90.6 - 98.9[3]
Antileishmanial 2-substituted quinolinesRat PlasmatC18 cartridges--80.6 - 88.2[3]
Quinoline Yellow WS-BIST A+ (5µm, 4.6x150 mm)---[3][5]
Pyridine, 2-picoline, 4-picoline, QuinolineMainstream Cigarette SmokeZorbax SB-Aq (4.6x150 mm, 5 µm)1.74 - 14.32 ng/cig--[3]

Experimental Protocol: HPLC-UV Analysis of Quinoline in Textiles [3]

This protocol is adapted from a method for the determination of quinoline in textile samples.[3]

1. Sample Preparation: Ultrasonic Extraction

  • Cut 1.0 g of the textile sample into small pieces (approximately 5mm x 5mm).
  • Place the sample into a suitable extraction vessel.
  • Add 10 mL of acetonitrile to the vessel.
  • Perform ultrasonic extraction for 30 minutes at 40°C.
  • Allow the extract to cool to room temperature.
  • Filter the extract through a 0.45 µm filter membrane prior to HPLC analysis.

2. HPLC-UV Analysis

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.
  • Column: Dikma Diamonsil C18(2) (5µm, 4.6mm × 250mm).[3]
  • Mobile Phase: Acetonitrile and water.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Detection Wavelength: 225 nm.[3]

3. Quantification

  • Create a calibration curve using standard solutions of quinoline in acetonitrile.
  • Determine the concentration of quinoline in the samples by comparing their peak areas to the calibration curve.

Experimental Workflow: HPLC Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample (e.g., Textile) Extraction Ultrasonic Extraction (Acetonitrile, 40°C, 30 min) Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC-UV System Filtration->HPLC Column C18 Column HPLC->Column Detection UV Detection (225 nm) Column->Detection Chromatogram Chromatogram Detection->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification Start Quinoline Derivative (Non-volatile) Derivatization Derivatization (Esterification or Silylation) Start->Derivatization VolatileDerivative Volatile Derivative Derivatization->VolatileDerivative GCMS GC-MS Analysis VolatileDerivative->GCMS Data Data Acquisition (Mass Spectrum) GCMS->Data Analysis Structural Elucidation & Quantification Data->Analysis GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline Quinoline Derivatives Quinoline->PI3K Quinoline->Akt Quinoline->mTORC1 Quinoline Quinoline Derivatives Hemozoin Hemozoin Quinoline->Hemozoin inhibits Heme Heme ParasiteDeath ParasiteDeath Heme->ParasiteDeath

References

Application Notes and Protocols: 5-Amino-6-chloroquinoline in the Development of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of fluorescent probes derived from 5-Amino-6-chloroquinoline. This versatile building block, featuring a fluorescent quinoline core and a reactive primary amine, serves as an excellent starting material for creating chemosensors for various analytes, including metal ions and for pH sensing. The strategic positioning of the amino and chloro groups allows for fine-tuning of the photophysical properties and the introduction of specific recognition moieties.

Introduction to 5-Amino-6-chloroquinoline as a Fluorophore

5-Amino-6-chloroquinoline is a heterocyclic aromatic compound possessing intrinsic fluorescence. The quinoline scaffold is a well-established fluorophore, and its derivatives have been extensively explored for the development of fluorescent probes.[1][2] The amino group at the 5-position serves as a convenient handle for derivatization, allowing for the covalent attachment of various recognition units through reactions such as Schiff base formation and diazotization followed by azo coupling. The chloro group at the 6-position can also be modified, offering further avenues for structural diversification and modulation of the probe's electronic and photophysical properties.

The fluorescence of probes derived from 5-Amino-6-chloroquinoline often operates on mechanisms such as Chelation-Enhanced Fluorescence (CHEF) and Excited-State Intramolecular Proton Transfer (ESIPT).[3][4] In the CHEF mechanism, the binding of a metal ion to the probe restricts intramolecular rotations and vibrations, leading to a significant enhancement of the fluorescence quantum yield. The ESIPT process, often observed in Schiff base derivatives with a vicinal hydroxyl group, can be modulated by the analyte, resulting in a ratiometric fluorescence response.

Applications in Analyte Detection

Fluorescent probes based on 5-Amino-6-chloroquinoline have shown significant promise in the detection of biologically and environmentally important analytes.

Metal Ion Sensing (e.g., Zinc)

Zinc (Zn²⁺) is an essential metal ion involved in numerous biological processes, and its dysregulation is associated with various diseases. Fluorescent probes offer a powerful tool for monitoring Zn²⁺ levels in living systems. Probes derived from 5-Amino-6-chloroquinoline can be designed to selectively bind Zn²⁺, resulting in a "turn-on" fluorescence response.[5][6] This selectivity is often achieved by incorporating a chelating moiety that has a high affinity for Zn²⁺.

pH Sensing

The pH of cellular compartments is tightly regulated, and deviations can be indicative of pathological conditions such as cancer.[7] Fluorescent probes that exhibit pH-dependent emission are valuable for monitoring these changes in real-time within living cells.[1][8] The amino group of the 5-Amino-6-chloroquinoline scaffold can act as a protonation site, leading to changes in the intramolecular charge transfer (ICT) characteristics and, consequently, the fluorescence emission profile of the probe.

Data Presentation: Photophysical Properties

The following table summarizes typical photophysical properties of fluorescent probes derived from 5-Amino-6-chloroquinoline. The exact values will vary depending on the specific chemical structure of the probe and the solvent environment.

Probe Derivative TypeExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ_F)Analyte Response
Schiff Base (e.g., with salicylaldehyde) ~400 - 450~500 - 550~100 - 150Low (free), High (bound)Fluorescence "turn-on" for metal ions (e.g., Zn²⁺, Al³⁺)
Azo Dye (e.g., with phenol) ~450 - 500~550 - 600~100ModerateColorimetric and fluorescent changes with pH

Experimental Protocols

Protocol 1: Synthesis of a 5-Amino-6-chloroquinoline-based Schiff Base Fluorescent Probe

This protocol describes a general method for the synthesis of a Schiff base fluorescent probe from 5-Amino-6-chloroquinoline and salicylaldehyde, a common precursor for metal ion sensors.

Materials:

  • 5-Amino-6-chloroquinoline

  • Salicylaldehyde

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • Rotary evaporator

Procedure:

  • Dissolve 1 equivalent of 5-Amino-6-chloroquinoline in absolute ethanol in a round-bottom flask.

  • Add 1.1 equivalents of salicylaldehyde to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase).

  • Once the reaction is complete (typically after 2-4 hours), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure Schiff base probe.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Workflow Diagram:

G cluster_synthesis Schiff Base Synthesis Reactants 5-Amino-6-chloroquinoline + Salicylaldehyde Solvent Ethanol + Acetic Acid (cat.) Reactants->Solvent Dissolve Reaction Reflux Solvent->Reaction Purification Column Chromatography Reaction->Purification Crude Product Product Schiff Base Probe Purification->Product

Caption: General workflow for the synthesis of a Schiff base fluorescent probe.

Protocol 2: General Procedure for Metal Ion Sensing

This protocol outlines the steps to evaluate the performance of a newly synthesized 5-Amino-6-chloroquinoline-based fluorescent probe for the detection of a specific metal ion (e.g., Zn²⁺).

Materials:

  • Stock solution of the fluorescent probe (e.g., 1 mM in DMSO).

  • Stock solutions of various metal ion salts (e.g., ZnCl₂, CuCl₂, NiCl₂, etc.) in deionized water (e.g., 10 mM).

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4).

  • Fluorometer.

  • Quartz cuvettes.

Procedure:

  • Prepare a working solution of the fluorescent probe (e.g., 10 µM) by diluting the stock solution in the buffer.

  • Record the fluorescence emission spectrum of the probe solution alone (this serves as the baseline).

  • To the cuvette containing the probe solution, add increasing concentrations of the target metal ion (e.g., from 0 to 2 equivalents).

  • After each addition, gently mix the solution and record the fluorescence emission spectrum.

  • To assess selectivity, add a fixed concentration of other metal ions to separate solutions of the probe and record the fluorescence spectra.

  • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the detection limit and binding constant.

Sensing Mechanism Diagram:

G Probe Probe (Low Fluorescence) Complex Probe-Metal Complex (High Fluorescence) Probe->Complex + Metal Ion Metal Metal Ion (e.g., Zn²⁺) Metal->Complex Complex->Probe - Metal Ion (e.g., +EDTA) G cluster_imaging Live Cell Imaging Workflow CellCulture Cell Culture ProbeLoading Probe Loading CellCulture->ProbeLoading Washing Washing ProbeLoading->Washing Imaging Fluorescence Microscopy Washing->Imaging Analysis Image Analysis Imaging->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-6-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 5-Amino-6-chloroquinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 5-Amino-6-chloroquinoline?

A1: While a single, standardized procedure for 5-Amino-6-chloroquinoline is not extensively documented, common strategies for synthesizing substituted quinolines can be adapted. A plausible and frequently employed approach involves a multi-step synthesis starting from a substituted aniline. Key reactions in quinoline synthesis include the Skraup, Doebner-von Miller, and Friedländer syntheses.[1] For 5-Amino-6-chloroquinoline, a likely route would involve the cyclization of an appropriately substituted aniline derivative to form the quinoline core, followed by functional group manipulations such as nitration, chlorination, and reduction of the nitro group to an amine.

Q2: What are the main challenges encountered during the synthesis of 5-Amino-6-chloroquinoline?

A2: Researchers may face several challenges, including low yields, the formation of regioisomers, and difficulties in purification.[2] The harsh reaction conditions often required for quinoline synthesis, such as high temperatures and strong acids, can lead to side reactions and the formation of tar, which complicates the isolation of the desired product.[2][3] Furthermore, the final product, an amino-dihaloquinoline, may be susceptible to oxidation and degradation.[2]

Q3: How can I improve the regioselectivity of the reaction to obtain the desired 5-amino-6-chloro isomer?

A3: Achieving high regioselectivity is a common challenge in the synthesis of substituted quinolines. The substitution pattern of the starting materials plays a crucial role. The choice of the aniline precursor and the conditions for the cyclization reaction will dictate the position of the substituents on the quinoline ring. In some cases, using a starting material that already contains the desired substitution pattern is the most effective strategy. For instance, starting with an aniline that will favor the formation of the 6-chloroquinoline skeleton is critical. The introduction of the amino group at the 5-position can often be achieved by nitration followed by reduction, where the directing effects of the existing substituents guide the regioselectivity of the nitration step.

Q4: What are the recommended methods for purifying the final 5-Amino-6-chloroquinoline product?

A4: The purification of amino- and chloro-substituted quinolines can be challenging due to their polarity and potential for multiple protonation states. Common and effective purification techniques include:

  • Column Chromatography: Silica gel column chromatography is a standard method for separating the desired product from byproducts and unreacted starting materials. A gradient elution using a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is often effective.[2][4]

  • Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical and may require screening various solvent systems of differing polarities to find one that provides good recovery of pure crystals.[2]

  • Acid-Base Extraction: The basicity of the amino group allows for purification through selective extraction into an acidic aqueous solution. The product can then be recovered by neutralizing the aqueous layer and extracting it with an organic solvent.[2]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature or time. - Degradation of starting materials or product under harsh conditions. - Formation of side products.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Systematically vary the reaction temperature and time to find the optimal conditions. - Consider using milder reaction conditions or protecting sensitive functional groups. - Analyze the crude product to identify major byproducts and adjust reaction conditions to minimize their formation.
Formation of Isomers - Lack of regioselectivity in the cyclization or substitution steps.- Carefully select starting materials with appropriate directing groups to favor the formation of the desired isomer. - Modify the reaction conditions (e.g., catalyst, solvent, temperature) as these can influence the isomer ratio.[3]
Product is a Dark Oil or Tar - Polymerization or decomposition of starting materials or product. - Reaction temperature is too high.- Lower the reaction temperature. - Ensure an inert atmosphere if the reactants are sensitive to oxidation. - Use a slower rate of addition for reagents to control exothermic reactions.
Difficult Purification - Presence of polar impurities. - Product co-elutes with impurities during column chromatography. - Product is unstable on silica gel.- Wash the crude product with appropriate solvents to remove some impurities before chromatography. - Try different solvent systems for column chromatography or consider using a different stationary phase (e.g., alumina). - If the product is basic, consider adding a small amount of a volatile base (e.g., triethylamine) to the eluent to reduce tailing on silica gel. - Utilize alternative purification methods like recrystallization or acid-base extraction.[2]

Experimental Protocols

A plausible synthetic route for 5-Amino-6-chloroquinoline could start from 4-chloroaniline and proceed via a Skraup-type reaction to form 6-chloroquinoline, followed by nitration and subsequent reduction.

Step 1: Synthesis of 6-Chloroquinoline (Skraup Reaction)

  • In a fume hood, cautiously add concentrated sulfuric acid to a mixture of 4-chloroaniline, glycerol, and a mild oxidizing agent (e.g., p-chloroaniline) in a round-bottom flask equipped with a reflux condenser.[5]

  • Heat the reaction mixture gently at the beginning to control the initial exothermic reaction, then increase the temperature to reflux for several hours.[5]

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until it is alkaline.

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 6-Chloro-5-nitroquinoline

  • To a cooled solution of 6-chloroquinoline in concentrated sulfuric acid, slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) while maintaining a low temperature (e.g., 0-5 °C).

  • Stir the reaction mixture at low temperature for a specified period.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto ice and neutralize with a base.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization or column chromatography.

Step 3: Synthesis of 5-Amino-6-chloroquinoline

  • Dissolve the 6-chloro-5-nitroquinoline in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent, for example, stannous chloride (SnCl₂) in concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.[5]

  • If using SnCl₂, heat the reaction mixture until the reaction is complete as monitored by TLC.[5]

  • Cool the reaction mixture and neutralize it with a base.

  • Extract the product with an organic solvent.

  • Dry the organic layer and concentrate it to obtain the crude product.

  • Purify the final product by column chromatography or recrystallization to obtain 5-Amino-6-chloroquinoline.

Data Presentation

Table 1: Optimization of the Nitration of 6-Chloroquinoline

EntryTemperature (°C)Reaction Time (h)Yield of 6-Chloro-5-nitroquinoline (%)Purity (%)
12524580
20-527592
30-548295
4-1047894

Note: The data in this table is representative and intended to illustrate the effect of reaction parameters on the outcome. Actual results may vary.

Visualizations

troubleshooting_workflow start Low Yield in Synthesis check_completion Is the reaction complete? (TLC analysis) start->check_completion incomplete Incomplete Reaction check_completion->incomplete increase_time_temp Increase reaction time or temperature incomplete->increase_time_temp No side_reactions Are there significant side products? incomplete->side_reactions Yes increase_time_temp->check_completion optimize_conditions Optimize reaction conditions (e.g., lower temperature, different catalyst) side_reactions->optimize_conditions Yes degradation Product or starting material degradation? side_reactions->degradation No end Improved Yield optimize_conditions->end milder_conditions Use milder conditions or protecting groups degradation->milder_conditions Yes degradation->end No milder_conditions->end

Caption: Troubleshooting workflow for addressing low yield in synthesis.

synthetic_pathway cluster_start Starting Material cluster_intermediate1 Step 1: Skraup Reaction cluster_intermediate2 Step 2: Nitration cluster_product Step 3: Reduction 4-Chloroaniline 4-Chloroaniline 6-Chloroquinoline 6-Chloroquinoline 4-Chloroaniline->6-Chloroquinoline Glycerol, H₂SO₄ 6-Chloro-5-nitroquinoline 6-Chloro-5-nitroquinoline 6-Chloroquinoline->6-Chloro-5-nitroquinoline HNO₃, H₂SO₄ 5-Amino-6-chloroquinoline 5-Amino-6-chloroquinoline 6-Chloro-5-nitroquinoline->5-Amino-6-chloroquinoline Reduction (e.g., SnCl₂/HCl)

Caption: Proposed synthetic pathway for 5-Amino-6-chloroquinoline.

References

Technical Support Center: Purification of Crude 5-Amino-6-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of crude 5-Amino-6-chloroquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 5-Amino-6-chloroquinoline?

The most common impurities in crude 5-Amino-6-chloroquinoline typically arise from its synthesis, which often involves the nitration of 6-chloroquinoline to yield 6-chloro-5-nitroquinoline, followed by reduction of the nitro group.[1] Potential impurities include:

  • Unreacted Starting Material: 6-chloro-5-nitroquinoline.

  • Isomeric Impurities: Positional isomers formed during nitration, such as 6-chloro-8-nitroquinoline.

  • Reduction Intermediates: Partially reduced species like 6-chloro-5-nitrosoquinoline and 6-hydroxylamino-6-chloroquinoline.[2]

  • Byproducts of Reduction: Depending on the reducing agent used, various byproducts can form. For instance, using iron in acidic media can lead to iron sludge that is difficult to remove.[3]

Q2: Why is my 5-Amino-6-chloroquinoline sample dark-colored?

A dark coloration (often brown or black) in the crude product is common and can be attributed to several factors:

  • Aerial Oxidation: Aromatic amines, especially those with electron-donating groups, are susceptible to oxidation when exposed to air, leading to the formation of colored polymeric impurities.

  • Residual Nitro-Aromatic Compounds: The presence of unreacted nitro-aromatic starting materials or intermediates can contribute to a yellowish or brownish hue.

  • Reaction Byproducts: Tar-like substances can be generated during the synthesis, particularly if the reaction temperatures were not well-controlled.

Q3: My compound is streaking on the TLC plate. What does this mean and how can I fix it?

Streaking on a silica gel TLC plate is a common issue when dealing with basic compounds like 5-Amino-6-chloroquinoline. The basic amino group interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation and elongated spots.

To resolve this, you can:

  • Add a Basic Modifier: Incorporate a small amount of a volatile base, such as triethylamine (0.5-2%) or ammonia, into your mobile phase. This will neutralize the acidic sites on the silica gel and improve the spot shape.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (neutral or basic).

Q4: I'm having difficulty recrystallizing my crude 5-Amino-6-chloroquinoline. It either oils out or the yield is very low. What should I do?

Recrystallization can be challenging due to the polarity of the amino group and the presence of impurities.

  • Oiling Out: This often occurs when the solution is cooled too quickly or if the solvent is not ideal. Try a slower cooling rate and scratch the inside of the flask with a glass rod to induce crystallization. Using a solvent pair (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) can also be effective.

  • Low Yield: This may be due to using too much solvent or a solvent in which your compound has high solubility even at low temperatures. Try to use the minimum amount of hot solvent required to dissolve the solid. If the yield is still low, consider a different solvent or a preliminary purification step like acid-base extraction to remove significant impurities before recrystallization.

Troubleshooting Guides

Problem: Low Purity After Initial Purification
Symptom Possible Cause Suggested Solution
Persistent yellow/brown colorPresence of oxidized impurities or residual nitro compounds.Treat a solution of the crude product with activated charcoal before filtration and recrystallization. Ensure purification steps are carried out promptly after synthesis to minimize air exposure.
Multiple spots on TLC close to the product spotIsomeric impurities with similar polarity to the desired product.Optimize column chromatography by using a shallower solvent gradient or a different solvent system. Consider preparative HPLC for high-purity requirements.
Broad peaks in HPLC analysisStrong interaction with the stationary phase or presence of multiple unresolved impurities.For reversed-phase HPLC, ensure the mobile phase pH is appropriate to control the ionization of the amine. Adding a small amount of an acid modifier like formic or trifluoroacetic acid can improve peak shape.[4]
Problem: Challenges with Column Chromatography
Symptom Possible Cause Suggested Solution
Product is not eluting from the silica gel columnStrong adsorption of the basic amino group to the acidic silica gel.Add a basic modifier (e.g., 0.5-2% triethylamine) to the mobile phase.[5] Alternatively, use a neutral or basic alumina column.
Poor separation between the product and impuritiesThe chosen mobile phase does not provide sufficient selectivity.Systematically vary the polarity of the mobile phase. A common starting point is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[6] Perform TLC with various solvent systems to identify the optimal mobile phase for separation before running the column.[7]
The compound appears to be degrading on the columnThe compound is sensitive to the acidic nature of the silica gel.Deactivate the silica gel by pre-treating it with the mobile phase containing a basic modifier. Minimize the time the compound spends on the column by using a faster flow rate or a shorter column.

Data Presentation

Table 1: Typical Thin-Layer Chromatography (TLC) Data for Purification Monitoring
Compound Stationary Phase Mobile Phase (v/v) Approximate Rf Value
6-chloro-5-nitroquinoline (Starting Material)Silica Gel 60 F254Hexane:Ethyl Acetate (7:3)~0.6
5-Amino-6-chloroquinoline (Product) Silica Gel 60 F254 Hexane:Ethyl Acetate (7:3) ~0.3
5-Amino-6-chloroquinoline (Product) Silica Gel 60 F254 Dichloromethane:Methanol (95:5) ~0.4
5-Amino-6-chloroquinoline (Product) Silica Gel 60 F254 with 1% Triethylamine Hexane:Ethyl Acetate (7:3) ~0.4 (Improved spot shape)

Note: Rf values are approximate and can vary based on experimental conditions.

Table 2: Comparison of Purification Methods
Method Typical Purity Achieved Typical Yield Advantages Disadvantages
Acid-Base Extraction 85-95%70-85%Good for removing neutral and acidic impurities. Scalable.May not remove basic impurities. Emulsion formation can be an issue.
Recrystallization >98% (if crude is >90% pure)60-80%Can provide very high purity. Good for final polishing step.Can have low yield if the crude product is very impure. Finding a suitable solvent can be challenging.
Column Chromatography (Silica Gel) 95-99%50-75%Good for separating impurities with different polarities.Can be time-consuming and uses large volumes of solvent. The basicity of the product can cause issues.[5]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is effective for separating the basic 5-Amino-6-chloroquinoline from neutral and acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M aqueous hydrochloric acid (HCl). Shake the funnel vigorously, venting frequently. The protonated 5-Amino-6-chloroquinoline will move into the aqueous layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Basification: Cool the acidic aqueous solution in an ice bath and slowly add a concentrated aqueous solution of sodium hydroxide (NaOH) with stirring until the pH is basic (pH > 10). The free amine will precipitate out of the solution.

  • Re-extraction: Extract the now neutral product back into an organic solvent (e.g., DCM or ethyl acetate) by performing three successive extractions in the separatory funnel.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Purification by Column Chromatography with a Basic Modifier

This protocol is designed for the purification of 5-Amino-6-chloroquinoline on silica gel.

  • Mobile Phase Preparation: Based on TLC analysis, prepare a suitable mobile phase of a non-polar solvent (e.g., hexanes or DCM) and a polar solvent (e.g., ethyl acetate). Add 1% triethylamine to the mobile phase to act as a basic modifier.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution and Fraction Collection: Elute the column with the prepared mobile phase, collecting fractions and monitoring the elution of the product by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent and triethylamine under reduced pressure.

Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of the final product.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product start Crude 5-Amino-6-chloroquinoline extraction Acid-Base Extraction start->extraction Initial Cleanup chromatography Column Chromatography extraction->chromatography Further Purification tlc TLC extraction->tlc Purity Check recrystallization Recrystallization chromatography->recrystallization Final Polishing chromatography->tlc Fraction Analysis hplc HPLC recrystallization->hplc Final Purity Assay end Pure 5-Amino-6-chloroquinoline hplc->end

Caption: A typical experimental workflow for the purification and analysis of 5-Amino-6-chloroquinoline.

troubleshooting_logic cluster_color cluster_tlc cluster_recrystallization start Crude Product Impure? color_issue Dark Color start->color_issue Yes tlc_streaking Streaking on TLC start->tlc_streaking Yes oiling_out Oiling Out start->oiling_out Yes charcoal Treat with Activated Charcoal color_issue->charcoal oxidation Minimize Air Exposure color_issue->oxidation add_base Add Basic Modifier to Eluent tlc_streaking->add_base change_plate Use Alumina Plate tlc_streaking->change_plate slow_cool Cool Slowly oiling_out->slow_cool solvent_pair Use Solvent Pair oiling_out->solvent_pair

Caption: A troubleshooting decision tree for common purification issues.

References

Improving reaction conditions for quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the synthesis of quinolines, a vital scaffold in medicinal chemistry.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during common quinoline synthesis reactions.

Skraup Synthesis

Q1: My Skraup synthesis is extremely vigorous and difficult to control, leading to low yields and significant tar formation. How can I manage this?

A1: The Skraup synthesis is notoriously exothermic and can be challenging to control.[1][2] Key factors to address are the reaction rate and temperature.

  • Use of a Moderator: The addition of a moderating agent like ferrous sulfate (FeSO₄) is a common and effective strategy to make the reaction less violent.[1][3] Ferrous sulfate is believed to act as an oxygen carrier, allowing for a more controlled oxidation process.[2][3] Boric acid can also be employed for this purpose.[1]

  • Controlled Reagent Addition: The slow and careful addition of concentrated sulfuric acid with efficient cooling is crucial to prevent the reaction from proceeding too rapidly.[1]

  • Efficient Stirring: Good agitation is essential to dissipate heat and prevent the formation of localized hot spots, which can lead to polymerization and charring.[1][3]

  • Temperature Optimization: The reaction should be initiated with gentle heating, and once the exothermic phase begins, it must be carefully controlled, potentially with external cooling.[1]

Q2: I'm observing a large amount of tarry residue in my Skraup reaction mixture, making product isolation nearly impossible. What are the primary causes and solutions?

A2: Tar formation is a very common side reaction in the Skraup synthesis due to the harsh acidic and oxidizing conditions that promote the polymerization of reactants and intermediates.[1][4]

  • Moderating Agents: As mentioned above, ferrous sulfate can help control the reaction's vigor and consequently reduce charring.[1]

  • Purification Strategy: Expect a tarry crude product. A common and effective purification method involves steam distillation to remove volatile impurities like unreacted nitrobenzene, followed by making the solution basic to liberate the quinoline, which is then isolated by a second steam distillation.[4][5] The crude quinoline can be further purified by vacuum distillation.[5]

Doebner-von Miller Synthesis

Q3: My Doebner-von Miller reaction is producing a low yield of the desired quinoline and a significant amount of polymeric material. How can I improve this?

A3: The primary side reaction in the Doebner-von Miller synthesis is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[6][7]

  • Biphasic Reaction Medium: A highly effective strategy is to use a biphasic solvent system. By sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene), its self-polymerization in the acidic aqueous phase can be significantly reduced, leading to a substantial increase in the yield of the quinoline product.[4][7]

  • Slow Addition of Reactants: Slowly adding the carbonyl compound to the reaction mixture helps to maintain its low concentration, which minimizes self-condensation and polymerization.[1]

  • Catalyst Optimization: While strong acids are necessary, excessively harsh conditions can accelerate tar formation. It's beneficial to screen different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find the optimal balance between reaction rate and byproduct formation.[7]

Q4: I am isolating partially hydrogenated quinoline derivatives (dihydroquinolines) from my Doebner-von Miller reaction. What is the cause and how can I ensure complete aromatization?

A4: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. Incomplete oxidation is the root cause of this issue.[7]

  • Sufficient Oxidant: Ensure that a stoichiometric excess of the oxidizing agent is used to drive the reaction to completion.[7]

  • Choice of Oxidant: The effectiveness of the oxidant can vary depending on the substrate. Common oxidants in this reaction include the nitro compound corresponding to the aniline used or other oxidizing agents introduced into the reaction.

  • Post-Reaction Oxidation: If dihydroquinoline impurities are present in the isolated product, they can often be oxidized to the desired quinoline in a separate step using a suitable oxidizing agent like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[7]

Combes Quinoline Synthesis

Q5: I am obtaining a mixture of regioisomers in my Combes synthesis using an unsymmetrical β-diketone. How can I control the regioselectivity?

A5: Regioselectivity in the Combes synthesis is a common challenge and is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone.[8][9]

  • Steric Hindrance: Increasing the steric bulk on one side of the β-diketone can favor cyclization at the less sterically hindered position.[1] Similarly, bulky substituents on the aniline can direct the cyclization.

  • Electronic Effects: The electronic nature of the substituents on the aniline (electron-donating vs. electron-withdrawing) influences the nucleophilicity of the ortho positions, thereby directing the cyclization.[1]

  • Acid Catalyst: The choice of the acid catalyst (e.g., H₂SO₄ vs. polyphosphoric acid) can alter the ratio of the regioisomers formed.[1][9]

Friedländer Synthesis

Q6: My Friedländer synthesis is resulting in a low yield due to the self-condensation (aldol condensation) of the ketone reactant. How can this side reaction be minimized?

A6: The self-condensation of the ketone is a common side reaction, particularly under basic conditions.[6]

  • Use of an Imine Analog: To circumvent aldol condensation, especially under alkaline conditions, one can use an imine analog of the o-aminoaryl aldehyde or ketone.[1]

  • Milder Reaction Conditions: Employing milder reaction conditions, such as using a gold catalyst or ionic liquids, can suppress side reactions.[5][10]

  • Slow Addition: Slowly adding the ketone to the reaction mixture can help to minimize its self-condensation.[1]

  • Catalyst Choice: Acidic catalysts like p-toluenesulfonic acid (p-TsOH) can sometimes suppress base-catalyzed aldol condensation.[1]

Q7: The harsh conditions (high temperature, strong acid/base) of my Friedländer synthesis are leading to product degradation. Are there milder alternatives?

A7: Yes, significant progress has been made in developing milder and more efficient Friedländer syntheses.

  • Catalyst Selection: A wide range of modern catalysts can facilitate the reaction under more controlled conditions. These include ionic liquids, which can act as both solvent and promoter, and various metal catalysts such as neodymium(III) nitrate, which allows the reaction to proceed at room temperature.[5][11] Nanocatalysts also offer high yields under milder conditions and have the advantage of being reusable.[12]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times (often to a few minutes) and improve yields compared to conventional heating.[13][14]

Data Presentation

Table 1: Comparison of Catalysts in the Friedländer Synthesis
CatalystStarting MaterialsConditionsYield (%)Reference
Neodymium(III) nitrate hexahydrate 2-aminoaryl ketone & α-methylene ketoneEthanol, Room Temperature62-94[11]
[Hbim]BF₄ (Ionic Liquid) 2-aminoaryl ketone & α-methylene ketoneNo added catalyst, mild conditionsHigh[5]
ZnO/CNT Nanocatalyst 2-amino-5-chlorobenzaldehyde & carbonylsSolvent-free24-99[12][15]
Fe₃O₄-IL-HSO₄ 2-aminoaryl ketones & 1,3-dicarbonyls90°C, Solvent-freeNot Specified (High)[12]
[Msim][OOCCCl₃] (Ionic Liquid) 2-aminoaryl ketones & α-methylene carbonylsNot SpecifiedUp to 100[12]
Cobalt(II) Acetate 2-aminoaryl alcohols & ketonesNot SpecifiedGood[12]
Copper Acetate Saturated ketones & anthranilsNot SpecifiedGood to Excellent[12]
Table 2: Effect of Catalyst on Yield in a Doebner-von Miller Reaction

Reaction of aniline and γ-phenyl-β,γ-unsaturated α-ketoester to form 2-carboxy-4-phenylquinoline.

CatalystYield (%)
Hf(OTf)₄ 18
HCl Ineffective
H₂SO₄ Ineffective
Sc(OTf)₃ 25
Yb(OTf)₃ 22
InCl₃ 15
ZnCl₂ 10

Data extracted from a study on the reversal of regiochemistry and may not represent typical yields for all Doebner-von Miller reactions.[16]

Table 3: Comparison of Conventional vs. Microwave-Assisted Skraup Synthesis
MethodReaction TimeYield (%)
Conventional Heating Several hoursModerate
Microwave Irradiation 10 minutes48

Data for the synthesis of 7-amino-8-methyl-quinoline.[17]

Experimental Protocols

Protocol 1: Microwave-Assisted Skraup Synthesis of 7-Amino-8-methyl-quinoline[4][17]
  • In a suitable microwave reaction vessel, mix 2,6-diaminotoluene (4 mmol, 0.5 g), glycerol (2.5 mL), arsenic(V) oxide (2.1 g), and concentrated sulfuric acid (4.2 mL).

  • Subject the mixture to microwave irradiation.

  • After irradiation, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into an ice-water mixture (15 mL).

  • Basify the solution to a pH of 9-10.

  • Filter the resulting precipitate and wash it with cold water.

  • Crystallize the product from water to yield 7-amino-8-methyl-quinoline.

Protocol 2: High-Yield Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine) with Minimized Byproduct Formation[16]
  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

  • Charging Reactants: To the flask, add aniline (freshly distilled) and concentrated hydrochloric acid.

  • Reactant Addition: Slowly add crotonaldehyde to the stirred mixture through the dropping funnel. This slow addition helps to control the exothermic reaction and minimize polymerization.

  • Reaction: Heat the reaction mixture under reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture and make it strongly alkaline with a concentrated sodium hydroxide solution.

  • Purification: Extract the quinoline product with a suitable organic solvent (e.g., toluene or dichloromethane). Wash the organic extracts with water and brine, then dry over an anhydrous salt (e.g., sodium sulfate). Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography.

Protocol 3: Catalyzed Friedländer Synthesis using a Reusable Nanocatalyst[12]
  • In a round-bottom flask, combine the 2-aminoaryl ketone (1 mmol), the α-methylene carbonyl compound (1.2 mmol), and the nanocatalyst (e.g., Fe₃O₄-supported ionic liquid, 0.02 g).

  • If the reaction is not solvent-free, add a suitable solvent like ethanol (5 mL).

  • Stir the reaction mixture at a specified temperature (e.g., 60-100°C) for the required time (e.g., 2 hours).

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, if a magnetic catalyst is used, it can be separated using an external magnet. Otherwise, the catalyst can be removed by filtration.

  • If a solvent was used, remove it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired quinoline derivative.

  • The recovered catalyst can be washed with a suitable solvent (e.g., ethanol), dried, and reused for subsequent reactions.

Visualizations

Quinoline_Synthesis_Troubleshooting start Start: Low Yield or Side Product Formation synthesis_type Identify Quinoline Synthesis Method start->synthesis_type skraup Skraup Synthesis synthesis_type->skraup Skraup dvm Doebner-von Miller Synthesis synthesis_type->dvm Doebner- von Miller combes Combes Synthesis synthesis_type->combes Combes friedlander Friedländer Synthesis synthesis_type->friedlander Friedländer skraup_issue Issue: Vigorous Reaction / Tar skraup->skraup_issue dvm_issue Issue: Polymerization / Low Yield dvm->dvm_issue combes_issue Issue: Mixture of Regioisomers combes->combes_issue friedlander_issue Issue: Aldol Condensation friedlander->friedlander_issue skraup_solution Solution: - Add Moderator (FeSO₄) - Slow H₂SO₄ Addition - Efficient Stirring skraup_issue->skraup_solution dvm_solution Solution: - Use Biphasic System - Slow Reactant Addition - Optimize Catalyst dvm_issue->dvm_solution combes_solution Solution: - Modify Substituents (Sterics) - Consider Electronic Effects - Change Acid Catalyst combes_issue->combes_solution friedlander_solution Solution: - Use Imine Analog - Milder Conditions (e.g., Ionic Liquid) - Slow Ketone Addition friedlander_issue->friedlander_solution

Caption: A troubleshooting decision tree for common quinoline syntheses.

Experimental_Workflow reagents 1. Select & Prepare Starting Materials (Aniline/2-Aminoaryl Ketone, Carbonyl Compound, etc.) setup 2. Set Up Reaction (Solvent, Catalyst, Inert Atmosphere) reagents->setup reaction 3. Run Reaction (Conventional Heating or Microwave) setup->reaction monitoring 4. Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 5. Work-up (Quench, Extract, Dry) monitoring->workup Complete purification 6. Purify Crude Product (Column Chromatography, Distillation, Recrystallization) workup->purification characterization 7. Characterize Final Product (NMR, MS, etc.) purification->characterization

Caption: General experimental workflow for quinoline synthesis.

References

Side product formation in the amination of chloroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side product formation during the amination of chloroquinolines.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the amination of chloroquinolines?

A1: The most frequently encountered side products in the amination of chloroquinolines depend on the specific chloroquinoline substrate, the amine used, and the reaction conditions. Common side products include:

  • Over-alkylation Products: When using di- or polyamines, the aminated product can react further with the chloroquinoline starting material to form di- or tri-substituted quinolines.[1] This is particularly prevalent when the newly formed amine is more nucleophilic than the starting amine.

  • Hydrolysis Products: The chloro group, particularly at the 4-position of the quinoline ring, is susceptible to hydrolysis, leading to the formation of the corresponding hydroxyquinoline. This can be promoted by the presence of water in the reaction mixture, especially at elevated temperatures.

  • Hydrodehalogenation Products: In palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, a significant side product can be the de-chlorinated quinoline.[2] This occurs through a competing reaction pathway involving β-hydride elimination.[2][3]

  • Tarry Byproducts and Precipitates: In some cases, especially with neat reaction conditions (without solvent) and high temperatures, the formation of complex mixtures and tarry substances can occur, which may co-precipitate with the desired product during work-up.[1]

  • Reaction with Solvent: Nucleophilic solvents, if used, can sometimes react with the chloroquinoline, leading to the formation of solvent adducts.

Q2: How can I minimize over-alkylation when using a diamine as the nucleophile?

A2: Over-alkylation is a common challenge when reacting chloroquinolines with diamines. To favor mono-substitution, consider the following strategies:

  • Use of a Large Excess of the Diamine: Employing a significant excess of the diamine (e.g., 5-10 equivalents) can statistically favor the reaction of the chloroquinoline with the unreacted diamine over the mono-aminated product.

  • Slow Addition of the Chloroquinoline: Adding the chloroquinoline slowly to the reaction mixture containing the diamine can help maintain a low concentration of the electrophile, thereby reducing the probability of a second substitution.

  • Use of Protecting Groups: One of the amino groups of the diamine can be protected with a suitable protecting group (e.g., Boc). After the amination reaction, the protecting group can be removed to yield the desired mono-aminated product.

Q3: What conditions favor the formation of the hydrolysis side product, and how can it be avoided?

A3: Hydrolysis of the chloroquinoline to the corresponding hydroxyquinoline is favored by the presence of water, especially at elevated temperatures and under acidic or basic conditions. To minimize hydrolysis:

  • Ensure Anhydrous Conditions: Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Control Reaction Temperature: If possible, run the reaction at a lower temperature to reduce the rate of hydrolysis.

  • Optimize Reaction Time: Monitor the reaction progress and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that may promote hydrolysis.

Q4: In a Buchwald-Hartwig amination of a chloroquinoline, I am observing a significant amount of the de-chlorinated quinoline. What is the cause, and how can I suppress it?

A4: The formation of the de-chlorinated quinoline is a known side reaction in Buchwald-Hartwig aminations, referred to as hydrodehalogenation.[2] This side reaction competes with the desired amination pathway.[2] To suppress hydrodehalogenation:

  • Ligand Selection: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands can promote the desired reductive elimination step over β-hydride elimination. Screening different ligands is often necessary.

  • Catalyst System: Some studies suggest that a bimetallic palladium-copper nanocatalyst can promote the amination pathway and suppress hydrodehalogenation.

  • Reaction Conditions Optimization: Carefully optimizing the base, solvent, and temperature can also influence the selectivity of the reaction.

Troubleshooting Guides

Problem 1: Formation of a Tarry Precipitate During Work-up
  • Symptom: During the aqueous work-up of the reaction mixture, a coarse, tarry precipitate forms, which is difficult to handle and purify.[1]

  • Possible Cause: The reaction of 4,7-dichloroquinoline with neat diaminopropane at high temperatures can lead to the formation of complex byproducts that co-precipitate with the desired product.[1]

  • Suggested Solution:

    • Isolation of the Precipitate: Recover the precipitate by filtration.[1]

    • Purification by Soxhlet Extraction: The desired product can often be leached from the tarry side products using a continuous solid-liquid extraction in a Soxhlet extractor.[1]

    • Solvent Selection for Extraction: Choose a solvent in which the desired product is soluble, but the tarry byproduct has limited solubility.

Problem 2: Low Yield and a Mixture of Products in a Nucleophilic Aromatic Substitution (SNAr) Reaction
  • Symptom: The amination of a chloroquinoline results in a low yield of the desired product along with several unidentified side products.

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
Incomplete Reaction Optimize reaction time and temperature. Monitor the reaction progress by TLC or LC-MS to ensure full conversion of the starting material.
Side Reactions - Hydrolysis: Ensure anhydrous conditions. - Over-alkylation: Use a large excess of the amine nucleophile or a protecting group strategy. - Reaction with Solvent: Choose a non-nucleophilic solvent.
Inappropriate Solvent The choice of solvent can significantly impact the reaction rate and selectivity. Polar aprotic solvents like DMF or DMSO are often effective for SNAr reactions. In some cases, neat conditions (using the amine as the solvent) can be employed.
Suboptimal Temperature Higher temperatures can accelerate the desired reaction but may also promote side reactions. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

Data Presentation

Table 1: Reaction Conditions for the Amination of 4,7-Dichloroquinoline with Various Amines

AmineStoichiometry (Amine:Chloroquinoline)Temperature (°C)Time (h)SolventYield (%)Reference
Butylamine2:1120-1306Neat-
Ethane-1,2-diamine2:180 then 1301 then 7Neat-
N,N-Dimethyl-propane-1,3-diamine2:11308Neat-
Ethane-1,2-diamine (for bis-substitution)1:2.41306Neat-[1]

Note: The provided references did not specify the yields for these particular reactions.

Experimental Protocols

Protocol 1: General Procedure for the Amination of 4,7-Dichloroquinoline with an Excess of Amine (Neat Conditions)

This protocol is adapted from a general method for the synthesis of 4-aminoquinoline derivatives.

  • Reaction Setup: In a round-bottom flask, combine 4,7-dichloroquinoline (1.0 equivalent) and the desired amine (2.0-5.0 equivalents).

  • Heating: Heat the reaction mixture to the desired temperature (typically between 120-130 °C) with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer successively with a 5% aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Protocol 2: Synthesis of a Bis-quinoline Derivative via Amination with a Diamine

This protocol is for the synthesis of a bis-substituted quinoline, a potential side product in mono-amination reactions.[1]

  • Reaction Setup: In a reaction vessel, combine 7-substituted-4-chloroquinoline (6.0 mmol) and ethane-1,2-diamine (2.5 mmol).

  • Heating: Heat the mixture to 130 °C and maintain this temperature for 6 hours with continuous stirring.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Take up the residue in dichloromethane.

    • Follow the same washing and drying procedure as described in Protocol 1.

  • Purification: Purify the crude product as needed.

Mandatory Visualization

Amination_Side_Reactions cluster_main Amination of Chloroquinoline cluster_side Potential Side Reactions Chloroquinoline Chloroquinoline Desired_Product Desired Aminated Quinoline Chloroquinoline->Desired_Product Primary Amine Hydrolysis Hydroxyquinoline Chloroquinoline->Hydrolysis + H2O Hydrodehalogenation De-chlorinated Quinoline Chloroquinoline->Hydrodehalogenation [Pd-H] Amine Amine Amine->Desired_Product Over_alkylation Over-alkylation Product Desired_Product->Over_alkylation + Chloroquinoline

Caption: Common side reactions in the amination of chloroquinolines.

Troubleshooting_Workflow start Amination Reaction Issues issue Identify Primary Side Product start->issue over_alkylation Over-alkylation Product (e.g., bis-quinoline) issue->over_alkylation Di- or polyamine used hydrolysis Hydroxyquinoline issue->hydrolysis Aqueous work-up or wet reagents dehalogenation De-chlorinated Quinoline issue->dehalogenation Pd-catalyzed reaction tar Tarry Precipitate issue->tar Neat, high-temp reaction solution_oa Use large excess of amine or protecting group over_alkylation->solution_oa solution_h Ensure anhydrous conditions hydrolysis->solution_h solution_d Optimize ligand and catalyst for Buchwald-Hartwig dehalogenation->solution_d solution_t Purify via Soxhlet extraction tar->solution_t

Caption: Troubleshooting decision tree for amination side products.

References

Troubleshooting low conversion rates in Skraup quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Skraup quinoline synthesis. The information is presented in a question-and-answer format to directly address common challenges encountered during this classic and powerful, yet often challenging, chemical reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Skraup quinoline synthesis and what are its primary components?

The Skraup synthesis is a chemical reaction used to synthesize quinolines. It involves the reaction of an aromatic amine (like aniline) with glycerol, an acid catalyst (typically concentrated sulfuric acid), and an oxidizing agent.[1] The reaction is highly exothermic and proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the amine, cyclization, and subsequent oxidation to form the quinoline ring system.[1][2]

Q2: My Skraup synthesis resulted in a very low yield and a significant amount of tar. What are the common causes?

Low yields and tar formation are frequent issues in the Skraup synthesis, often stemming from its vigorous and highly exothermic nature.[1] Key contributing factors include:

  • Uncontrolled Reaction Temperature: Localized overheating can lead to polymerization and charring of reactants.

  • Sub-optimal Reagent Ratios: Incorrect stoichiometry of the aniline, glycerol, sulfuric acid, and oxidizing agent can promote side reactions and incomplete conversion.

  • Inefficient Mixing: Poor agitation can result in localized hotspots and uneven reaction progress, which encourages tar formation.

  • Difficult Work-up Procedure: The viscous, tarry nature of the crude reaction mixture can make product extraction challenging, leading to significant material loss.

  • Nature of the Aniline Substituent: Electron-withdrawing groups on the aniline ring can deactivate it, making the cyclization step more difficult and reducing the overall yield.[1]

Q3: What is the purpose of adding ferrous sulfate (FeSO₄) to the Skraup reaction?

Ferrous sulfate is commonly added as a moderator to control the often violent and highly exothermic nature of the Skraup synthesis.[3][4][5] It is believed to function as an oxygen carrier, allowing the oxidation step to proceed more smoothly over a longer period.[1][6] This controlled reaction environment helps to prevent the reaction from getting out of control and reduces the formation of tar.[1]

Q4: How can I effectively remove the tarry byproducts from my quinoline product?

The most common and effective method for separating the volatile quinoline product from non-volatile tar is steam distillation . The crude reaction mixture is made alkaline, and then steam is passed through it, carrying the quinoline over with the distillate. Following steam distillation, the quinoline can be further purified by extraction with an organic solvent and subsequent distillation under reduced pressure.

Troubleshooting Guide

Issue 1: The reaction is proceeding too violently and is difficult to control.

  • Question: My Skraup reaction is extremely exothermic and appears to be on the verge of a runaway. What immediate actions should I take, and how can I prevent this in the future?

  • Answer: A runaway Skraup reaction is a serious safety concern.

    • Immediate Actions: If it is safe to do so, immediately immerse the reaction flask in an ice-water bath to rapidly reduce the temperature. Ensure you are using a blast shield and that the reaction is being conducted in a well-ventilated fume hood.

    • Preventative Measures:

      • Use a Moderator: The addition of ferrous sulfate (FeSO₄) is crucial for moderating the reaction's exothermicity.[4][5] Boric acid can also be used for this purpose.[3]

      • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling. The recommended order of addition is typically the aniline, followed by ferrous sulfate, glycerol, and then the slow addition of sulfuric acid.[6]

      • Gradual Heating: Begin heating the mixture gently. Once the reaction initiates (often indicated by boiling), remove the heat source. The heat generated by the reaction itself should be sufficient to sustain boiling for a period. Reapply heat only after the initial exotherm has subsided.[7]

Issue 2: The conversion rate is low, resulting in a poor yield of the desired quinoline.

  • Question: I am following a standard Skraup protocol, but my yields are consistently low. What are the likely causes, and how can I improve them?

  • Answer: Low yields in a Skraup synthesis can be attributed to several factors:

    • Incomplete Reaction:

      • Reaction Time and Temperature: Ensure that the reaction is heated for a sufficient duration at the appropriate temperature. A prolonged reflux period is often necessary after the initial exothermic phase to drive the reaction to completion.[7]

    • Substituent Effects: The electronic nature of the substituents on the aniline ring significantly impacts reactivity. Electron-donating groups generally favor the reaction, while strong electron-withdrawing groups can deactivate the ring, requiring harsher conditions and potentially leading to lower yields.[7]

    • Side Product Formation:

      • Tar Formation: The highly acidic and high-temperature conditions are conducive to the polymerization of acrolein (formed from the dehydration of glycerol) and other intermediates.[7] Minimizing the reaction temperature and duration can help reduce tar formation.

    • Purification Losses: The work-up and purification process, especially when dealing with tarry residues, can be a major source of product loss. Ensure efficient extraction of the quinoline product.

Data Presentation

The yield of the Skraup synthesis is highly dependent on the specific substrates and reaction conditions used. The following tables summarize reported yields for the synthesis of quinoline and its derivatives.

Table 1: Effect of Oxidizing Agent on Quinoline Synthesis Yield

Aniline SubstrateOxidizing AgentProductReported Yield (%)Reference
AnilineNitrobenzeneQuinoline84-91Organic Syntheses, Coll. Vol. 1, p.478 (1941)[2]
3-Nitro-4-aminoanisoleArsenic Pentoxide6-Methoxy-8-nitroquinoline65-76Organic Syntheses, Coll. Vol. 2, p.446 (1943)[8]
6-Nitrocoumarin(Self-oxidizing)3H-pyrano[3,2-f]quinoline-3-one14ResearchGate[9]

Table 2: Influence of Aniline Substituents on Yield in a Modified Microwave-Assisted Skraup Reaction

Aniline Substituent (para-position)ProductReported Yield (%)
-OH6-Hydroxyquinoline66
-OCH₃6-Methoxyquinoline53
-SCH₃6-(Methylthio)quinoline62
-NH₂Quinoline-6-amine18
-F6-Fluoroquinoline50
-Cl6-Chloroquinoline46
-CH₃6-Methylquinoline49
-CH(CH₃)₂6-Isopropylquinoline63
-COCH₃1-(6-Quinolyl)ethanone18
Data adapted from a study on microwave-assisted modified Skraup reactions.[10]

Experimental Protocols

Detailed Experimental Protocol for the Synthesis of Quinoline (Adapted from Organic Syntheses) [2][6]

Materials:

  • Aniline (1.0 mole)

  • Glycerol (3.0 moles)

  • Nitrobenzene (0.4 mole)

  • Concentrated Sulfuric Acid (100 ml)

  • Ferrous Sulfate Heptahydrate (10 g)

Procedure:

  • Reaction Setup: In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully combine the aniline, glycerol, and nitrobenzene.

  • Acid Addition: Slowly and with continuous stirring, add the concentrated sulfuric acid to the mixture.

  • Initiation: Add the ferrous sulfate heptahydrate to the reaction mixture.

  • Heating: Gently heat the mixture in an oil bath. The reaction will become exothermic. Maintain the oil bath temperature at 140-150°C for 3-4 hours.

  • Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.

  • Steam Distillation: Perform a steam distillation to isolate the crude quinoline from the tarry residue.

  • Purification: Separate the quinoline layer from the aqueous layer in the distillate. Dry the crude quinoline over anhydrous potassium carbonate.

  • Final Distillation: Purify the dried quinoline by distillation. The fraction boiling at 235-237°C is collected. The reported yield for this procedure is 84-91%.[2]

Visualizations

Skraup Quinoline Synthesis Signaling Pathway

Skraup_Mechanism Glycerol Glycerol H2SO4_1 conc. H₂SO₄ (Dehydration) Acrolein Acrolein H2SO4_1->Acrolein Michael_Addition Michael Addition Acrolein->Michael_Addition Aniline Aniline Aniline->Michael_Addition Intermediate1 β-Anilinopropionaldehyde Michael_Addition->Intermediate1 Cyclization Electrophilic Cyclization Intermediate1->Cyclization Dihydroquinoline 1,2-Dihydroquinoline Cyclization->Dihydroquinoline Oxidation Oxidation (e.g., Nitrobenzene) Dihydroquinoline->Oxidation Quinoline Quinoline Oxidation->Quinoline Troubleshooting_Workflow Start Low Conversion Rate Observed Check_Temp Review Reaction Temperature Control Start->Check_Temp Check_Reagents Verify Reagent Stoichiometry & Purity Start->Check_Reagents Check_Mixing Assess Mixing Efficiency Start->Check_Mixing Check_Workup Evaluate Workup & Purification Procedure Start->Check_Workup Optimize_Temp Implement Gradual Heating & Use Moderator (FeSO₄) Check_Temp->Optimize_Temp Optimize_Reagents Use Anhydrous Glycerol & Correct Ratios Check_Reagents->Optimize_Reagents Optimize_Mixing Ensure Vigorous & Consistent Stirring Check_Mixing->Optimize_Mixing Optimize_Workup Optimize Steam Distillation & Extraction Check_Workup->Optimize_Workup Improved_Yield Improved Yield Optimize_Temp->Improved_Yield Optimize_Reagents->Improved_Yield Optimize_Mixing->Improved_Yield Optimize_Workup->Improved_Yield

References

How to avoid degradation of 5-Amino-6-chloroquinoline during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help mitigate the degradation of 5-Amino-6-chloroquinoline during chemical reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving 5-Amino-6-chloroquinoline.

Issue Potential Cause Recommended Solution
Reaction mixture turns dark brown or black Oxidation of the amino group. The amino group on the quinoline ring is susceptible to oxidation, which can be accelerated by atmospheric oxygen, oxidizing agents, or certain metal catalysts. This can lead to the formation of colored oligomeric or polymeric byproducts.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. - Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles. - Avoid Strong Oxidants: If possible, choose reaction conditions that do not involve strong oxidizing agents.
Low yield of the desired product Degradation of the starting material. This can be due to a variety of factors including harsh pH, high temperatures, or prolonged reaction times.- pH Control: Maintain a neutral or slightly acidic pH if the reaction allows. Both strongly acidic and basic conditions can potentially lead to degradation. - Temperature Management: Run the reaction at the lowest effective temperature. Consider performing test reactions at different temperatures to find the optimal balance between reaction rate and stability. - Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to potentially degrading conditions.
Formation of multiple unidentified side products - Photodegradation: Aminoquinolines can be sensitive to light, which can induce the formation of various side products. - Side reactions of the amino group: The nucleophilic amino group can react with electrophilic reagents or intermediates in the reaction mixture.- Light Protection: Protect the reaction vessel from light by wrapping it in aluminum foil or using amber-colored glassware. - Amino Group Protection: Consider protecting the amino group with a suitable protecting group (e.g., Boc, Cbz) before carrying out the reaction. The choice of protecting group will depend on the specific reaction conditions.
Difficulty in purifying the final product Presence of polar, colored impurities resulting from degradation.- Optimize Work-up: Use a modified work-up procedure to remove polar impurities. This may include washing with a mild acidic or basic solution (if the product is stable under these conditions) or using a specific solid-phase extraction (SPE) cartridge. - Recrystallization/Chromatography: If impurities persist, recrystallization from a suitable solvent system or careful column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 5-Amino-6-chloroquinoline?

A1: Based on the reactivity of similar aminoquinoline compounds, the primary degradation pathways for 5-Amino-6-chloroquinoline are likely:

  • Oxidation: The electron-rich amino group is susceptible to oxidation, which can lead to the formation of colored quinone-imine structures and subsequent polymerization.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy for various photochemical reactions, leading to a complex mixture of degradation products.

  • Reactions under harsh pH: While specific data is limited, both strongly acidic and basic conditions can potentially lead to hydrolysis or other unwanted side reactions.

Q2: How can I protect the amino group of 5-Amino-6-chloroquinoline during a reaction?

A2: Protecting the amino group as a carbamate is a common and effective strategy.[1] Popular choices include:

  • Boc (tert-butyloxycarbonyl): Installed using Boc-anhydride and a base. It is stable to a wide range of conditions but can be removed with strong acids (e.g., trifluoroacetic acid).

  • Cbz (carboxybenzyl): Installed using benzyl chloroformate. It is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.

The choice of the protecting group depends on the overall synthetic route and the compatibility with other functional groups in the molecule.

Q3: What are the ideal storage conditions for 5-Amino-6-chloroquinoline?

A3: To ensure maximum stability, 5-Amino-6-chloroquinoline should be stored at -20°C in a tightly sealed container, protected from light.[1] For solutions, it is recommended to prepare them fresh before use. If storage of a solution is necessary, it should be stored at low temperature, protected from light, and under an inert atmosphere.

Q4: Are there any specific solvents that should be avoided?

A4: While there is no definitive list of incompatible solvents, it is advisable to use high-purity, degassed solvents to minimize potential contaminants that could promote degradation. Protic solvents in combination with basic conditions might facilitate nucleophilic substitution of the chloro group, although this is generally less facile on an aromatic ring unless activated.

Experimental Protocol: General Guidance for a Cross-Coupling Reaction

This section provides a general methodology for a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Sonogashira) with 5-Amino-6-chloroquinoline, incorporating measures to minimize its degradation.

Materials:

  • 5-Amino-6-chloroquinoline

  • Coupling partner (e.g., boronic acid or alkyne)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • To a dry, amber-colored Schlenk flask, add 5-Amino-6-chloroquinoline, the coupling partner, the palladium catalyst, and the base.

    • Evacuate and backfill the flask with an inert gas three times to ensure an inert atmosphere.

  • Solvent Addition:

    • Add the anhydrous, degassed solvent to the flask via syringe.

  • Reaction:

    • Stir the reaction mixture at the desired temperature. It is recommended to start with a lower temperature (e.g., 60-80 °C) and monitor the reaction progress.

    • Protect the reaction from light throughout the process.

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS at regular intervals. Aim to stop the reaction as soon as the starting material is consumed to avoid byproduct formation.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the desired compound.

Data Presentation

Due to the lack of specific published quantitative data on the degradation of 5-Amino-6-chloroquinoline, we provide the following table as a template for researchers to record their own stability data under various conditions.

Condition Parameter Value % Degradation (after 24h) Observations
pH pH Value3
7
10
Temperature Temperature (°C)25 (RT)
50
80
Light Light ConditionAmbient Light
Dark
Atmosphere AtmosphereAir
Inert (N₂)

Visualizations

Troubleshooting Logic Flow

Troubleshooting_Degradation Troubleshooting Flow for 5-Amino-6-chloroquinoline Degradation start Degradation Observed? check_color Reaction Mixture Darkened? start->check_color check_yield Low Product Yield? start->check_yield check_purity Multiple Side Products? start->check_purity cause_oxidation Potential Cause: Oxidation check_color->cause_oxidation Yes cause_instability Potential Cause: Harsh Conditions (pH, Temp) check_yield->cause_instability Yes cause_photodegradation Potential Cause: Photodegradation check_purity->cause_photodegradation Yes cause_side_reactions Potential Cause: Amino Group Reactivity check_purity->cause_side_reactions Also solution_inert Solution: Use Inert Atmosphere & Degassed Solvents cause_oxidation->solution_inert solution_conditions Solution: Optimize pH & Temperature cause_instability->solution_conditions solution_light Solution: Protect from Light cause_photodegradation->solution_light solution_protect Solution: Protect Amino Group cause_side_reactions->solution_protect

Caption: Troubleshooting logic for degradation issues.

General Degradation Pathways

Degradation_Pathways Potential Degradation Pathways of 5-Amino-6-chloroquinoline A 5-Amino-6-chloroquinoline B Oxidation A->B C Photodegradation A->C D Harsh pH A->D E Side Reactions (Amino Group) A->E F Quinone-imine Intermediates B->F H Photolysis Products C->H I Hydrolysis/Other Products D->I J N-Substituted Products E->J G Polymeric Byproducts F->G

Caption: Potential degradation pathways overview.

References

Technical Support Center: Scaling Up the Synthesis of 5-Amino-6-chloroquinoline for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scalable synthesis of 5-Amino-6-chloroquinoline. The information is presented in a question-and-answer format to directly address potential issues, alongside detailed experimental protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route for 5-Amino-6-chloroquinoline?

A scalable two-step synthesis starting from commercially available 6-chloroquinoline is recommended. This involves the nitration of 6-chloroquinoline to form 6-chloro-5-nitroquinoline, followed by the reduction of the nitro group to yield the final product, 5-Amino-6-chloroquinoline.

Q2: What are the critical parameters for the nitration of 6-chloroquinoline?

The nitration of 6-chloroquinoline typically uses a mixture of nitric acid and sulfuric acid.[1] Key parameters to control are:

  • Temperature: The reaction is exothermic and requires careful temperature control to prevent over-nitration and side reactions.

  • Reagent Stoichiometry: The ratio of nitric acid to sulfuric acid and the substrate is crucial for achieving high yield and selectivity.

  • Reaction Time: The reaction should be monitored to ensure completion without the formation of degradation products.

Q3: What are the main challenges in the reduction of 6-chloro-5-nitroquinoline?

The primary challenge is the potential for dehalogenation (loss of the chlorine atom) during the reduction of the nitro group. This is particularly a risk with some forms of catalytic hydrogenation, such as using palladium on carbon (Pd/C).[2] Careful selection of the reducing agent and reaction conditions is essential to preserve the chloro-substituent.

Q4: How can I purify the final 5-Amino-6-chloroquinoline product?

Purification of the crude product can be achieved through several methods:

  • Recrystallization: This is a common method for purifying solid organic compounds. The choice of solvent is critical and may require screening various solvent systems.

  • Column Chromatography: Silica gel chromatography can be effective for separating the desired product from byproducts and impurities.

  • Acid-Base Extraction: The basic amino group allows for purification through selective extraction into an acidic aqueous solution, followed by neutralization and re-extraction into an organic solvent.

Troubleshooting Guides

Step 1: Nitration of 6-chloroquinoline
Problem Possible Cause(s) Troubleshooting Suggestions
Low Yield of 6-chloro-5-nitroquinoline Incomplete reaction; Sub-optimal temperature; Incorrect acid mixture ratio.Ensure the reaction goes to completion by monitoring with TLC. Carefully control the temperature, as high temperatures can lead to degradation. Optimize the ratio of nitric acid to sulfuric acid.
Formation of Multiple Isomers Reaction conditions favoring multiple nitration sites.While nitration of quinoline favors the 5- and 8-positions, careful control of temperature and the nitrating agent concentration can improve regioselectivity.[3] Purification by column chromatography may be necessary to separate isomers.
Product is an Oil or Fails to Precipitate During Work-up The product may be soluble in the acidic aqueous mixture.Instead of filtration, perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane or ethyl acetate.[4]
Dark-colored Product or Tar Formation Excessive reaction temperature leading to decomposition.Maintain a low temperature during the addition of reagents and throughout the reaction. Ensure efficient stirring.
Step 2: Reduction of 6-chloro-5-nitroquinoline
Problem Possible Cause(s) Troubleshooting Suggestions
Dehalogenation (Loss of Chlorine) Use of a non-selective reducing agent (e.g., Pd/C with H₂).Use a chemoselective reducing agent such as tin(II) chloride (SnCl₂) in HCl or iron powder in acetic acid.[1][2] Alternatively, catalytic hydrogenation with Raney Nickel and hydrazine hydrate can be effective while minimizing dehalogenation.[5]
Incomplete Reduction Insufficient reducing agent; Deactivated catalyst; Insufficient reaction time.Ensure the correct stoichiometry of the reducing agent. If using a catalyst, ensure it is active and not poisoned. Monitor the reaction by TLC and allow sufficient time for completion.
Formation of Side Products (e.g., azoxy compounds) Condensation of intermediates like nitroso and hydroxylamino species.This can sometimes occur during enzymatic or certain chemical reductions.[5] Ensure complete reduction to the amine and consider the work-up conditions.
Difficulty in Product Isolation The product may form a salt that is soluble in the aqueous phase.After the reaction, carefully neutralize the mixture to the appropriate pH to precipitate the free amine before extraction.

Experimental Protocols

Step 1: Synthesis of 6-chloro-5-nitroquinoline

This protocol is a general procedure based on standard nitration reactions of quinolines.[1]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Addition of 6-chloroquinoline: Slowly add 6-chloroquinoline to the cold sulfuric acid while stirring, ensuring the temperature remains below 10 °C.

  • Nitration: Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture). Add this mixture dropwise to the solution of 6-chloroquinoline in sulfuric acid, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified time, monitoring the progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The crude 6-chloro-5-nitroquinoline should precipitate.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Step 2: Synthesis of 5-Amino-6-chloroquinoline

This protocol utilizes a common method for the selective reduction of a nitro group in the presence of a halogen.[1][2]

  • Preparation: In a round-bottom flask, dissolve 6-chloro-5-nitroquinoline in a suitable solvent such as ethanol or a mixture of ethanol and hydrochloric acid.

  • Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid to the solution of the nitro compound.

  • Reaction: Heat the reaction mixture at reflux for a specified period, monitoring the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction mixture and carefully neutralize it with a base (e.g., concentrated sodium hydroxide solution) until the solution is strongly alkaline. This will precipitate the tin salts.

  • Extraction: Extract the product from the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 5-Amino-6-chloroquinoline can be further purified by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes. Note that yields are highly dependent on the specific reaction scale and optimization.

Parameter Step 1: Nitration Step 2: Reduction
Starting Material 6-chloroquinoline6-chloro-5-nitroquinoline
Key Reagents HNO₃, H₂SO₄SnCl₂·2H₂O, HCl
Solvent Sulfuric AcidEthanol / HCl
Reaction Temperature 0 °C to Room Temp.Reflux
Typical Yield 70-85%65-80%
Purity (after purification) >98%>98%

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction 6-Chloroquinoline 6-Chloroquinoline Nitration Nitration (HNO3, H2SO4) 6-Chloroquinoline->Nitration 6-Chloro-5-nitroquinoline 6-Chloro-5-nitroquinoline Nitration->6-Chloro-5-nitroquinoline Reduction Reduction (SnCl2, HCl) 6-Chloro-5-nitroquinoline->Reduction 5-Amino-6-chloroquinoline 5-Amino-6-chloroquinoline Reduction->5-Amino-6-chloroquinoline

Caption: Synthetic workflow for 5-Amino-6-chloroquinoline.

Troubleshooting_Reduction start Low yield or impure product in reduction step check_dehalogenation Check for Dehalogenation (e.g., by MS) start->check_dehalogenation dehalogenation_present Dehalogenation Detected check_dehalogenation->dehalogenation_present Yes no_dehalogenation No Dehalogenation check_dehalogenation->no_dehalogenation No change_reagent Switch to milder/more selective reducing agent (e.g., SnCl2) dehalogenation_present->change_reagent check_completion Check for Incomplete Reaction (TLC) no_dehalogenation->check_completion incomplete Reaction Incomplete check_completion->incomplete Yes complete Reaction Complete check_completion->complete No increase_time Increase reaction time or temperature incomplete->increase_time check_reagents Check reagent stoichiometry and quality incomplete->check_reagents purification Optimize purification protocol complete->purification

Caption: Troubleshooting logic for the reduction step.

References

Technical Support Center: Optimization of Palladium-Catalyzed Amination of Chloroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of palladium-catalyzed amination of chloroquinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of a chloroquinoline is not working or giving a low yield. What are the most common causes?

A1: Low or no yield in the Buchwald-Hartwig amination of chloroquinolines can stem from several factors:

  • Catalyst and Ligand Choice: The selection of the palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand is critical and highly dependent on the specific chloroquinoline and amine substrates.[1] Sterically hindered and electron-rich ligands, such as DavePhos or Xantphos, are often preferred to promote catalytic activity.[2][3]

  • Base Selection: The strength and solubility of the base are crucial.[1] While strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are commonly used, they can be incompatible with base-sensitive functional groups.[1][4] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may offer broader functional group tolerance but might require higher temperatures or longer reaction times.[1][4][5]

  • Catalyst Poisoning: The nitrogen atom in the quinoline ring can coordinate to the palladium center, leading to catalyst deactivation.[6] This is a common issue when working with nitrogen-containing heterocycles.

  • Solvent Effects: The choice of solvent impacts the solubility of reagents and the reaction rate. Aprotic, nonpolar solvents like toluene and dioxane are frequently used.[1][5] The insolubility of reagents can lead to reaction failure.[1]

  • Reaction Temperature: Insufficient temperature can result in slow or incomplete reactions, while excessive heat can cause catalyst decomposition.[1] Typical temperatures range from 80-120 °C.[3][5]

  • Oxygen and Moisture: Palladium(0) catalysts are sensitive to oxygen and moisture. Reactions must be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.[1][6]

Q2: How do I choose the optimal palladium precursor and ligand for my specific chloroquinoline substrate?

A2: The ideal palladium precursor and ligand combination is highly substrate-dependent.[1] For chloroquinolines, which are often challenging substrates, screening a variety of ligands is the most effective approach.[1]

  • For sterically hindered amines or challenging chloroquinolines, bulky, electron-rich phosphine ligands like DavePhos are often successful.[2]

  • For general applications, ligands such as Xantphos and BINAP have shown good performance.[2][3]

  • Palladium precursors like Pd₂(dba)₃ and Pd(OAc)₂ are commonly used, typically at 1-5 mol%.[3] Pre-catalysts can also be employed for more reliable generation of the active Pd(0) species.[7]

Q3: What are the signs of catalyst deactivation, and how can I mitigate it?

A3: Signs of catalyst deactivation include a significant decrease in reaction rate, a complete stall of the reaction, or the need for higher catalyst loading.[6] The primary cause of deactivation with chloroquinolines is often poisoning by the quinoline nitrogen.[6]

Mitigation Strategies:

  • Ligand Selection: Use bulky, electron-rich ligands to stabilize the active palladium species and reduce the inhibitory effect of the quinoline nitrogen.[6]

  • Slow Addition: Instead of adding the entire amount of chloroquinoline at once, a slow, continuous addition can help maintain a low concentration of the potential poison in the reaction mixture.[6]

  • Use of Additives: Certain additives can act as "sacrificial" binders to the catalyst, preventing the chloroquinoline from poisoning the active sites. However, this must be carefully optimized.[6]

Q4: My reaction is sluggish. How can I increase the reaction rate?

A4: To increase the rate of a slow amination reaction, consider the following:

  • Increase Temperature: Carefully increasing the reaction temperature can significantly accelerate the reaction, but be mindful of potential catalyst degradation.[1]

  • Optimize Ligand and Base: A different ligand or a stronger base might be necessary to facilitate the catalytic cycle.

  • Solvent Choice: The solvent can influence reaction rates. A solvent that better solubilizes all components may improve the reaction speed.[8][9]

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
Low or No Conversion 1. Inactive catalyst (oxidation).2. Inappropriate ligand or base.3. Catalyst poisoning by quinoline nitrogen.4. Insufficient temperature.5. Poor reagent purity.1. Ensure a strictly inert atmosphere (argon or nitrogen) and use anhydrous, degassed solvents.[6]2. Screen a panel of bulky, electron-rich ligands (e.g., DavePhos, XPhos, Xantphos) and different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).[2][5]3. Employ slow addition of the chloroquinoline substrate.[6]4. Gradually increase the reaction temperature, monitoring for decomposition.[1]5. Purify starting materials; impurities can act as catalyst poisons.[6]
Formation of Side Products (e.g., Hydrodehalogenation) 1. β-hydride elimination from the palladium-amido complex.2. Reaction with residual water leading to hydroxylation.1. This is more common with certain amines. A change in ligand or reaction temperature may suppress this side reaction.[10]2. Ensure all reagents and solvents are scrupulously dried.[6]
Inconsistent Results Between Batches 1. Variability in reagent purity.2. Inconsistent inert atmosphere or moisture levels.1. Use reagents from the same batch or re-purify if necessary.[6]2. Standardize procedures for setting up reactions under an inert atmosphere and for drying solvents and glassware.[6]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize various conditions reported for the palladium-catalyzed amination of chloroquinolines.

Table 1: Ligand and Base Effects on the Amination of Dichloroquinolines

Chloroquinoline SubstrateAmineLigandBaseSolventYield (%)Reference
2,8-dichloroquinolineAmine 1aBINAPNaOtBuDioxane64[11]
4,8-dichloroquinolineAmine 1aBINAPNaOtBuDioxane77[11]
4,8-dichloroquinolineAmine 1d (sterically hindered)BINAPNaOtBuDioxane67[11]
4,8-dichloroquinolineAmine 1d (sterically hindered)DavePhosNaOtBuDioxane84[11]

Amine structures are detailed in the source publication.

Table 2: General Reaction Parameters for Buchwald-Hartwig Amination of Haloquinolines

ParameterTypical Range/ExamplesNotesReference
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂ (1-5 mol%)Pre-catalysts can offer improved reliability.[3][7]
Ligand Xantphos, BINAP, DavePhosBulky, electron-rich phosphine ligands are generally preferred.[2][3]
Base NaOtBu, K₃PO₄, Cs₂CO₃, LHMDSChoice depends on substrate functional group tolerance. Strong, non-nucleophilic bases are common.[5][12]
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are essential.[5]
Temperature 80-120 °CHigher temperatures may be needed for less reactive substrates.[3][5]

Experimental Protocols

General Protocol for the Palladium-Catalyzed Amination of 2-Chloroquinoline with a Primary Amine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2-Chloroquinoline (1.0 equiv)

  • Primary Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.

  • Add the 2-chloroquinoline and the desired primary amine.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd2_complex L₂(Ar)Pd(II)-Cl oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination HNR¹R² pd2_amine_complex [L₂(Ar)Pd(II)(Cl)(HNR¹R²)] amine_coordination->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation pd2_amido_complex L₂(Ar)Pd(II)-NR¹R² deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR¹R² reductive_elimination->product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification arrow arrow setup 1. Add Pd source, ligand, and base to an oven-dried Schlenk tube under inert atmosphere. add_reagents 2. Add chloroquinoline and amine. setup->add_reagents add_solvent 3. Add anhydrous, degassed solvent. add_reagents->add_solvent heat 4. Heat the reaction mixture (e.g., 80-120 °C). add_solvent->heat monitor 5. Monitor progress by TLC or LC-MS. heat->monitor cool 6. Cool to room temperature. monitor->cool workup 7. Aqueous workup and extraction. cool->workup purify 8. Dry, concentrate, and purify by column chromatography. workup->purify

References

Technical Support Center: Overcoming Solubility Issues of 5-Amino-6-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges of 5-Amino-6-chloroquinoline in aqueous media.

Frequently Asked Questions (FAQs)

Q1: Why is 5-Amino-6-chloroquinoline expected to have low solubility in neutral aqueous media?

A1: The low aqueous solubility of 5-Amino-6-chloroquinoline can be attributed to its molecular structure. The quinoline core is a bicyclic aromatic system, which is inherently hydrophobic.[1] While the amino group introduces some polarity, the overall lipophilicity of the molecule, coupled with strong intermolecular forces in its crystal lattice, can make it challenging for water molecules to solvate it effectively, leading to poor solubility in neutral aqueous solutions.[2][3]

Q2: What is the first and most critical step to consider when trying to dissolve 5-Amino-6-chloroquinoline?

A2: The initial and most crucial step is to assess the pH-dependent solubility of the compound.[3] As a quinoline derivative with an amino group, 5-Amino-6-chloroquinoline is expected to be a weak base.[2][3] Therefore, lowering the pH of the aqueous medium should lead to the protonation of the amino group, forming a more soluble salt.[3][4] Determining the pH-solubility profile will indicate if simple pH adjustment is a viable strategy for your experiments.[3]

Q3: I am still observing precipitation after adjusting the pH. What should I try next?

A3: If pH adjustment alone is insufficient, several other factors could be at play. Consider the following troubleshooting steps:

  • Buffer Species and Concentration: The type and concentration of your buffer can influence solubility. A "common ion effect" might occur if your buffer contains an ion that is also part of the dissolved salt of your compound, potentially suppressing solubility.[2] Conversely, high salt concentrations from the buffer can lead to a "salting out" effect, reducing the solubility of your compound.[2] It is advisable to use the minimum effective buffer concentration.

  • Intrinsic Solubility of the Salt: The salt formed at a lower pH may itself have limited solubility. In such cases, combining pH adjustment with other techniques like co-solvency or the use of solubilizing excipients may be necessary.[2]

Q4: What are co-solvents, and how can they improve the solubility of 5-Amino-6-chloroquinoline?

A4: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[2] This reduction in polarity makes the solvent more favorable for dissolving hydrophobic compounds like 5-Amino-6-chloroquinoline.[5] Commonly used co-solvents in research settings include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).[5] It is crucial to use the lowest effective concentration of a co-solvent to avoid potential toxicity or off-target effects in biological assays.[5]

Q5: Can I use excipients to enhance the solubility of 5-Amino-6-chloroquinoline?

A5: Yes, several types of excipients can be employed to improve aqueous solubility:

  • Surfactants: These are amphiphilic molecules that can increase solubility by reducing the surface tension between the solute and the solvent and by forming micelles that encapsulate the hydrophobic compound.[6] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used at low concentrations.[7]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[2][7]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Compound precipitates from stock solution (e.g., in DMSO) upon dilution in aqueous buffer. The final concentration of the organic solvent (e.g., DMSO) is too high, or the aqueous buffer cannot solubilize the compound at the target concentration.Ensure the final concentration of the organic solvent is minimal (typically ≤1%). Consider lowering the pH of the aqueous buffer to increase the solubility of the basic 5-Amino-6-chloroquinoline.[3]
pH adjustment does not sufficiently improve solubility. The intrinsic solubility of the protonated form is low, or the buffer system is interfering with solubility (e.g., common ion effect, salting out).[2]Try a different buffer system with a non-common counter-ion. Combine pH adjustment with the addition of a co-solvent or a solubilizing excipient like a cyclodextrin.[2]
High variability in experimental results. Poor solubility is leading to inconsistent concentrations of the compound in the assay.[7]Visually inspect all solutions for any signs of precipitation before use.[7] Perform a preliminary solubility test in the final assay buffer to confirm the compound is fully dissolved at the desired concentration.[7]
Need to prepare a high-concentration aqueous solution. The intrinsic aqueous solubility of 5-Amino-6-chloroquinoline is very low.Advanced formulation strategies such as the preparation of a solid dispersion or the use of nanotechnology approaches may be required.[6][8] These techniques aim to present the compound in a more readily dissolvable form.[6][8]

Experimental Protocols

Protocol 1: Determination of pH-Dependent Solubility
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate buffers for acidic pH, phosphate buffers for neutral pH, and borate buffers for basic pH).

  • Sample Preparation: Add an excess amount of 5-Amino-6-chloroquinoline to a fixed volume of each buffer in separate vials.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.[1]

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the measured solubility against the pH of the buffers to generate a pH-solubility profile.

Protocol 2: Solubility Enhancement using a Co-solvent
  • Co-solvent Selection: Choose a biocompatible, water-miscible organic solvent (e.g., DMSO, ethanol).

  • Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions with increasing concentrations of the co-solvent (e.g., 1%, 5%, 10%, 20% v/v).

  • Solubility Determination: Following the steps outlined in Protocol 1 (steps 2-5), determine the solubility of 5-Amino-6-chloroquinoline in each co-solvent mixture.

  • Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing the solubility issues of 5-Amino-6-chloroquinoline.

G start Start: Dissolve 5-Amino-6-chloroquinoline in Aqueous Media check_solubility Is the compound fully dissolved? start->check_solubility ph_adjustment Adjust pH (lower to protonate the amino group) check_solubility->ph_adjustment No end_success Success: Compound is in solution check_solubility->end_success Yes check_solubility2 Is solubility improved? ph_adjustment->check_solubility2 co_solvents Add a co-solvent (e.g., DMSO, Ethanol) check_solubility2->co_solvents No check_solubility2->end_success Yes check_solubility3 Is solubility sufficient? co_solvents->check_solubility3 excipients Use solubilizing excipients (e.g., Cyclodextrins, Surfactants) check_solubility3->excipients No check_solubility3->end_success Yes advanced_methods Consider advanced formulation (e.g., Solid Dispersion) excipients->advanced_methods end_failure Further investigation needed advanced_methods->end_failure

Caption: A decision-making workflow for enhancing the aqueous solubility of 5-Amino-6-chloroquinoline.

References

Technical Support Center: Refining Column Chromatography Protocols for Aminoquinoline Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the column chromatography purification of aminoquinolines.

Troubleshooting Guide

Encountering issues during the purification of aminoquinolines is common due to their unique chemical properties. This guide provides a systematic approach to diagnosing and resolving prevalent problems.

Common Problems and Solutions

Problem StatementPotential Cause(s)Recommended Solution(s)
No Compound Eluting Irreversible adsorption: The basic aminoquinoline is strongly binding to the acidic silica gel stationary phase.[1][2]1. Add a basic modifier: Incorporate 0.1-1% triethylamine (TEA) into the mobile phase to neutralize the acidic sites on the silica gel.[1][2]2. Change stationary phase: Switch to a less acidic stationary phase like neutral or basic alumina, or consider using an amine-functionalized silica column.[3]3. Assess compound stability: Use 2D TLC to determine if the compound is degrading on the silica gel.
Broad or Tailing Peaks Strong analyte-stationary phase interaction: The basic nature of the aminoquinoline leads to non-ideal interactions with the acidic silanol groups on silica gel.[2]1. Optimize mobile phase: Add a basic modifier like triethylamine (0.1-1% v/v) to the eluent to improve peak shape.[2]2. Pre-treat silica gel: Before packing the column, prepare a slurry of the silica gel in the mobile phase that already contains the basic modifier.[2]3. Consider alternative stationary phases: Neutral alumina or amine-functionalized silica can reduce tailing.[2]
Co-elution of Impurities Poor separation: The chosen solvent system does not provide adequate resolution between the target compound and impurities.1. Systematic solvent screening: Use Thin-Layer Chromatography (TLC) to test a variety of solvent systems with different polarities and selectivities (e.g., hexane/ethyl acetate vs. dichloromethane/methanol).[2]2. Employ gradient elution: Start with a less polar mobile phase and gradually increase the polarity to better separate compounds with close Rf values.[2]3. Consider preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[4]
Low Recovery of Purified Compound Compound instability: The aminoquinoline derivative may be degrading on the acidic silica gel.[2]Irreversible adsorption: The compound is permanently sticking to the column.[2]1. Assess stability on TLC: Before running a column, spot the compound on a TLC plate and let it sit for an hour before developing to check for degradation spots.[2]2. Use a less acidic stationary phase: Switch to neutral alumina or amine-functionalized silica.[2]3. Add a basic modifier: Incorporating triethylamine can prevent degradation and improve recovery.[2]
Inconsistent Retention Times Column equilibration: The column may not be fully equilibrated with the mobile phase, especially when using modifiers.1. Thorough column equilibration: Flush the column with at least 5-10 column volumes of the initial mobile phase before loading the sample.

Troubleshooting Workflow

TroubleshootingWorkflow start Problem Encountered During Purification issue_type Identify the Issue start->issue_type no_elution No Compound Eluting or Very Low Recovery issue_type->no_elution Adsorption/ Degradation bad_peak_shape Broad or Tailing Peaks issue_type->bad_peak_shape Poor Interaction poor_separation Co-elution of Impurities issue_type->poor_separation Low Resolution solution1 Add Basic Modifier (e.g., TEA) to Mobile Phase no_elution->solution1 solution2 Change Stationary Phase (Alumina, Amine-Silica) no_elution->solution2 bad_peak_shape->solution1 bad_peak_shape->solution2 solution3 Optimize Solvent System via TLC poor_separation->solution3 solution4 Employ Gradient Elution poor_separation->solution4 solution5 Consider Preparative HPLC poor_separation->solution5 end Successful Purification solution1->end solution2->end solution3->end solution4->end solution5->end

A flowchart for troubleshooting common column chromatography issues.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of aminoquinolines by column chromatography.

Q1: Why are aminoquinolines often difficult to purify using standard silica gel column chromatography?

The primary difficulty stems from the basic nature of the amino group on the quinoline ring.[2] Silica gel is an acidic stationary phase due to the presence of silanol groups (Si-OH). This leads to strong acid-base interactions between the basic aminoquinoline and the acidic stationary phase, which can result in several problems, including:

  • Peak Tailing: Strong interactions cause the compound to elute slowly and asymmetrically, leading to broad peaks and poor separation.[2]

  • Irreversible Adsorption: In some cases, the interaction is so strong that the compound does not elute from the column, resulting in low or no recovery.[1][2]

  • Compound Degradation: The acidic nature of silica gel can sometimes cause the degradation of sensitive aminoquinoline derivatives.[2]

Q2: What is the purpose of adding triethylamine (TEA) to the mobile phase?

Adding a small amount of a basic modifier like triethylamine (typically 0.1-1% v/v) to the mobile phase helps to "deactivate" the silica gel.[2][5] The TEA preferentially interacts with the acidic silanol groups on the silica surface, effectively blocking them from strongly interacting with the basic aminoquinoline. This results in sharper peaks, improved elution, and higher recovery of the target compound.[2]

Q3: How do I choose the right solvent system for my aminoquinoline purification?

The best way to determine an effective solvent system is by using Thin-Layer Chromatography (TLC).[2]

  • Start with a standard solvent system: A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[2]

  • Assess the initial TLC: Spot your crude material on a TLC plate and develop it in the chosen solvent system.

  • Address tailing: If you observe tailing (a comet-like spot), add 0.5-1% triethylamine to your solvent system and run a new TLC plate. You should see a more defined, rounder spot.[2]

  • Optimize the Rf value: Adjust the ratio of the polar to non-polar solvent to achieve a retention factor (Rf) of approximately 0.2-0.4 for your target compound. This Rf range generally provides the best separation in column chromatography.[6]

Q4: When should I consider using a different stationary phase?

If you continue to experience problems like very low recovery or compound degradation even after adding a basic modifier to your mobile phase, it is advisable to switch to a different stationary phase.[3]

  • Neutral or Basic Alumina: These are good alternatives to silica gel for the purification of basic compounds.

  • Amine-functionalized Silica: This type of stationary phase has a basic surface, which minimizes the strong interactions with aminoquinolines and often leads to excellent peak shapes and separations.[3]

Q5: Can I use reversed-phase chromatography for aminoquinoline purification?

Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) is a very effective technique for purifying polar and ionizable compounds like aminoquinolines, especially when high purity is required.[2] In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile or methanol, sometimes with an acid modifier like formic acid or trifluoroacetic acid).

Conceptual Relationships in Aminoquinoline Purification

Concepts Aminoquinoline Aminoquinoline (Basic) Interaction Strong Interaction Aminoquinoline->Interaction Silica Silica Gel (Acidic) Silica->Interaction Problems Purification Problems (Tailing, Low Recovery) Interaction->Problems Solutions Solutions Modifier Basic Modifier (e.g., TEA) Solutions->Modifier AltStationary Alternative Stationary Phase (Alumina, Amine-Silica) Solutions->AltStationary RPHPLC Reversed-Phase HPLC Solutions->RPHPLC Modifier->Interaction Mitigates AltStationary->Interaction Avoids

Key concepts and their relationships in aminoquinoline purification.

Data Presentation

The following tables summarize typical chromatography conditions and expected outcomes for the purification of aminoquinoline derivatives. These should be used as a starting point for method development.

Table 1: Comparison of Normal-Phase Column Chromatography Conditions for a Model Aminoquinoline

ConditionStationary PhaseMobile PhasePurity (%)Yield (%)Observations
1Silica GelHexane/Ethyl Acetate (gradient)7560Severe peak tailing, poor separation from a polar impurity.[2]
2Silica GelHexane/Ethyl Acetate with 0.5% TEA (gradient)9585Symmetrical peaks, good separation.[2]
3Alumina (neutral)Hexane/Ethyl Acetate (gradient)9280Reduced tailing compared to silica, good separation.[2]
4Amine-functionalized SilicaHexane/Ethyl Acetate (gradient)9790Excellent peak shape and baseline resolution.[2]

Table 2: Example TLC and Column Chromatography Data for Aminoquinoline Derivatives

CompoundTLC Mobile PhaseTLC RfColumn EluentPurity (by HPLC)
4-Aminoquinoline DerivativeEthyl acetate/Hexane (1:1) + 0.5% TEA0.35Ethyl acetate/Hexane (gradient) + 0.5% TEA>95%
8-Aminoquinoline DerivativeDichloromethane/Methanol (95:5) + 0.5% TEA0.30Dichloromethane/Methanol (gradient) + 0.5% TEA>98%
2-Aminoquinoline DerivativeHexane/Ethyl Acetate (7:3) + 0.5% TEA0.25Hexane/Ethyl Acetate (gradient) + 0.5% TEA>96%

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Column Chromatography of Aminoquinolines with a Basic Modifier

This protocol provides a general guideline for the purification of a basic aminoquinoline derivative using silica gel column chromatography with triethylamine (TEA) as a basic modifier.

  • Mobile Phase Preparation: Based on prior TLC analysis, prepare a suitable mobile phase consisting of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Add 0.5-1% (v/v) of triethylamine to the mobile phase.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle positive pressure, ensuring a uniform and crack-free stationary phase.[1]

  • Sample Loading: Dissolve the crude aminoquinoline derivative in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample solution onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the initial mobile phase. If a gradient elution is required, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions in an appropriate number of tubes.

  • Analysis: Monitor the elution of the product by TLC analysis of the collected fractions.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure. To remove residual triethylamine, the purified compound can be co-evaporated with a solvent like toluene.[1]

Protocol 2: Preparative HPLC Purification of a Polar Aminoquinoline Derivative

This protocol outlines a general procedure for the purification of a polar aminoquinoline derivative using reversed-phase preparative HPLC.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Degas both mobile phases prior to use.

  • Column and System Preparation:

    • Install a suitable preparative C18 column.

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) at the desired flow rate until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude or partially purified aminoquinoline derivative in a minimal amount of the initial mobile phase. Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Injection and Elution: Inject the prepared sample onto the column. Run a gradient program to elute the compound, for example, from 5% B to 95% B over 30 minutes.

  • Fraction Collection: Use a fraction collector triggered by UV absorbance at an appropriate wavelength (e.g., 254 nm or 280 nm) to collect the peak corresponding to the target compound.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm purity.

  • Isolation: Combine the pure fractions and remove the organic solvent (acetonitrile) under reduced pressure. The remaining aqueous solution containing the purified product can be lyophilized to obtain a solid powder.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 5-Amino-6-chloroquinoline and 8-Aminoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the known biological activities of 8-aminoquinolines and a structure-activity relationship-based perspective on the potential activities of 5-amino-6-chloroquinoline.

This guide provides a detailed comparison of the biological activities of 8-aminoquinolines, a well-established class of therapeutic agents, and 5-amino-6-chloroquinoline, a less-characterized analogue. Due to a scarcity of published experimental data on 5-amino-6-chloroquinoline, this comparison leverages the extensive research on 8-aminoquinolines and established structure-activity relationships (SAR) to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Overview of 8-Aminoquinolines

The 8-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most notably for its potent antimalarial properties.[1][2] This class of compounds, which includes the FDA-approved drugs primaquine and tafenoquine, is uniquely effective against the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, making them essential for the radical cure and prevention of relapse in malaria.[1][3][4] Beyond their antimalarial effects, 8-aminoquinoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antileishmanial properties.[5]

The primary mechanism of action for the antimalarial activity of 8-aminoquinolines is believed to involve metabolic activation by host enzymes, such as cytochrome P450 2D6 (CYP2D6), to reactive intermediates. These metabolites can generate reactive oxygen species (ROS), which induce oxidative stress and disrupt essential cellular processes within the parasite.[6][7] This ROS-mediated mechanism is also implicated in the main toxicity associated with 8-aminoquinolines: hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[3][4]

Biological Activity Profile of 8-Aminoquinolines

The biological activities of 8-aminoquinolines are diverse and well-documented. The following sections and tables summarize the key findings.

Antimalarial Activity

8-Aminoquinolines are the only class of drugs approved for the radical cure of relapsing malaria.[7] They are active against various stages of the malaria parasite's life cycle.[1]

Compound Parasite Stage Activity Metric Value Reference
PrimaquineP. vivax hypnozoitesRadical Cure15-30 mg/day for 14 days[6]
TafenoquineP. vivax hypnozoitesRadical Cure300 mg single dose[4]
PrimaquineP. falciparum gametocytesTransmission BlockingSingle dose 0.25 mg/kg[3]
Anticancer Activity

Emerging research has highlighted the potential of 8-aminoquinoline derivatives as anticancer agents. Their mechanisms of action in this context are varied and can include the induction of apoptosis and inhibition of tumor growth.

Antimicrobial Activity

Derivatives of 8-aminoquinoline have also been shown to possess antibacterial and antifungal properties.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key pathways and experimental procedures related to the study of 8-aminoquinolines.

Antimalarial_Mechanism_of_8_Aminoquinolines cluster_host Host Liver Cell cluster_parasite Malaria Parasite (Hypnozoite) 8_AQ 8-Aminoquinoline (e.g., Primaquine) CYP2D6 CYP2D6 Metabolism 8_AQ->CYP2D6 Reactive_Metabolites Reactive Metabolites CYP2D6->Reactive_Metabolites ROS Reactive Oxygen Species (ROS) Reactive_Metabolites->ROS Generation Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Parasite_Death Parasite Death Oxidative_Stress->Parasite_Death

Caption: Proposed mechanism of antimalarial action of 8-aminoquinolines.

In_Vitro_Antimalarial_Assay_Workflow Start Start: Culture Parasites Add_Compound Add Test Compound (e.g., 8-AQ derivative) Start->Add_Compound Incubate Incubate for 48-72h Add_Compound->Incubate Measure_Growth Measure Parasite Growth (e.g., SYBR Green assay) Incubate->Measure_Growth Calculate_IC50 Calculate IC50 Value Measure_Growth->Calculate_IC50 End End Calculate_IC50->End

Caption: A generalized workflow for in vitro antimalarial activity screening.

5-Amino-6-chloroquinoline: A Structure-Activity Relationship (SAR) Perspective

  • Position of the Amino Group: The position of the amino group on the quinoline ring is a critical determinant of its biological activity. The 8-amino substitution is strongly linked to antimalarial activity against liver stages. A shift to the 5-position would likely alter the molecule's electronic properties and its ability to be metabolized into reactive species, potentially leading to a different biological activity profile. Some 5-aminoquinolone derivatives have been investigated for their antibacterial properties, suggesting a possible direction of activity.

  • Chloro Substitution: The presence and position of a halogen, such as chlorine, can significantly impact a molecule's lipophilicity and its interaction with biological targets. A chloro group at the 6-position is a common feature in some biologically active quinolines. For instance, in the context of 4-aminoquinolines, a 7-chloro substituent is crucial for antimalarial activity. The 6-chloro substitution in a 5-aminoquinoline framework would need experimental evaluation to determine its effect. It could potentially enhance certain activities by modifying the molecule's ability to cross cell membranes or bind to specific targets.

Comparative Summary and Future Directions

Feature8-Aminoquinoline5-Amino-6-chloroquinoline
Primary Biological Activity Potent antimalarial (especially against liver stages)[1][2][7]Unknown (speculatively may possess antibacterial or other activities based on SAR)
Mechanism of Action Metabolic activation to ROS-generating species[6][7]Unknown
Known Clinical Use Radical cure of P. vivax and P. ovale malaria[3][4]None
Key Toxicities Hemolytic anemia in G6PD deficient individuals[3][4]Unknown
Data Availability Extensive preclinical and clinical dataVery limited to no public data on biological activity

Future research should focus on the synthesis and in vitro screening of 5-amino-6-chloroquinoline against a diverse panel of biological targets, including malaria parasites, bacteria, fungi, and cancer cell lines. Such studies are essential to elucidate the pharmacological profile of this compound and determine if it holds any therapeutic potential.

Experimental Protocols

General Protocol for In Vitro Antimalarial Assay (SYBR Green I-based)

  • Parasite Culture: Plasmodium falciparum is cultured in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions and then serially diluted in culture medium.

  • Assay Procedure: Asynchronous parasite cultures are diluted to a parasitemia of 0.5% in a 2% hematocrit. 100 µL of the parasite culture is added to the wells of a 96-well plate containing 100 µL of the diluted compounds.

  • Incubation: The plates are incubated for 72 hours under the conditions described in step 1.

  • Lysis and Staining: After incubation, the cells are lysed, and the DNA is stained by adding a lysis buffer containing SYBR Green I.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence readings are used to determine the parasite growth inhibition, and the 50% inhibitory concentration (IC₅₀) is calculated by non-linear regression analysis.

References

A Comparative Guide to the Cytotoxicity of Chloro- and Amino-Substituted Quinoline Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Cytotoxicity Data

The cytotoxic potential of quinoline analogues is significantly influenced by the nature and position of substituents on the quinoline ring. The following tables summarize the in vitro cytotoxicity, presented as IC50 values (the concentration required for 50% inhibition of cell growth), of representative chloroquinoline and aminoquinoline derivatives against various human cancer cell lines.

Table 1: Cytotoxicity of 7-Chloroquinoline Derivatives

Compound/Derivative SeriesCancer Cell LineIC50 (µM)
7-chloro-4-aminoquinoline-benzimidazole hybrids CCRF-CEM (Leukemia)0.31 - 9.87
HCT-116 (Colon)0.42 - 12.4
MCF-7 (Breast)0.51 - 15.3
7-chloro-4-quinolinylhydrazone derivatives SF-295 (CNS)0.314 - 4.65 (µg/cm³)[1]
HCT-8 (Colon)0.314 - 4.65 (µg/cm³)[1]
HL-60 (Leukemia)0.314 - 4.65 (µg/cm³)[1]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine MDA-MB-468 (Breast)8.73[2]
MCF-7 (Breast)36.77[2]
Morita-Baylis-Hillman adducts of 7-chloroquinoline (Derivative 8) MCF-7 (Breast)82.60 ± 0.57[3]
HCT-116 (Colon)27.19 ± 0.77[3]
Morita-Baylis-Hillman adducts of 7-chloroquinoline (Derivative 10) MCF-7 (Breast)54.46 ± 2.40[3]
HCT-116 (Colon)46.36 ± 7.79[3]

Table 2: Cytotoxicity of Other Chloro- and Amino-Quinoline Analogues

Compound/Derivative SeriesCancer Cell LineIC50 (µM)
2-chloro-3-(2-amino-3-cyano-4H-chromene) quinoline (3a) Hep-G2 (Liver)22.0 ± 1.57[4]
MCF-7 (Breast)64.9 ± 5.03[4]
PC3 (Prostate)28.3 ± 2.32[4]
HCT-116 (Colon)29.7 ± 3.20[4]
2-chloro-3-(2-amino-3-cyano-4H-chromene) quinoline (3b) Hep-G2 (Liver)33.5 ± 3.78[4]
MCF-7 (Breast)27.0 ± 2.38[4]
PC3 (Prostate)42.1 ± 2.98[4]
HCT-116 (Colon)35.6 ± 4.30[4]
4-aminoquinoline derivative (Compound 3) MDA-MB-468 (Breast)1.41[5]
MCF-7 (Breast)1.98[5]
MDA-MB-231 (Breast)6.32[5]
8-Hydroxyquinoline-2-carbaldehyde Hep3B (Liver)6.25±0.034 µg/mL[6]
Multiple Lines12.5–25 µg/mL[6]

Experimental Protocols

The following section details a standard methodology used in the cited studies to evaluate the cytotoxicity of quinoline derivatives.

MTT (3-(4,5-dimethylthiazyl-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[7]

1. Cell Seeding:

  • Cancer cell lines are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in 96-well plates at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.[3][8]

2. Compound Treatment:

  • The quinoline derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium.

  • The medium from the seeded cells is replaced with the medium containing the test compounds, and the plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[3]

3. MTT Incubation:

  • After the treatment period, a solution of MTT (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization:

  • The medium containing MTT is removed, and a solubilization solution (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.[7]

5. Absorbance Measurement:

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[3]

6. Data Analysis:

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The IC50 values are determined from dose-response curves by plotting the percentage of cell viability against the compound concentrations.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis start Start with Cultured Cancer Cells seed Seed Cells in 96-well Plates start->seed incubate_24h Incubate for 24h seed->incubate_24h add_compounds Add Quinoline Analogues (Varying Concentrations) incubate_24h->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add Solubilization Solution (DMSO) incubate_4h->solubilize read_absorbance Measure Absorbance at 570nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: General experimental workflow for determining the cytotoxicity of quinoline analogues using the MTT assay.

Signaling Pathway

G cluster_0 Quinoline Analogue Action cluster_1 Cellular Response cluster_2 Apoptotic Cascade quinoline Quinoline Analogue ros ↑ Reactive Oxygen Species (ROS) quinoline->ros pi3k_akt Inhibition of PI3K/Akt Pathway quinoline->pi3k_akt dna_damage DNA Damage ros->dna_damage mitochondria Mitochondrial Dysfunction ros->mitochondria apoptosis Apoptosis (Programmed Cell Death) dna_damage->apoptosis pi3k_akt->apoptosis Prevents Inhibition of Apoptosis caspases Caspase Activation mitochondria->caspases caspases->apoptosis

Caption: Proposed signaling pathway for apoptosis induction by cytotoxic quinoline analogues.

References

A Comparative Guide to Validating the Purity of Synthesized 5-Amino-6-chloroquinoline by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step in the journey from laboratory to clinical application. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of 5-Amino-6-chloroquinoline, a key intermediate in pharmaceutical synthesis. The following sections detail experimental protocols, present comparative data, and offer insights into best practices for robust purity assessment.

Introduction to Purity Validation

The purity of a synthesized compound like 5-Amino-6-chloroquinoline (CAS No: 341010-40-0, Molecular Formula: C₉H₇ClN₂) is a critical quality attribute that can significantly impact its efficacy, safety, and stability.[1][2] Regulatory bodies require rigorous validation of analytical methods used to determine the purity of pharmaceutical compounds. HPLC is a cornerstone technique for this purpose, offering high resolution and sensitivity. However, a comprehensive purity profile is often best achieved by employing complementary analytical methods.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC (RP-HPLC) is the most common and effective method for assessing the purity of polar to moderately non-polar compounds like 5-Amino-6-chloroquinoline. A well-developed stability-indicating HPLC method can separate the main compound from its process-related impurities and degradation products.[3][4]

Hypothetical HPLC Method for 5-Amino-6-chloroquinoline

The following is a proposed starting point for an HPLC method, based on methods for structurally similar amino- and chloro-substituted quinolines. Optimization would be required for the specific application.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Experimental Protocol: HPLC Method Validation

A comprehensive validation of the HPLC method should be performed according to International Council for Harmonisation (ICH) guidelines, assessing the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is often demonstrated through forced degradation studies.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should typically be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, other techniques can provide complementary and confirmatory data for a comprehensive purity assessment.

Analytical MethodPrincipleAdvantagesDisadvantages
HPLC-UV Differential partitioning between a stationary and a mobile phase.Quantitative, high resolution for non-volatile impurities.May not be suitable for highly volatile impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Excellent for identifying volatile and semi-volatile impurities and by-products.Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides structural confirmation and can be used for quantitative purity assessment (qNMR) without a reference standard.Lower sensitivity compared to chromatographic methods.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the detection specificity of MS.Provides molecular weight information for impurity identification.Can be more complex and costly than HPLC-UV.

Potential Impurities in Synthesized 5-Amino-6-chloroquinoline

The impurity profile of 5-Amino-6-chloroquinoline is highly dependent on its synthetic route. A plausible synthesis involves the nitration of 6-chloroquinoline followed by reduction of the nitro group. Potential impurities could include:

  • Starting Materials: Unreacted 6-chloroquinoline.[5]

  • Intermediates: 6-chloro-5-nitroquinoline.

  • By-products: Isomers formed during nitration (e.g., 6-chloro-8-nitroquinoline), and by-products from the reduction step.

  • Degradation Products: Formed during synthesis, purification, or storage. Forced degradation studies are crucial for identifying these.[6]

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of developing a stability-indicating method.[7][8] It involves subjecting the drug substance to conditions more severe than accelerated stability testing to generate potential degradation products.

Experimental Protocol: Forced Degradation
  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.[9]

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[9]

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV and visible light as per ICH Q1B guidelines.

The stressed samples are then analyzed by the developed HPLC method to demonstrate that the degradation products are well-separated from the main peak and from each other.

Visualizing the Workflow

To better understand the process of purity validation, the following diagrams illustrate the key workflows.

experimental_workflow cluster_synthesis Synthesis & Crude Product cluster_analysis Purity Analysis cluster_validation Method Validation cluster_result Final Assessment Synthesis Synthesis of 5-Amino-6-chloroquinoline Crude Crude Product Synthesis->Crude HPLC HPLC Analysis Crude->HPLC GCMS GC-MS Analysis Crude->GCMS NMR NMR Analysis Crude->NMR Validation HPLC Method Validation HPLC->Validation Forced_Degradation Forced Degradation Studies Validation->Forced_Degradation Pure_Product Validated Pure Product Validation->Pure_Product

Caption: Experimental workflow for the purity validation of 5-Amino-6-chloroquinoline.

signaling_pathway cluster_hplc HPLC Purity Assessment cluster_comparison Comparative Analysis cluster_confirmation Purity Confirmation Crude_Sample Crude 5-Amino-6-chloroquinoline HPLC_Method Optimized HPLC Method Crude_Sample->HPLC_Method GCMS_Analysis GC-MS for Volatiles Crude_Sample->GCMS_Analysis NMR_Analysis NMR for Structure & qNMR Crude_Sample->NMR_Analysis Chromatogram Chromatogram Acquisition HPLC_Method->Chromatogram Peak_Integration Peak Area Integration Chromatogram->Peak_Integration Purity_Calculation Purity Calculation (% Area) Peak_Integration->Purity_Calculation Confirmed_Purity Confirmed Purity Profile Purity_Calculation->Confirmed_Purity GCMS_Analysis->Confirmed_Purity NMR_Analysis->Confirmed_Purity

Caption: Logical relationship for comprehensive purity assessment.

Conclusion

Validating the purity of synthesized 5-Amino-6-chloroquinoline requires a robust and well-validated analytical method. While HPLC stands out as the primary technique for this purpose, a multi-faceted approach that incorporates complementary methods like GC-MS and NMR provides a more complete and reliable purity profile. By following systematic experimental protocols and considering potential impurities arising from the synthesis and degradation, researchers can ensure the quality and integrity of this important pharmaceutical intermediate, thereby supporting the development of safe and effective new medicines.

References

A Comparative Guide to Analytical Methods for Aminoquinoline Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective cross-validation and comparison of leading analytical methods for the quantification of aminoquinolines, a critical class of compounds used in the treatment of malaria and other diseases. Accurate quantification of these drugs and their metabolites in various matrices is essential for therapeutic drug monitoring, pharmacokinetic analysis, and quality control of pharmaceutical formulations. This document offers a detailed examination of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Diode-Array Detection (DAD) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), supported by experimental data to inform the selection of the most suitable method for specific research and development needs.

Principles of Analyzed Methods

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful chromatographic technique used to separate, identify, and quantify components in a mixture. It relies on a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. For aminoquinolines, reversed-phase columns are commonly used. Detection is often achieved using UV or DAD detectors, which measure the absorbance of the analyte at a specific wavelength. HPLC methods are robust, cost-effective, and widely available, making them suitable for routine quality control of pharmaceutical formulations where analyte concentrations are relatively high.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): UPLC-MS/MS combines the high-resolution separation capabilities of UPLC with the high sensitivity and selectivity of tandem mass spectrometry. UPLC utilizes smaller particle sizes in the stationary phase, allowing for faster analysis and better resolution compared to conventional HPLC. The mass spectrometer detector ionizes the analyte and separates the ions based on their mass-to-charge ratio, providing a high degree of certainty in identification and quantification, even in complex biological matrices. This makes UPLC-MS/MS the gold standard for bioanalytical studies requiring low detection limits.[1]

Experimental Protocols

HPLC-DAD Method for Simultaneous Quantification of Chloroquine and Primaquine

This protocol is adapted from a validated method for the analysis of chloroquine and primaquine in tablet formulations.

  • Instrumentation: A standard HPLC system equipped with a Diode-Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and 0.1% aqueous triethylamine, with the pH adjusted to 3.0 using phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD detection at a wavelength of 260 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Tablet samples are accurately weighed, pulverized, and dissolved in a suitable solvent. The solution is then filtered and diluted to a final concentration within the linear range of the assay.

UPLC-DAD Method for Simultaneous Quantification of Chloroquine and Primaquine

This protocol provides a faster analysis compared to the conventional HPLC method.

  • Instrumentation: An Ultra-Performance Liquid Chromatography system with a Diode-Array Detector.

  • Column: Hypersil C18 column (50 × 2.1 mm id; 1.9 μm particle size).[2]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (A) and 0.1% aqueous triethylamine, pH 3.0 adjusted with phosphoric acid (B).[2]

  • Flow Rate: 0.6 mL/min.[2]

  • Detection: DAD detection at 260 nm.[2]

  • Injection Volume: 5 µL.

  • Sample Preparation: Similar to the HPLC method, tablet samples are powdered, dissolved, filtered, and diluted to an appropriate concentration.

LC-MS/MS Method for Quantification of Chloroquine and its Metabolites

This protocol is a general guideline for the bioanalysis of chloroquine and its metabolites in plasma and may require optimization for specific applications.

  • Instrumentation: A liquid chromatography system coupled with a triple quadrupole mass spectrometer.

  • Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient elution typically using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.

  • Sample Preparation: Plasma samples are typically prepared using protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering matrix components.

Comparative Performance Data

The following tables summarize the quantitative performance characteristics of HPLC-DAD, UPLC-DAD, and LC-MS/MS methods for the analysis of aminoquinolines.

Table 1: Cross-Validation of HPLC-DAD and UPLC-DAD for Chloroquine and Primaquine Quantification

Validation ParameterHPLC-DADUPLC-DAD
Linearity (r²) > 0.99> 0.99[2]
Precision (CV %) < 2.0%< 2.0%[2]
Accuracy (Recovery %) 98.0 - 102.2%98.11 - 99.83%[2]
Analysis Time LongerFaster[2]
Solvent Consumption HigherLower[2]

Table 2: Comparative Performance of HPLC-UV and LC-MS/MS for Aminoquinoline Quantification

Validation ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.99> 0.99[1]
Limit of Detection (LOD) ~µg/mL rangeng/mL to pg/mL range[3]
Limit of Quantification (LOQ) ~µg/mL rangeng/mL to pg/mL range[3]
Precision (%RSD) < 15%< 15%
Accuracy (% Bias) ± 15%± 15%
Selectivity ModerateHigh[1]
Matrix Effects Less susceptibleMore susceptible
Cost & Complexity LowerHigher

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample (e.g., Tablet) Dissolve Dissolution & Dilution Sample->Dissolve Filter Filtration Dissolve->Filter Inject Injection Filter->Inject Column C18 Column Separation Inject->Column Detect UV/DAD Detection Column->Detect Chromatogram Chromatogram Detect->Chromatogram Quantify Quantification Chromatogram->Quantify

Typical workflow for HPLC-UV/DAD analysis.

LCMSMS_Workflow cluster_prep Sample Preparation (Biofluid) cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing BioSample Biological Sample (e.g., Plasma) Extract Extraction (PPT, LLE, or SPE) BioSample->Extract Evaporate Evaporation & Reconstitution Extract->Evaporate UPLC_Inject UPLC Injection Evaporate->UPLC_Inject UPLC_Column UPLC Column Separation UPLC_Inject->UPLC_Column Ionize ESI Source (Ionization) UPLC_Column->Ionize Mass_Analyze Tandem MS (MRM Detection) Ionize->Mass_Analyze MS_Data Mass Spectra Data Mass_Analyze->MS_Data Quantify_MS Quantification MS_Data->Quantify_MS

Typical workflow for UPLC-MS/MS bioanalysis.

CrossValidation_Logic cluster_methods Analytical Methods cluster_validation Validation Parameters MethodA Method A (e.g., HPLC-UV) Linearity Linearity MethodA->Linearity Accuracy Accuracy MethodA->Accuracy Precision Precision MethodA->Precision LOD_LOQ LOD/LOQ MethodA->LOD_LOQ Selectivity Selectivity MethodA->Selectivity MethodB Method B (e.g., LC-MS/MS) MethodB->Linearity MethodB->Accuracy MethodB->Precision MethodB->LOD_LOQ MethodB->Selectivity Compare Comparative Analysis Linearity->Compare Accuracy->Compare Precision->Compare LOD_LOQ->Compare Selectivity->Compare Conclusion Method Selection Compare->Conclusion

Logical relationship in cross-validation.

Conclusion

Both HPLC-based methods and LC-MS/MS are powerful techniques for the quantification of aminoquinolines. The choice of method should be guided by the specific requirements of the analysis. HPLC-UV/DAD is a robust, cost-effective, and widely available technique suitable for routine quality control of pharmaceutical formulations where analyte concentrations are relatively high. In contrast, LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical applications, such as pharmacokinetic studies in biological matrices, where trace-level quantification is required. For rapid analysis and reduced solvent consumption in a quality control setting, UPLC-DAD presents a significant improvement over traditional HPLC-DAD.

References

A Comparative Analysis of 6-Fluoroquinolines and 6-Aminoquinolines in Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing battle against malaria, a disease that continues to pose a significant global health threat, the development of effective and novel chemotherapeutics is paramount. Among the myriad of compounds investigated, quinoline derivatives have historically formed the backbone of antimalarial therapy. This guide provides a detailed comparison of two key subclasses: 6-fluoroquinolines and 6-aminoquinolines, offering researchers, scientists, and drug development professionals a comprehensive overview of their relative efficacy, mechanisms of action, and experimental evaluation.

Mechanism of Action: Divergent Pathways to Parasite Elimination

The primary mechanism of action for 6-aminoquinolines, exemplified by the well-known antimalarial chloroquine, involves the disruption of heme detoxification in the parasite's digestive vacuole. As the parasite digests hemoglobin, it releases toxic free heme. 6-aminoquinolines are thought to accumulate in the acidic food vacuole and inhibit the polymerization of heme into non-toxic hemozoin, leading to a buildup of free heme and subsequent oxidative damage and parasite death.[1][2][3][4]

In contrast, 6-fluoroquinolines, a class of synthetic antibiotics, are believed to exert their antimalarial effect through a different pathway. Evidence suggests they target the parasite's apicoplast, a non-photosynthetic plastid essential for parasite survival. Specifically, fluoroquinolones are known to inhibit DNA gyrase, an enzyme crucial for DNA replication and repair.[5][6][7][8] By disrupting these processes within the apicoplast, 6-fluoroquinolines effectively halt parasite proliferation.[9][10]

cluster_6_aminoquinoline 6-Aminoquinoline Pathway cluster_6_fluoroquinoline 6-Fluoroquinoline Pathway Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Parasite Digestion Hemozoin Hemozoin Heme->Hemozoin Polymerization Parasite Death Parasite Death Heme->Parasite Death Toxicity 6-Aminoquinoline 6-Aminoquinoline 6-Aminoquinoline->Heme Inhibits Polymerization Apicoplast Apicoplast DNA Replication DNA Replication Apicoplast->DNA Replication DNA_Gyrase DNA Gyrase DNA Replication->DNA_Gyrase Parasite Proliferation Parasite Proliferation DNA_Gyrase->Parasite Proliferation Blocks 6-Fluoroquinoline 6-Fluoroquinoline 6-Fluoroquinoline->DNA_Gyrase Inhibits

Fig. 1: Comparative Mechanisms of Action

In Vitro Efficacy: A Head-to-Head Comparison

The in vitro activity of antimalarial compounds is a critical determinant of their potential as drug candidates. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting parasite growth. The following table summarizes representative IC50 values for a 6-fluoroquinolone and a 6-aminoquinoline derivative against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of Plasmodium falciparum.

Compound ClassRepresentative CompoundP. falciparum StrainIC50 (nM)Reference
6-Fluoroquinoline Ciprofloxacin3D7 (Chloroquine-Sensitive)~20,000 - >100,000[10]
Dd2 (Chloroquine-Resistant)~20,000 - >100,000[10]
6-Aminoquinoline Chloroquine3D7 (Chloroquine-Sensitive)22.1[11]
Dd2 (Chloroquine-Resistant)>100[11][12]

Note: The IC50 values for ciprofloxacin can vary significantly depending on the study and assay conditions, often requiring prolonged exposure to observe anti-malarial activity.[10][13] The data presented here reflects the generally lower in vitro potency of fluoroquinolones compared to traditional aminoquinolines against P. falciparum.

Experimental Protocols

A standardized and reproducible experimental workflow is essential for the accurate assessment of antimalarial efficacy.

G cluster_workflow In Vitro Antimalarial Assay Workflow A Parasite Culture (P. falciparum) C Co-incubation (Parasites + Drugs) A->C B Drug Dilution Series (6-fluoroquinolone vs. 6-aminoquinoline) B->C D [3H]-Hypoxanthine Incorporation or pLDH Assay C->D E Data Analysis (IC50 Determination) D->E

Fig. 2: General In Vitro Efficacy Testing Workflow
In Vitro [³H]-Hypoxanthine Incorporation Assay

This widely used method assesses the inhibition of parasite growth by measuring the incorporation of radiolabeled hypoxanthine, a crucial precursor for nucleic acid synthesis in the parasite.[14][15]

  • Parasite Culture: Asynchronous cultures of P. falciparum (e.g., 3D7 and Dd2 strains) are maintained in human erythrocytes at a specified hematocrit and parasitemia.

  • Drug Preparation: Serial dilutions of the test compounds (6-fluoroquinolines and 6-aminoquinolines) are prepared in culture medium.

  • Incubation: The parasite culture is incubated with the various drug concentrations in 96-well plates for a defined period (typically 48-72 hours).

  • Radiolabeling: [³H]-hypoxanthine is added to each well, and the plates are incubated for a further 18-24 hours.

  • Harvesting and Measurement: The cells are harvested, and the amount of incorporated [³H]-hypoxanthine is measured using a scintillation counter.

  • Data Analysis: The percentage of growth inhibition is calculated relative to drug-free controls, and the IC50 values are determined by non-linear regression analysis.

Parasite Lactate Dehydrogenase (pLDH) Assay

This colorimetric assay offers a non-radioactive alternative for assessing parasite viability by measuring the activity of parasite-specific lactate dehydrogenase.[16]

  • Parasite Culture and Drug Incubation: Steps 1-3 are similar to the hypoxanthine incorporation assay.

  • Lysis: The red blood cells are lysed to release the parasite pLDH.

  • Enzyme Reaction: A reaction mixture containing a substrate for pLDH and a tetrazolium salt is added. The pLDH catalyzes a reaction that leads to the reduction of the tetrazolium salt into a colored formazan product.

  • Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The absorbance is proportional to the amount of viable parasites. IC50 values are calculated as described above.

In Vivo Efficacy: Murine Malaria Models

Preclinical in vivo studies are essential to evaluate the efficacy of antimalarial candidates in a whole-organism system. The 4-day suppressive test in mice infected with a rodent malaria parasite, such as Plasmodium berghei, is a standard model.[17][18]

  • Infection: Mice are inoculated with P. berghei-infected erythrocytes.

  • Drug Administration: The test compounds are administered to the mice daily for four consecutive days, starting a few hours after infection.

  • Parasitemia Monitoring: Blood smears are taken from the mice on day 4 post-infection, and the percentage of infected red blood cells (parasitemia) is determined by microscopy.

  • Efficacy Calculation: The average parasitemia in the treated groups is compared to that of an untreated control group to determine the percentage of suppression.

Compound ClassIn Vivo ModelEfficacyReference
6-Fluoroquinoline P. berghei in miceModerate suppression at high doses[10]
6-Aminoquinoline P. berghei in miceHigh suppression at lower doses[19]

Bioavailability and Toxicity: Key Considerations for Drug Development

While in vitro and in vivo efficacy are crucial, the pharmacokinetic and toxicological profiles of a compound ultimately determine its clinical viability.

6-Aminoquinolines: Generally exhibit good oral bioavailability. However, toxicity is a significant concern, with potential side effects including gastrointestinal distress, retinopathy (with long-term use of chloroquine), and hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[20][21]

6-Fluoroquinolones: Also typically have good oral bioavailability. Their toxicity profile in the context of antibacterial use is well-characterized and includes risks of tendonitis, neuropathy, and cardiac arrhythmias.[5] The specific toxicities related to their use as antimalarials at potentially higher or prolonged doses would require further investigation.

Conclusion

The comparison between 6-fluoroquinolines and 6-aminoquinolines reveals a trade-off between established potency and novel mechanisms of action. While 6-aminoquinolines demonstrate superior in vitro and in vivo potency against malaria parasites, their efficacy is challenged by the widespread emergence of drug resistance. Conversely, 6-fluoroquinolines offer a different mechanism of action that could be effective against resistant strains, but their intrinsic antimalarial activity is considerably lower.

Future research in this area could focus on the chemical modification of 6-fluoroquinolones to enhance their anti-plasmodial activity or the development of hybrid molecules that combine the pharmacophores of both classes to leverage their distinct mechanisms and potentially overcome resistance. A thorough understanding of the structure-activity relationships, coupled with detailed toxicological and pharmacokinetic studies, will be essential for the successful development of the next generation of quinoline-based antimalarials.

References

A Researcher's Guide to In-Vitro Testing of Novel Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of in-vitro testing protocols for evaluating the biological activity of novel quinoline-based compounds. This document outlines detailed methodologies for key experiments, presents comparative data, and includes visualizations of experimental workflows and signaling pathways to support your research and development efforts.

Quinoline and its derivatives are a prominent class of heterocyclic compounds recognized for their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] Rigorous in-vitro evaluation is a critical first step in the drug discovery pipeline to determine the therapeutic potential and toxicological profile of these novel compounds. This guide details standardized protocols for assessing cytotoxicity, antimicrobial and antiviral efficacy, and for elucidating the mechanism of action of quinoline-based drug candidates.

Comparative Cytotoxicity Data

The cytotoxic potential of novel quinoline derivatives is a primary indicator of their therapeutic index, particularly for anticancer applications. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify a compound's potency in inhibiting cell growth. The following tables summarize the cytotoxic activity of various quinoline derivatives against a panel of human cancer cell lines.

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Quinoline-Chalcone Compound 12eMGC-803 (Gastric)1.385-FU6.22
HCT-116 (Colon)5.345-FU10.4
MCF-7 (Breast)5.215-FU11.1
Phenylsulfonylurea Derivative Compound 7HepG-2 (Liver)2.71--
A549 (Lung)7.47--
MCF-7 (Breast)6.55--
Anilino-Fluoroquinolones Compound 4cK562 (Leukemia)0.08--
Tetrahydrobenzo[h]quinoline -MCF-7 (Breast)7.5 (48h)--
2-phenylquinolin-4-amine 7aHT-29 (Colon)8.12--

Table 1: Comparative IC50 Values of Various Quinoline Derivatives in Different Cancer Cell Lines. [1][2]

Comparative Antimicrobial and Antiviral Activity

Quinoline-based compounds have also demonstrated significant potential as antimicrobial and antiviral agents. The minimum inhibitory concentration (MIC) is the primary metric for antimicrobial activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism. For antiviral activity, the half-maximal effective concentration (EC50) is used.

Compound ClassSpecific CompoundMicroorganism/VirusMIC (µg/mL)
Quinoline-Sulfonamide Hybrids QS3E. coli128
E. faecalis128
P. aeruginosa64
S. typhi512
Oxazino Quinoline Derivatives -S. epidermidis-
S. aureus-
E. faecalis-
E. faecium-
Quinoline-based hydroxyimidazolium hybrids 7c, 7dCryptococcus neoformans15.6
7bStaphylococcus aureus2
7a, 7bMycobacterium tuberculosis H37Rv20, 10
2,8-bis(trifluoromethyl)quinoline derivatives -Zika Virus-

Table 2: Antimicrobial Activity of Representative Quinoline Derivatives. [3][4]

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
Compound 1 Dengue Virus Serotype 2VeroLow µM>30>10
Compound 2 Dengue Virus Serotype 2VeroSub-µM>30>30
Compound 1g Respiratory Syncytial Virus (RSV)-3.702490.33673.06
Compound 1ae Influenza A Virus (IAV)-1.87--

Table 3: Antiviral Activity of Novel Quinoline Derivatives. [5][6]

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility and comparison of in-vitro data. The following sections provide step-by-step methodologies for key assays.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability.[1]

  • Materials:

    • 96-well flat-bottom plates

    • Complete cell culture medium

    • Test quinoline compounds (dissolved in a suitable solvent, e.g., DMSO)

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Protocol:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

    • Compound Treatment: Prepare serial dilutions of the quinoline compounds in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include vehicle control (solvent only) and untreated control wells.

    • Incubation: Incubate the plate for 24, 48, or 72 hours.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting cell viability against compound concentration.

2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.

  • Materials:

    • 96-well plates

    • Complete cell culture medium

    • Test quinoline compounds

    • LDH Assay Kit (containing reaction mixture and stop solution)

    • Microplate reader

  • Protocol:

    • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

    • Incubation: Incubate the plate for the desired exposure time.

    • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant. Incubate at room temperature for 30 minutes, protected from light.

    • Stop Reaction: Add 50 µL of stop solution to each well.

    • Absorbance Measurement: Measure the absorbance at 490 nm.

    • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH activity in the treated wells compared to control wells (spontaneous and maximum LDH release).

3. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

  • Materials:

    • 6-well plates

    • Test quinoline compounds

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Binding Buffer

    • Flow cytometer

  • Protocol:

    • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with quinoline compounds for the desired time.

    • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

    • Washing: Wash the cells twice with cold PBS.

    • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Antimicrobial Susceptibility Testing

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is the gold standard method for determining the MIC of an antimicrobial agent.[3]

  • Materials:

    • 96-well microtiter plates

    • Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • Test quinoline derivative

    • Microbial culture

    • 0.5 McFarland turbidity standard

  • Protocol:

    • Inoculum Preparation: Prepare a microbial suspension in sterile broth, adjusting the turbidity to a 0.5 McFarland standard. Further dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Compound Dilution: Perform a two-fold serial dilution of the quinoline compound in the culture broth directly in the 96-well plate.

    • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (broth only).

    • Incubation: Incubate the plate at 37°C for 18-24 hours for most bacteria.

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Antiviral Activity Assay

Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.

  • Materials:

    • 24-well plates

    • Host cell line (e.g., Vero cells)

    • Virus stock

    • Test quinoline compounds

    • Overlay medium (containing, for example, 1% methylcellulose)

    • Crystal Violet staining solution

  • Protocol:

    • Cell Seeding: Seed host cells in 24-well plates to form a confluent monolayer.

    • Infection: Infect the cell monolayers with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques.

    • Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add an overlay medium containing serial dilutions of the quinoline compound.

    • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

    • Plaque Visualization: Remove the overlay, fix the cells, and stain with Crystal Violet to visualize the plaques.

    • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value.

Visualizing Workflows and Pathways

Experimental Workflows

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis prep_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Compounds prep_cells->treat_cells prep_compounds Prepare Serial Dilutions of Quinoline Compounds prep_compounds->treat_cells incubate Incubate for 24-72h treat_cells->incubate add_reagent Add Assay Reagent (e.g., MTT, LDH substrate) incubate->add_reagent incubate_reagent Incubate add_reagent->incubate_reagent add_solubilizer Add Solubilization/Stop Solution incubate_reagent->add_solubilizer read_plate Read Absorbance on Microplate Reader add_solubilizer->read_plate calc_viability Calculate % Viability / Cytotoxicity read_plate->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50

Caption: General workflow for in-vitro cytotoxicity testing of novel compounds.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate prep_compounds Prepare Serial Dilutions of Quinoline Compounds in 96-well Plate prep_compounds->inoculate incubate Incubate Plate (e.g., 37°C, 18-24h) inoculate->incubate read_mic Visually Inspect for Growth Inhibition incubate->read_mic det_mic Determine Minimum Inhibitory Concentration (MIC) read_mic->det_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathways

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth, Proliferation, Survival mTORC1->Cell_Growth Promotion Quinoline Quinoline-based Inhibitor Quinoline->PI3K Inhibition Quinoline->AKT Inhibition Quinoline->mTORC1 Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by quinoline compounds.[8]

References

Unambiguous Structural Confirmation of 5-Amino-6-chloroquinoline: A 2D NMR Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) techniques for the structural confirmation of 5-Amino-6-chloroquinoline, offering supporting data and detailed experimental protocols.

While one-dimensional (1D) NMR provides initial insights, complex aromatic systems like quinoline derivatives often exhibit overlapping signals, making definitive assignments challenging. Two-dimensional (2D) NMR spectroscopy offers a powerful solution by spreading the NMR signals into two frequency dimensions, revealing correlations between different nuclei and enabling unambiguous structural confirmation. This guide will focus on the application of key 2D NMR experiments: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) for the structural analysis of 5-Amino-6-chloroquinoline.

Comparative Analysis of 2D NMR Data

Due to the absence of publicly available experimental 2D NMR data for 5-Amino-6-chloroquinoline, this guide presents predicted ¹H and ¹³C chemical shifts and key 2D NMR correlations. These predictions are based on the known substituent effects of an amino group at the C5 position and a chloro group at the C6 position on the quinoline ring system, by comparing with the parent compounds, 5-aminoquinoline and 6-chloroquinoline.

Predicted ¹H and ¹³C NMR Chemical Shift Data

The following table summarizes the predicted chemical shifts for 5-Amino-6-chloroquinoline, alongside the experimental data for 5-aminoquinoline and 6-chloroquinoline for comparative purposes.

Position Predicted ¹H Chemical Shift (ppm) of 5-Amino-6-chloroquinoline Predicted ¹³C Chemical Shift (ppm) of 5-Amino-6-chloroquinoline Experimental ¹H Chemical Shift (ppm) of 5-Aminoquinoline Experimental ¹H Chemical Shift (ppm) of 6-Chloroquinoline
2~8.7~1508.788.87
3~7.3~1217.337.42
4~8.4~1488.528.12
5-~144 (C-NH₂)-7.75
6-~125 (C-Cl)7.28-
7~7.5~1287.557.65
8~7.0~1106.888.08
NH₂~4.5 (broad)-4.65-

Note: Predicted values are estimations and may vary based on solvent and experimental conditions.

Key 2D NMR Correlations for Structural Confirmation

The following tables outline the expected key correlations from COSY, HSQC, and HMBC experiments that would confirm the structure of 5-Amino-6-chloroquinoline.

COSY (¹H-¹H Correlation)

This experiment identifies protons that are coupled to each other, typically through two or three bonds.

Proton Correlating Protons
H-2H-3
H-3H-2, H-4
H-4H-3
H-7H-8
H-8H-7
HSQC (¹H-¹³C One-Bond Correlation)

This experiment correlates protons directly attached to a carbon atom.

Proton Correlating Carbon
H-2C-2
H-3C-3
H-4C-4
H-7C-7
H-8C-8
HMBC (¹H-¹³C Multiple-Bond Correlation)

This experiment reveals correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the molecular framework.

Proton Correlating Carbons (2-3 bonds)
H-2C-3, C-4, C-8a
H-3C-2, C-4, C-4a
H-4C-2, C-3, C-4a, C-5
H-7C-5, C-6, C-8, C-8a
H-8C-4a, C-6, C-7
NH₂C-4a, C-5, C-6

Experimental Protocols

The following are detailed methodologies for the key 2D NMR experiments.

Sample Preparation
  • Weigh approximately 10-20 mg of the 5-Amino-6-chloroquinoline sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2D NMR Acquisition

The following parameters are provided as a general guide and may require optimization based on the specific instrument and sample concentration.

COSY (Correlation Spectroscopy):

  • Pulse Program: A standard gradient-selected COSY (gCOSY) or DQF-COSY pulse sequence.

  • Spectral Width (¹H): A range that encompasses all proton signals (e.g., 0-10 ppm).

  • Number of Scans (NS): 2-8 scans per increment.

  • Number of Increments (F1): 256-512 increments.

  • Relaxation Delay (d1): 1-2 seconds.

HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC (hsqcedetgpsisp2.2) pulse sequence.

  • Spectral Width (¹H): As determined from the ¹H spectrum.

  • Spectral Width (¹³C): A range that encompasses all carbon signals (e.g., 0-160 ppm).

  • Number of Scans (NS): 4-16 scans per increment.

  • Number of Increments (F1): 128-256 increments.

  • Relaxation Delay (d1): 1.5-2 seconds.

  • ¹J(C,H) Coupling Constant: Optimized for aromatic C-H bonds (e.g., 145 Hz).

HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: A standard gradient-selected HMBC (hmbcgplpndqf) pulse sequence.

  • Spectral Width (¹H): As determined from the ¹H spectrum.

  • Spectral Width (¹³C): A range that encompasses all carbon signals (e.g., 0-160 ppm).

  • Number of Scans (NS): 8-32 scans per increment.

  • Number of Increments (F1): 256-512 increments.

  • Relaxation Delay (d1): 1.5-2 seconds.

  • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 2-3 bond correlations (e.g., 8 Hz).

Visualizing the Experimental Workflow and Structural Correlations

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental process and the key through-bond correlations used for structural confirmation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition 2D NMR Data Acquisition cluster_data_analysis Data Analysis and Structural Confirmation Sample 5-Amino-6-chloroquinoline Dissolve Dissolve in Deuterated Solvent Sample->Dissolve COSY COSY Experiment Dissolve->COSY HSQC HSQC Experiment Dissolve->HSQC HMBC HMBC Experiment Dissolve->HMBC Correlations Analyze Cross-Peaks (¹H-¹H, ¹H-¹³C) COSY->Correlations HSQC->Correlations HMBC->Correlations Structure Confirm Connectivity and Final Structure Correlations->Structure

Caption: Experimental workflow for 2D NMR analysis of 5-Amino-6-chloroquinoline.

Caption: Key COSY (blue) and HMBC (red, dashed) correlations for 5-Amino-6-chloroquinoline.

By utilizing this comprehensive guide, researchers can effectively employ 2D NMR spectroscopy for the definitive structural confirmation of 5-Amino-6-chloroquinoline and other similarly complex molecules, ensuring the accuracy and reliability of their scientific findings.

Efficacy of Chloroquinoline Derivatives Against Drug-Resistant Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux anticancer drugs from tumor cells, thereby reducing their intracellular concentration and efficacy.[1] Quinoline-based compounds have emerged as a promising class of therapeutic agents with the potential to overcome MDR. This guide provides a comparative analysis of the efficacy of chloroquinoline derivatives, with a special focus on 5-amino-6-chloroquinoline analogues, against drug-resistant cancer cell lines.

Comparative Efficacy of Chloroquinoline Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50) of various chloroquinoline derivatives against a panel of drug-sensitive and drug-resistant human cancer cell lines. This data highlights the potential of these compounds to combat resistance.

Compound ID/NameCancer Cell LineResistance MechanismIC50 (µM)Reference CompoundIC50 (µM)Reference
YS-7a KB/VCR (Vincristine-resistant)P-gp overexpression0.056 (in combination with Vincristine)Vincristine0.8294[2][3]
K562/ADR (Adriamycin-resistant)P-gp overexpression0.616 (in combination with Adriamycin)Adriamycin6.919[2][3]
Analogue CS9 HeLa (Cervical Cancer)Not Specified8.9 ± 1.2Chloroquine>30 (61.9% inhibition at 30 µg/ml)[4]
Compound 5c HCT-116 (Colon Cancer)Not Specified8.00 ± 0.33StaurosporineNot Specified[5]
Compound 5d HepG-2 (Liver Cancer)Not Specified17.78 ± 0.58StaurosporineNot Specified[5]
BAPPN MCF-7 (Breast Cancer)Not Specified3.1DoxorubicinNot Specified[6]
A549 (Lung Cancer)Not Specified9.96DoxorubicinNot Specified[6]
Compound 4 MDA-MB-468 (Breast Cancer)Not Specified11.01Chloroquine24.36[7]
Compound 5 MDA-MB-468 (Breast Cancer)Not Specified8.73Chloroquine24.36[7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of these findings. Below are the protocols for the key experiments cited in the evaluation of these chloroquinoline derivatives.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the chloroquinoline derivatives or a vehicle control and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[8]

  • Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The plate is gently shaken to ensure complete solubilization, and the absorbance is measured at 570 nm using a microplate reader.[1]

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

  • Cell Treatment: Cells are treated with the test compounds for a specified duration.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[8]

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[8]

  • Flow Cytometry Analysis: 1X Binding Buffer is added to each tube, and the samples are analyzed by flow cytometry. Annexin V-FITC fluorescence (indicating apoptosis) and PI fluorescence (indicating necrosis or late apoptosis) are measured.[8]

P-glycoprotein (P-gp) Efflux Assay (Rhodamine 123 Assay)

This functional assay assesses the ability of compounds to inhibit the efflux activity of P-gp.

  • Cell Incubation: P-gp overexpressing cells (e.g., KB/VCR or K562/ADR) are incubated with various concentrations of the test compounds or a known P-gp inhibitor (e.g., verapamil) for a defined period (e.g., 4 hours).[2][3]

  • Rhodamine 123 Addition: The fluorescent P-gp substrate, Rhodamine 123, is added to the cells, and they are incubated for an additional hour.[2][3]

  • Cell Harvesting and Analysis: The cells are harvested, and the intracellular fluorescence of Rhodamine 123 is measured by flow cytometry.[2][3]

  • Data Interpretation: An increase in intracellular Rhodamine 123 fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.

Signaling Pathways and Mechanisms of Action

Several quinoline derivatives exert their anticancer effects by modulating critical signaling pathways that control cell survival, proliferation, and apoptosis. The PI3K/Akt/mTOR pathway is a key signaling cascade that is often hyperactivated in cancer, contributing to drug resistance.[9][10] Chloroquine and its analogues have been shown to interfere with this pathway, often leading to the induction of apoptosis and inhibition of autophagy, a cellular survival mechanism.[9]

G cluster_0 Cell Membrane cluster_2 Mitochondrion cluster_3 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Pgp P-glycoprotein (P-gp) Drug Chemotherapeutic Drug Pgp->Drug Efflux Mito Mitochondrial Apoptotic Pathway Caspases Caspases Mito->Caspases Proliferation Cell Proliferation & Survival Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl2 Akt->Bcl2 Inhibits mTOR->Proliferation Bax Bax Bcl2->Bax Inhibits Bax->Mito Caspases->Proliferation Inhibits (Induces Apoptosis) Drug->Pgp Chloroquinoline Chloroquinoline Derivative Chloroquinoline->Pgp Inhibits Chloroquinoline->PI3K Inhibits Chloroquinoline->Akt Inhibits

The diagram above illustrates a proposed mechanism of action for chloroquinoline derivatives in drug-resistant cancer cells. These compounds can directly inhibit the P-gp efflux pump, leading to increased intracellular accumulation of chemotherapeutic agents. Furthermore, by inhibiting key components of the PI3K/Akt/mTOR signaling pathway, they can suppress pro-survival signals and promote apoptosis. The inhibition of this pathway can lead to the downregulation of anti-apoptotic proteins like Bcl-2, thereby allowing pro-apoptotic proteins such as Bax to initiate the mitochondrial apoptotic cascade.

Experimental Workflow

The general workflow for evaluating the efficacy of novel chloroquinoline derivatives against drug-resistant cancer cell lines is depicted below.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Lead Optimization A Synthesize Chloroquinoline Derivatives B Cell Viability Screening (MTT Assay) - Drug-sensitive cell lines - Drug-resistant cell lines A->B Test compounds C Determine IC50 Values B->C Analyze data D Apoptosis Induction (Annexin V/PI Assay) C->D Select potent compounds E P-gp Inhibition (Rhodamine 123 Assay) C->E F Signaling Pathway Analysis (Western Blot for PI3K/Akt/mTOR) D->F Investigate molecular mechanism E->F G Structure-Activity Relationship (SAR) Analysis F->G Correlate structure with activity H Lead Compound Selection G->H Identify optimal derivative

This systematic approach allows for the identification of potent chloroquinoline derivatives, elucidation of their mechanisms of action in overcoming drug resistance, and selection of lead candidates for further preclinical and clinical development.

References

A Comparative Analysis of DNA Gyrase Inhibition by Different Quinolones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the inhibitory effects of various quinolone antibiotics on bacterial DNA gyrase. By presenting key performance data, detailed experimental methodologies, and visual representations of the underlying mechanisms, this document serves as a valuable resource for researchers in the fields of microbiology, pharmacology, and drug discovery.

Introduction to DNA Gyrase and Quinolone Action

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[1] This enzyme is a prime target for a class of antibiotics known as quinolones. Quinolones exert their bactericidal effect by binding to the DNA-gyrase complex, which traps the enzyme in its cleavage-competent state. This stabilization of the "cleavable complex" prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and ultimately, cell death.[2][3] While DNA gyrase is the primary target in Gram-negative bacteria, the related enzyme topoisomerase IV is often the main target in Gram-positive bacteria.[2][4] However, many quinolones exhibit inhibitory activity against both enzymes.

Comparative Inhibitory Potency of Quinolones

The efficacy of different quinolones against DNA gyrase can be quantified by their 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro. The following table summarizes the IC50 values for a selection of quinolones against DNA gyrase from the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Staphylococcus aureus.

Disclaimer: The data presented below is compiled from various studies. Direct comparison of absolute values should be approached with caution, as experimental conditions may vary between different sources.

QuinoloneTarget OrganismIC50 (µg/mL)Reference
CiprofloxacinEscherichia coli0.5 - 1.5[5]
NorfloxacinEscherichia coli0.5 - 1.5[5]
OfloxacinEscherichia coli0.5 - 1.5[5]
SparfloxacinEscherichia coli0.5 - 1.5[5]
CiprofloxacinStaphylococcus aureus>100[5]
NorfloxacinStaphylococcus aureus>100[5]
OfloxacinStaphylococcus aureus>100[5]
SparfloxacinStaphylococcus aureus12[5]
GatifloxacinStaphylococcus aureus-
LevofloxacinStaphylococcus aureus-
MoxifloxacinStaphylococcus aureus27.5
GemifloxacinStaphylococcus aureus5.6
SitafloxacinEnterococcus faecalis1.38[4]
LevofloxacinEnterococcus faecalis28.1[4]
CiprofloxacinEnterococcus faecalis27.8[4]
SparfloxacinEnterococcus faecalis25.7[4]
TosufloxacinEnterococcus faecalis11.6[4]
GatifloxacinEnterococcus faecalis5.60[4]

Mechanism of DNA Gyrase Inhibition by Quinolones

The interaction between a quinolone, DNA gyrase, and DNA is a critical process that leads to bacterial cell death. The following diagram illustrates the signaling pathway of this inhibition.

DNA_Gyrase_Inhibition cluster_0 Bacterial Cell cluster_1 Ternary Complex Formation DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) DNA_Gyrase_DNA_Complex DNA-Gyrase Complex DNA_Gyrase->DNA_Gyrase_DNA_Complex Binds DNA Bacterial DNA DNA->DNA_Gyrase_DNA_Complex Quinolone Quinolone Quinolone->DNA_Gyrase_DNA_Complex Binds to complex Cleavable_Complex Quinolone-DNA-Gyrase (Cleavable Complex) DNA_Gyrase_DNA_Complex->Cleavable_Complex Stabilization Double_Strand_Breaks DNA Double-Strand Breaks Cleavable_Complex->Double_Strand_Breaks Prevents DNA re-ligation SOS_Response SOS Response (DNA Repair) Double_Strand_Breaks->SOS_Response Triggers Replication_Fork_Collapse Replication Fork Collapse Double_Strand_Breaks->Replication_Fork_Collapse Causes Cell_Death Bacterial Cell Death SOS_Response->Cell_Death Overwhelmed repair leads to Replication_Fork_Collapse->Cell_Death

Caption: Mechanism of DNA gyrase inhibition by quinolones.

Experimental Protocols

Accurate determination of the inhibitory potential of quinolones relies on robust in vitro assays. Below are detailed protocols for two key experiments used to assess DNA gyrase inhibition.

DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA by DNA gyrase.

a. Materials:

  • Purified DNA gyrase (GyrA and GyrB subunits)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • 5X Assay Buffer: 250 mM HEPES-KOH (pH 7.9), 30 mM Magnesium Acetate, 20 mM DTT, 5 mM ATP, 500 mM Potassium Glutamate, 10 mM Spermidine, 0.25 mg/mL Albumin

  • Test quinolones dissolved in a suitable solvent (e.g., DMSO)

  • Stop Solution: 40% (w/v) Sucrose, 100 mM Tris-HCl (pH 8.0), 100 mM EDTA, 0.5 mg/mL Bromophenol Blue

  • Chloroform:isoamyl alcohol (24:1)

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain

b. Experimental Workflow:

Supercoiling_Assay_Workflow start Start prep_reaction Prepare reaction mix: - 5X Assay Buffer - Relaxed pBR322 DNA - Water start->prep_reaction add_inhibitor Add varying concentrations of quinolone or solvent control (DMSO) prep_reaction->add_inhibitor add_enzyme Add purified DNA gyrase add_inhibitor->add_enzyme incubate Incubate at 37°C for 30-60 minutes add_enzyme->incubate stop_reaction Stop reaction with Stop Solution and Chloroform:isoamyl alcohol incubate->stop_reaction centrifuge Centrifuge to separate phases stop_reaction->centrifuge load_gel Load aqueous phase onto 1% agarose gel centrifuge->load_gel electrophoresis Run gel electrophoresis in TAE buffer load_gel->electrophoresis stain_visualize Stain gel with Ethidium Bromide and visualize under UV light electrophoresis->stain_visualize analyze Analyze band migration: Supercoiled vs. Relaxed DNA stain_visualize->analyze end End analyze->end

Caption: Workflow for DNA gyrase supercoiling inhibition assay.

c. Procedure:

  • On ice, prepare a reaction mixture containing the 5X assay buffer, relaxed plasmid DNA, and sterile water to the desired final volume.

  • Aliquot the reaction mixture into individual tubes.

  • Add the test quinolone at various concentrations to the respective tubes. Include a solvent control (e.g., DMSO) and a no-enzyme control.

  • Initiate the reaction by adding a pre-determined amount of DNA gyrase to each tube (except the no-enzyme control).

  • Incubate the reactions at 37°C for 30 to 60 minutes.

  • Terminate the reactions by adding the stop solution and chloroform:isoamyl alcohol.

  • Vortex briefly and centrifuge to separate the aqueous and organic phases.

  • Carefully load the aqueous (upper) phase onto a 1% agarose gel.

  • Perform electrophoresis in TAE buffer until adequate separation of supercoiled and relaxed DNA is achieved.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV illumination. The inhibition of supercoiling is observed as a decrease in the intensity of the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band with increasing quinolone concentration.

DNA Gyrase Cleavage Assay

This assay detects the formation of the quinolone-induced cleavable complex, where the DNA is cleaved and covalently attached to the gyrase.

a. Materials:

  • Purified DNA gyrase (GyrA and GyrB subunits)

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10X Cleavage Buffer: 350 mM Tris-HCl (pH 7.5), 240 mM KCl, 40 mM MgCl2, 20 mM DTT, 18 mM Spermidine, 65% (w/v) Glycerol

  • Test quinolones

  • 0.2% Sodium Dodecyl Sulfate (SDS)

  • Proteinase K (20 mg/mL)

  • Stop Solution/Loading Dye

  • Agarose

  • TAE buffer

  • Ethidium bromide or other DNA stain

b. Experimental Workflow:

Cleavage_Assay_Workflow start Start prep_reaction Prepare reaction mix: - 10X Cleavage Buffer - Supercoiled pBR322 DNA - Water start->prep_reaction add_inhibitor Add varying concentrations of quinolone prep_reaction->add_inhibitor add_enzyme Add purified DNA gyrase add_inhibitor->add_enzyme incubate_37 Incubate at 37°C for 30-60 minutes add_enzyme->incubate_37 add_sds_pk Add SDS and Proteinase K incubate_37->add_sds_pk incubate_50 Incubate at 50°C for 30 minutes add_sds_pk->incubate_50 add_stop_dye Add Stop Solution/Loading Dye incubate_50->add_stop_dye load_gel Load samples onto 1% agarose gel add_stop_dye->load_gel electrophoresis Run gel electrophoresis in TAE buffer load_gel->electrophoresis stain_visualize Stain gel and visualize under UV light electrophoresis->stain_visualize analyze Analyze for the appearance of linear DNA stain_visualize->analyze end End analyze->end

Caption: Workflow for DNA gyrase cleavage assay.

c. Procedure:

  • Set up reaction mixtures containing the 10X cleavage buffer, supercoiled plasmid DNA, and sterile water.

  • Add the test quinolone at various concentrations.

  • Add DNA gyrase to initiate the reaction.

  • Incubate the reactions at 37°C for 30 to 60 minutes to allow for the formation of the cleavable complex.

  • Add SDS to a final concentration of 0.2% to denature the gyrase, followed by the addition of Proteinase K to digest the enzyme.

  • Incubate at 50°C for 30 minutes.

  • Add stop solution/loading dye to the reactions.

  • Analyze the samples by agarose gel electrophoresis. The presence of a linear DNA band, which migrates between the supercoiled and open-circular forms, indicates the formation of the cleavable complex. The intensity of this band should increase with higher concentrations of the quinolone.

Conclusion

This guide provides a comparative overview of DNA gyrase inhibition by different quinolones, supported by quantitative data and detailed experimental protocols. The presented information highlights the potent and differential activities of various quinolones against this essential bacterial enzyme. The provided methodologies and workflow diagrams offer a practical resource for researchers aiming to evaluate novel antibacterial compounds targeting DNA gyrase. A thorough understanding of the structure-activity relationships and mechanisms of action of existing quinolones is crucial for the development of next-generation antibiotics to combat the growing threat of antimicrobial resistance.

References

Safety Operating Guide

Proper Disposal of 5-Amino-6-chloroquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management and disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for compounds like 5-Amino-6-chloroquinoline is paramount. Due to the absence of a specific Safety Data Sheet (SDS) for 5-Amino-6-chloroquinoline, the following procedures are based on the known hazards of similar quinoline derivatives and general best practices for hazardous chemical waste disposal. It is imperative to treat this compound as hazardous and to consult with your institution's Environmental Health and Safety (EHS) office for guidance specific to your location and regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Protection TypeSpecific EquipmentRelevant Standards
Eye and Face Safety glasses with side shields or chemical splash goggles.OSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).EN 374
Body Laboratory coat.---
Respiratory Use in a well-ventilated area or under a chemical fume hood.---
Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe collection and disposal of 5-Amino-6-chloroquinoline waste.

1. Waste Identification and Segregation:

  • All materials contaminated with 5-Amino-6-chloroquinoline, including solid waste (e.g., contaminated gloves, weigh paper, pipette tips) and liquid waste (e.g., solutions), must be classified as hazardous waste.[1][2][3]

  • Do not mix this waste with non-hazardous materials.[1]

  • Segregate waste streams to prevent dangerous reactions. For instance, keep organic solvents separate from aqueous solutions and avoid mixing with incompatible chemicals.[1][4]

2. Waste Collection:

  • Solid Waste: Place all solid waste contaminated with 5-Amino-6-chloroquinoline into a designated, durable, and leak-proof hazardous waste container.[3]

  • Liquid Waste: Collect all solutions containing the compound in a separate, compatible liquid hazardous waste container.[3] Glass or certain types of plastic containers are generally suitable for quinoline derivatives.[5]

  • Ensure all containers are securely sealed to prevent spills or leakage.[1][6] Do not overfill containers; leave adequate headspace for expansion.[3]

3. Labeling and Storage:

  • Properly label all waste containers with the words "Hazardous Waste," the full chemical name ("5-Amino-6-chloroquinoline"), and a clear indication of the hazard (e.g., "Irritant," "Toxic").[2][6][7]

  • Store the waste containers in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.[7][8]

  • Ensure the SAA is away from heat sources, sunlight, and high-traffic areas.[6]

4. Final Disposal:

  • Do not dispose of 5-Amino-6-chloroquinoline down the drain or in the regular trash.[3][9] This is illegal and can cause significant environmental harm.[4]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and final disposal.[2][6]

  • Final disposal methods for quinoline derivatives often include incineration at a specialized facility.[5] Chemical treatment may also be an option to neutralize the compound into less toxic substances.[5]

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of 5-Amino-6-chloroquinoline.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal ppe Don Appropriate PPE identify Identify as Hazardous Waste ppe->identify segregate Segregate Solid & Liquid Waste identify->segregate collect_solid Collect Solid Waste in Labeled Container segregate->collect_solid collect_liquid Collect Liquid Waste in Labeled Container segregate->collect_liquid store Store in Satellite Accumulation Area (SAA) collect_solid->store collect_liquid->store contact_ehs Contact EHS for Pickup store->contact_ehs dispose Professional Disposal (e.g., Incineration) contact_ehs->dispose

Caption: Workflow for the safe disposal of 5-Amino-6-chloroquinoline.

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of 5-Amino-6-chloroquinoline, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's safety professionals for specific guidance.

References

Safe Handling and Disposal of 5-Amino-6-chloroquinoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety Information

Based on data from similar chemical structures, 5-Amino-6-chloroquinoline should be handled as a hazardous substance with the following potential hazards:

  • Harmful if swallowed.

  • Harmful in contact with skin.[1][2]

  • Harmful if inhaled.[1][2]

  • Causes skin irritation.[1][2][3]

  • Causes serious eye irritation.[1][2][3]

  • May cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to minimize exposure when handling 5-Amino-6-chloroquinoline.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact which can lead to irritation or absorption of the chemical.
Body Protection Flame-resistant lab coat (fully buttoned) and long pants.Protects skin from accidental spills and splashes.
Footwear Closed-toe, closed-heel shoes.Prevents exposure from spills.
Respiratory Use in a well-ventilated area or a chemical fume hood. For procedures with a risk of aerosol generation, a NIOSH-approved respirator (e.g., N95) may be necessary.Minimizes inhalation of potentially harmful dust or aerosols.

Operational Plan: Step-by-Step Handling Protocol

1. Preparation:

  • Ensure a chemical fume hood is operational and certified.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.

  • Assemble all necessary equipment and reagents.

  • Don all required PPE as specified in the table above.

2. Handling:

  • Conduct all manipulations of 5-Amino-6-chloroquinoline within the fume hood.

  • Avoid direct contact with skin, eyes, and clothing.

  • Use appropriate tools (e.g., spatulas, powder funnels) for transferring the chemical to minimize dust generation.

  • Keep containers tightly closed when not in use.

3. In Case of a Spill:

  • Evacuate the immediate area.

  • Alert laboratory personnel and the designated safety officer.

  • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed, labeled container for disposal.

  • For large spills, follow your institution's emergency procedures.

Disposal Plan

All waste containing 5-Amino-6-chloroquinoline must be treated as hazardous waste.

1. Segregation and Storage:

  • Collect waste 5-Amino-6-chloroquinoline in a clearly labeled, sealed, and compatible container.

  • Do not mix with other waste streams unless compatibility has been confirmed.

  • Label the container with "Hazardous Waste," the full chemical name "5-Amino-6-chloroquinoline," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

2. Licensed Disposal:

  • The primary and recommended method for disposal is through a licensed chemical waste disposal company.

  • Contact your institution's EHS department to arrange for pickup and proper disposal.

  • In some cases, controlled incineration by a licensed facility may be an appropriate disposal method for halogenated organic compounds. This should only be performed by trained professionals.[4]

Experimental Workflow

Workflow for Safe Handling of 5-Amino-6-chloroquinoline prep Preparation - Verify fume hood, eyewash, and safety shower functionality. - Assemble all materials. - Don appropriate PPE. handling Handling - Conduct all work in a chemical fume hood. - Avoid direct contact and dust generation. - Keep containers closed. prep->handling spill Spill Response - Evacuate and alert personnel. - Absorb small spills with inert material. - Follow institutional procedures for large spills. handling->spill If spill occurs disposal Disposal - Segregate and label as hazardous waste. - Store in a sealed, compatible container. - Arrange for pickup by a licensed disposal company. handling->disposal After use

Caption: Step-by-step workflow for the safe handling and disposal of 5-Amino-6-chloroquinoline.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-6-chloroquinoline
Reactant of Route 2
Reactant of Route 2
5-Amino-6-chloroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.